4-Cyanophenyl 4-ethylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl) 4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFIAHFQEURGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342672 | |
| Record name | 4-Cyanophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56131-48-7 | |
| Record name | 4-Cyanophenyl 4-ethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenyl 4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ME2N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-ethylbenzoate
This guide provides a comprehensive overview of the synthesis of 4-Cyanophenyl 4-ethylbenzoate, a compound of interest in the development of liquid crystal displays and advanced optical materials.[1] We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this synthetic process.
Strategic Approach to Synthesis: The Esterification Pathway
The synthesis of this compound is fundamentally an esterification reaction. There are several established methods for forming ester bonds, including the Fischer esterification, reaction of an acid chloride with an alcohol, and coupling agent-mediated esterifications.[2][3]
For the synthesis of this compound, two primary pathways are considered:
-
Pathway A: Acyl Chloride Route. This involves the reaction of a pre-formed 4-ethylbenzoyl chloride with 4-cyanophenol. This is a robust and often high-yielding method.[4]
-
Pathway B: Steglich Esterification. This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to directly couple 4-ethylbenzoic acid and 4-cyanophenol.[5][6] This approach is advantageous for its mild reaction conditions.[6]
This guide will focus on a combination of these strategies, employing the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride as an initial step, followed by its reaction with 4-cyanophenol. This two-step approach is often favored for its efficiency and scalability.
Experimental Protocol: A Step-by-Step Guide
This section details the comprehensive procedure for the synthesis of this compound, beginning with the preparation of the key intermediate, 4-ethylbenzoyl chloride.
Synthesis of 4-Ethylbenzoyl Chloride
The initial step involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid.
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux for a period of 2-4 hours.[7] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[4][7]
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and helps to drive the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Fume Hood: The reaction generates corrosive hydrogen chloride gas and sulfur dioxide, necessitating the use of a well-ventilated fume hood.[4]
Synthesis of this compound
With the 4-ethylbenzoyl chloride in hand, the subsequent esterification with 4-cyanophenol can be performed.
Protocol:
-
In a separate flask, dissolve 4-cyanophenol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl produced during the reaction.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-ethylbenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of 4-cyanophenol and base.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: 4-Ethylbenzoyl chloride is highly reactive towards water, which would lead to the formation of 4-ethylbenzoic acid as a byproduct.[4] Therefore, anhydrous solvents and reaction conditions are crucial.
-
Base: The esterification reaction produces one equivalent of hydrochloric acid. The base is essential to neutralize this acid, which would otherwise protonate the starting materials and inhibit the reaction.
-
Controlled Addition at Low Temperature: The reaction between an acyl chloride and a phenol is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Ethylbenzoic Acid | 1.0 equivalent |
| Thionyl Chloride | 2-3 equivalents |
| 4-Cyanophenol | 1.0 equivalent |
| 4-Ethylbenzoyl Chloride | 1.0 equivalent |
| Triethylamine/Pyridine | 1.1-1.5 equivalents |
| Reaction Conditions | |
| Step 1: Reflux Temperature | Boiling point of SOCl₂ |
| Step 1: Reaction Time | 2-4 hours |
| Step 2: Temperature | 0 °C to Room Temperature |
| Step 2: Reaction Time | Monitored by TLC |
| Typical Yield | >80% (for both steps) |
Experimental Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ester synthesis by esterification [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 4-Cyanophenyl 4-ethylbenzoate (CAS Number 56131-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanophenyl 4-ethylbenzoate is a liquid crystal intermediate that plays a crucial role in the formulation of liquid crystal mixtures for various electro-optical applications, most notably in liquid crystal displays (LCDs).[1] Its molecular structure, characterized by a rigid core and a terminal cyano group, imparts desirable properties for controlling the alignment and orientation of liquid crystals, which is fundamental to the functioning of LCDs and other advanced optical materials.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound.
Physicochemical Properties
The properties of this compound are summarized in the table below. While some experimental data is available for related compounds, certain properties for this specific molecule are based on predictions and should be considered as such.
| Property | Value | Source |
| CAS Number | 56131-48-7 | [1][3][4][5] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][4] |
| Molecular Weight | 251.28 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 419.5 ± 38.0 °C (Predicted) | [1] |
| Density | 1.18 ± 0.1 g/mL (Predicted) | [1] |
| Storage | Room temperature | [1] |
Synthesis
Conceptual Synthesis Workflow
A plausible synthetic route involves the conversion of 4-ethylbenzoic acid to its more reactive acid chloride, followed by reaction with 4-cyanophenol in the presence of a base.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar esters.[6][7]
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-ethylbenzoyl chloride.
-
-
Esterification:
-
Dissolve the crude 4-ethylbenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
In a separate flask, dissolve 4-cyanophenol (1 equivalent) and a base such as pyridine or triethylamine (1.1-1.2 equivalents) in the same solvent.
-
Cool the solution of 4-cyanophenol and base in an ice bath.
-
Slowly add the solution of 4-ethylbenzoyl chloride to the cooled solution of 4-cyanophenol and base with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.[8][9][10][11]
Mass Spectrometry (MS)
The mass spectrum of this compound is available from the NIST WebBook. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 251, corresponding to the molecular weight of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:
-
A triplet at approximately 1.2-1.4 ppm corresponding to the methyl (-CH₃) protons of the ethyl group.
-
A quartet at approximately 2.6-2.8 ppm corresponding to the methylene (-CH₂-) protons of the ethyl group.
-
A series of doublets and multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show distinct signals for each carbon environment:
-
Aliphatic carbons of the ethyl group in the range of 15-30 ppm.
-
Aromatic carbons in the range of 110-155 ppm.
-
The nitrile carbon (-C≡N) around 118 ppm.
-
The ester carbonyl carbon (-COO-) around 165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
A strong peak around 1730-1750 cm⁻¹ due to the C=O stretching of the ester group.
-
C-H stretching vibrations of the aromatic rings and the ethyl group in the 2850-3100 cm⁻¹ region.
-
C=C stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region.
Applications in Liquid Crystal Technology
This compound is primarily utilized as a component in nematic liquid crystal mixtures for display applications.[1] The key features of its molecular structure contribute to its utility in this field:
-
Rod-like Shape: The elongated, rigid structure is conducive to the formation of the mesophases essential for liquid crystal behavior.[2]
-
Cyano Group (-C≡N): The strongly polar nitrile group creates a significant dipole moment. This leads to strong intermolecular interactions that promote the parallel alignment of molecules, a key characteristic of the nematic phase.[2]
-
Ethyl Benzoate Core: This rigid core provides a stable backbone that influences the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the birefringence of the liquid crystal mixture.[2]
-
Ethyl Tail (-C₂H₅): The flexible alkyl tail helps to disrupt perfect crystalline packing, allowing the material to exist in a liquid crystal state over a useful temperature range.[2]
By carefully blending this compound with other liquid crystal compounds, formulators can fine-tune the properties of the resulting mixture to meet the specific requirements of a display device, such as:
-
Operating Temperature Range: Incorporating this compound can help to create eutectic mixtures with a broad nematic temperature range, ensuring reliable device performance in varying thermal conditions.[2]
-
High-Resolution Displays: The predictable alignment and stable nematic behavior of mixtures containing this compound are essential for achieving the precise pixel control required for high-resolution displays.[2]
Safety Information
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: May cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable liquid crystal intermediate with a molecular architecture that is well-suited for the demands of the display industry. Its properties, stemming from its rigid core, polar nitrile group, and flexible alkyl chain, allow for the formulation of liquid crystal mixtures with tailored characteristics. While a complete experimental dataset for this specific compound is not fully available in the public domain, its role and behavior can be well-understood from the study of its homologous series and related compounds. Further research to fully characterize its mesomorphic properties and to develop efficient, scalable synthetic routes would be beneficial for its broader application in advanced optical materials.
References
- 1. This compound [myskinrecipes.com]
- 2. dakenchem.com [dakenchem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. 56131-48-7 | 4-Ethylbenzoic acid-4'-cyanophenyl ester | Tetrahedron [thsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-cyanobenzoate(7153-22-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Molecular Structure of 4-Cyanophenyl 4-ethylbenzoate
This guide provides a comprehensive technical overview of 4-Cyanophenyl 4-ethylbenzoate, a molecule of significant interest in materials science and with emerging relevance in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and potential applications of this liquid crystalline compound.
Introduction: The Dichotomy of Order and Fluidity
This compound belongs to the family of calamitic (rod-shaped) liquid crystals. These materials exhibit a fascinating intermediate state of matter, the mesophase, which possesses the fluidity of a liquid and the long-range orientational order of a crystal. This unique combination of properties is a direct consequence of their molecular structure and is pivotal to their primary application in liquid crystal displays (LCDs)[1]. The molecular architecture of this compound, with its rigid core, flexible tail, and polar head group, is a classic example of a structure-property relationship that gives rise to liquid crystalline behavior.
Beyond its established role in optoelectronics, the unique self-assembly and compartmentalization capabilities of liquid crystalline materials are being increasingly explored in the pharmaceutical sciences. The ordered yet dynamic nature of liquid crystalline phases offers a promising platform for the controlled release and targeted delivery of therapeutic agents[2][3][4][5][6]. This guide will, therefore, not only dissect the molecular characteristics of this compound but also explore its potential within the context of advanced drug delivery systems.
Molecular and Physicochemical Properties
This compound is an organic compound with the chemical formula C₁₆H₁₃NO₂[1][7]. Its structure is characterized by a central benzoate core linking a 4-cyanophenyl group and a 4-ethylphenyl group.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 251.28 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 419.5 ± 38.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.18 ± 0.1 g/mL | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
digraph "4_Cyanophenyl_4_ethylbenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; N1 [label="N"]; C15 [label="C"]; C16 [label="C"];
// Edges for the ethylbenzoate group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; C4 -- C15 [len=1.5]; C15 -- C16 [len=1.5];
// Edges for the cyanophenyl group O2 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C13 [len=1.5]; C13 -- C8 [len=1.5]; C11 -- C14 [len=1.5]; C14 -- N1 [len=1.5, style=triple];
// Positioning hints C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; C7 [pos="0,1.5!"]; O1 [pos="1,2.25!"]; O2 [pos="-1,2.25!"]; C15 [pos="0,-4.5!"]; C16 [pos="-1.3,-5.25!"];
C8 [pos="-2.5,2.25!"]; C9 [pos="-3.5,1.5!"]; C10 [pos="-4.5,2.25!"]; C11 [pos="-4.5,3.75!"]; C12 [pos="-3.5,4.5!"]; C13 [pos="-2.5,3.75!"]; C14 [pos="-5.5,4.5!"]; N1 [pos="-6.5,5.25!"]; }
Figure 1: Molecular Structure of this compound.
Synthesis and Purification
Generalized Fischer Esterification Protocol
This protocol is a representative method for the synthesis of aryl esters and can be adapted for the preparation of this compound.
Reagents and Materials:
-
4-ethylbenzoic acid
-
4-cyanophenol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Hexane and ethyl acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 4-ethylbenzoic acid and 4-cyanophenol in toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Figure 2: Generalized workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized molecule. The following sections detail the expected spectroscopic and structural features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the ethyl group. The protons on the cyanophenyl ring will be in a different chemical environment compared to those on the ethylbenzoate ring. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule[10]. The quaternary carbons, such as the carbonyl carbon of the ester and the carbon of the nitrile group, will have characteristic chemical shifts. The aromatic carbons will appear in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the following vibrations[11]:
-
C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.
-
C-O stretch (ester): Absorption bands in the region of 1300-1100 cm⁻¹.
-
Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorption bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 251. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.
X-ray Crystallography
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, studies on analogous liquid crystalline compounds reveal that these molecules tend to pack in a layered or herringbone fashion in the solid state, which facilitates the formation of the liquid crystalline phase upon heating.
Applications in Materials Science and Drug Development
Liquid Crystal Displays (LCDs)
The primary application of this compound is as a component in liquid crystal mixtures for LCDs[1]. Its elongated molecular shape, polarity, and ability to align in an electric field are crucial for the functioning of these devices.
Potential in Drug Delivery Systems
The field of drug delivery is continuously seeking novel materials to enhance the efficacy and targeting of therapeutics. Liquid crystalline materials, such as this compound, offer several advantageous properties in this regard[2][3][4][5][6]:
-
Controlled Release: The ordered structure of liquid crystalline phases can create nano- or micro-domains that can encapsulate drug molecules and release them in a sustained manner.
-
Biocompatibility: Many liquid crystal-forming molecules are based on biocompatible lipids and surfactants.
-
Versatility: Lyotropic liquid crystals, which form in the presence of a solvent like water, can accommodate both hydrophilic and hydrophobic drugs in their different domains.
While this compound itself has not been extensively studied as a drug delivery vehicle, its structural motifs are of interest in medicinal chemistry. The "privileged scaffold" concept suggests that certain molecular frameworks, like the bi-aryl structure present in this molecule, can interact with a range of biological targets[12][13][14][15][16]. Further research could explore the derivatization of the this compound scaffold to develop novel therapeutic agents or drug carriers.
Figure 3: Conceptual diagram of a liquid crystalline matrix for sustained drug release.
Conclusion
This compound is a molecule with a well-established role in materials science and emerging potential in the pharmaceutical field. Its synthesis and characterization are based on standard organic chemistry principles. The unique properties arising from its molecular structure make it a valuable compound for further research, particularly in the development of novel liquid crystalline materials for advanced applications, including sophisticated drug delivery systems. As our understanding of the interactions between complex molecules and biological systems grows, the exploration of such "smart" materials will undoubtedly pave the way for new therapeutic strategies.
References
- 1. This compound [myskinrecipes.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. compoundchem.com [compoundchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Cyanophenyl 4-ethylbenzoate chemical formula and molecular weight
An In-Depth Technical Guide to 4-Cyanophenyl 4-ethylbenzoate
Introduction
This compound is a liquid crystalline compound that plays a crucial role in the formulation of nematic liquid crystal mixtures. Its molecular architecture, characterized by a rigid core, a flexible alkyl chain, and a polar cyano group, imparts the desirable anisotropic properties essential for applications in electro-optical devices, most notably liquid crystal displays (LCDs). This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its functional role in advanced materials.
The fundamental chemical identity of this compound is defined by its chemical formula, C₁₆H₁₃NO₂ , and a molecular weight of 251.28 g/mol [1][2]. Understanding the interplay between its structure and function is key to leveraging its capabilities in the development of next-generation display technologies and other light-modulating applications.
Physicochemical Properties and Structural Elucidation
The physical and chemical characteristics of this compound are a direct consequence of its molecular structure. The rod-like shape is a critical factor in its ability to form the mesophases required for liquid crystal behavior.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyanophenyl 4-ethyl-benzoate, 4-Ethylbenzoic acid-4'-cyanophenyl ester | [3][4] |
| CAS Number | 56131-48-7 | [1][3][4] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 251.28 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [1] |
| Predicted Density | 1.18 ± 0.1 g/mL | [1] |
Molecular Structure
The structure of this compound consists of a central phenyl benzoate core, which provides rigidity. An ethyl group (-CH₂CH₃) at one end adds flexibility, while a cyano (-C≡N) group at the other end introduces a strong dipole moment. This combination of a rigid core and terminal functional groups is fundamental to its liquid crystalline properties.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through esterification. A common and reliable method is the reaction of 4-ethylbenzoyl chloride with 4-cyanophenol. This approach is favored due to the high reactivity of the acid chloride, which ensures a good yield.
Hypothetical Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a representative laboratory-scale synthesis.
Step 1: Preparation of 4-Ethylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).[5][6]
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere. The use of an excess of thionyl chloride drives the reaction to completion.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Esterification
-
Dissolve 4-cyanophenol (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) in a separate flask. Pyridine acts as a catalyst and scavenges the HCl byproduct.
-
Cool the solution to 0°C in an ice bath.
-
Add the crude 4-ethylbenzoyl chloride (1.0 eq) dropwise to the cooled solution with vigorous stirring. Maintaining a low temperature controls the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitrile (C≡N) and ester (C=O) stretches, can be confirmed. Product specifications often require that the IR spectrum conforms to the known structure[1].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the chemical formula.
Caption: Synthetic workflow for this compound.
Application in Liquid Crystal Displays (LCDs)
This compound is a key component in many liquid crystal mixtures designed for display applications. Its utility stems from its specific molecular properties that contribute to the overall performance of the display.
-
Nematic Phase Stability: This compound helps to create mixtures that maintain a stable nematic phase over a wide operational temperature range. This is crucial for devices that need to function reliably in various environments[7].
-
Positive Dielectric Anisotropy: The terminal cyano group creates a strong dipole moment along the long axis of the molecule. This results in a positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic (TN) LCDs. When an electric field is applied, these molecules align themselves with the field, altering the path of polarized light and creating the light and dark states of a pixel.
-
Viscosity and Response Time: While individual properties are important, the primary role of compounds like this compound is as a component in a eutectic mixture. By carefully blending it with other liquid crystal intermediates, formulators can fine-tune properties like viscosity, which directly impacts the display's response time.
Caption: Role in a liquid crystal formulation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not available, data for structurally similar compounds, such as 4-Cyanophenyl 4-n-butylbenzoate, provide guidance on safe handling.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid dust formation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[8].
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water[8].
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention[8].
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center[8].
-
Always consult the specific SDS for the material being used before handling.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | CAS: 56131-48-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 56131-48-7 | 4-Ethylbenzoic acid-4'-cyanophenyl ester | Tetrahedron [thsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dakenchem.com [dakenchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Fingerprinting of a Nematic Liquid Crystal: A Technical Guide to 4-Cyanophenyl 4-ethylbenzoate
Abstract
Introduction: The Significance of Spectroscopic Characterization in Liquid Crystal Research
4-Cyanophenyl 4-ethylbenzoate belongs to a class of calamitic (rod-shaped) liquid crystals that exhibit a nematic phase at temperatures between their crystalline and isotropic liquid states. The unique electro-optical properties of these materials are intrinsically linked to their molecular structure and intermolecular interactions. Spectroscopic techniques like NMR and IR are indispensable tools for verifying the chemical identity, purity, and molecular ordering of these materials, which are critical parameters for their application in display technologies and other advanced optical systems.[1][2][3]
This guide will delve into the expected ¹H NMR, ¹³C NMR, and IR spectral features of this compound, providing a foundational understanding for researchers working with this and similar compounds.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For this compound, the NMR spectra are expected to reveal distinct signals corresponding to the aromatic protons and carbons of the two phenyl rings, as well as the aliphatic protons and carbons of the ethyl group.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show signals in the aromatic region (typically δ 7.0-8.5 ppm) and the aliphatic region (δ 1.0-3.0 ppm). The protons on the two benzene rings will appear as complex multiplets due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-a (CH₃) | ~1.25 | Triplet | 3H | Coupled to the -CH₂- protons. |
| H-b (-CH₂) | ~2.75 | Quartet | 2H | Coupled to the -CH₃ protons. |
| H-c, H-d (Aromatic) | ~7.30 - 8.20 | Multiplets | 4H | Protons on the ethylbenzoate ring. |
| H-e, H-f (Aromatic) | ~7.40 - 7.80 | Multiplets | 4H | Protons on the cyanophenyl ring. |
Note: Predicted chemical shifts are based on standard functional group values and analysis of similar structures. The exact values can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~15 | Aliphatic carbon. |
| -CH₂- | ~29 | Aliphatic carbon. |
| Nitrile Carbon (-C≡N) | ~118 | Characteristic nitrile carbon signal. |
| Aromatic Carbons | ~122 - 155 | Multiple signals for the aromatic carbons. |
| Carbonyl Carbon (C=O) | ~165 | Ester carbonyl carbon. |
Note: These are approximate chemical shift ranges and the actual spectrum may show more complex splitting in a high-resolution experiment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and aromatic functionalities.
Key IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretching | ~2230 | Strong, Sharp |
| Ester Carbonyl (C=O) | Stretching | ~1735 | Strong |
| Aromatic C=C | Stretching | ~1600, ~1500 | Medium to Strong |
| C-O (Ester) | Stretching | ~1270, ~1170 | Strong |
| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | ~2980 - 2850 | Medium |
The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The strong absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch.
Experimental Protocols: A Guideline for Spectroscopic Analysis
While specific experimental data for this compound is not provided, the following are generalized, best-practice protocols for acquiring high-quality NMR and IR spectra for this class of compounds.
NMR Spectroscopy Workflow
References
An In-Depth Technical Guide to the Liquid Crystal Phases of 4-Cyanophenyl 4-ethylbenzoate
Abstract
This technical guide provides a comprehensive examination of the liquid crystal properties of 4-Cyanophenyl 4-ethylbenzoate, a member of the calamitic cyanophenylbenzoate family. While specific experimental data for the ethyl derivative remains elusive in readily available literature, this guide leverages data from its homologous series to present a thorough understanding of its expected mesomorphic behavior. We delve into the synthesis, chemical structure, and the anticipated nematic liquid crystal phase. Detailed methodologies for characterization using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD) are presented, drawing parallels with closely related compounds. This document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights into the investigation of calamitic liquid crystals.
Introduction: The Significance of this compound
This compound belongs to the class of calamitic (rod-shaped) liquid crystals, which are foundational materials in a myriad of advanced technologies, most notably liquid crystal displays (LCDs).[1] The defining characteristic of these molecules is their structural anisotropy, consisting of a rigid core and flexible terminal groups. In the case of this compound, the rigid core is composed of two phenyl rings linked by an ester group, providing the necessary structural rigidity for the formation of orientationally ordered phases. The terminal cyano (-CN) and ethyl (-C2H5) groups play a crucial role in determining the molecule's physical properties, such as its clearing point, viscosity, and dielectric anisotropy.[2]
The cyano group, with its large dipole moment, is particularly important for inducing a strong positive dielectric anisotropy, a prerequisite for the operation of twisted nematic (TN) and other field-effect LCDs. The alkyl chain length, in this case, an ethyl group, influences the melting and clearing temperatures, thereby defining the temperature range over which the liquid crystal phase is stable. Understanding the phase behavior of this homologous series is critical for the rational design of liquid crystal mixtures with specific, tailored properties for various applications.[2]
Molecular Structure and Synthesis
The molecular integrity of this compound is paramount to its liquid crystalline properties. Its synthesis is a critical step that dictates purity and, consequently, the reliability of its phase behavior.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃NO₂ | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| CAS Number | 56131-48-7 | [3] |
| Appearance | White to off-white solid | |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [3] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [3] |
Synthesis Protocol: Esterification of 4-Ethylbenzoic Acid and 4-Cyanophenol
The synthesis of this compound is typically achieved through an esterification reaction between 4-ethylbenzoic acid and 4-cyanophenol. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-ethylbenzoic acid and 1 equivalent of 4-cyanophenol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of DMAP to the solution.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add a solution of 1.1 equivalents of DCC in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Liquid Crystal Phases and Their Characterization
Differential Scanning Calorimetry (DSC): Probing Phase Transitions
DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[4] A typical DSC thermogram for a calamitic liquid crystal will show distinct peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) upon heating, and the reverse transitions upon cooling.
Expected DSC Profile for this compound (Hypothetical):
Based on the trends observed in the 4-cyanophenyl 4-n-alkylbenzoate series, the ethyl derivative is expected to have a melting point in the range of 80-100 °C and a clearing point slightly above its melting point. The nematic phase might only be observable upon cooling (monotropic behavior) due to the short alkyl chain.
| Homolog (n-alkyl) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
| Propyl (n=3) | 79.5 | 81.0 | 1.5 |
| Butyl (n=4) | 70.0 | 87.0 | 17.0 |
| Pentyl (n=5) | 65.0 | 85.0 | 20.0 |
| Heptyl (n=7) | 57.0 | 73.0 | 16.0 |
Note: This data is compiled from various sources for illustrative purposes and may not represent a single consistent study.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Hold at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same controlled rate to a temperature below its expected crystallization point (e.g., 20 °C).
-
Reheat the sample at the same rate to observe the melting and clearing transitions.
-
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures and enthalpy changes (ΔH) for each phase transition.
Diagram of the DSC Experimental Workflow:
Caption: A typical workflow for DSC analysis of a liquid crystal.
Polarized Optical Microscopy (POM): Visualizing Liquid Crystal Textures
POM is an indispensable tool for the identification of liquid crystal phases by observing their unique optical textures.[5] When a nematic liquid crystal is viewed between crossed polarizers, it exhibits a characteristic threaded or schlieren texture. These textures arise from the presence of topological defects (disclinations) in the director field.
Expected POM Texture for the Nematic Phase of this compound:
Upon cooling from the isotropic liquid, the nematic phase of this compound would be expected to nucleate as birefringent droplets that coalesce to form a schlieren texture. This texture is characterized by dark brushes (extinctions) that emanate from point-like defects. The number of brushes meeting at a point defect (strength of the disclination) can be used to further characterize the nematic phase.
Experimental Protocol for POM:
-
Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation: Heat the sample into the isotropic phase (it will appear dark between crossed polarizers).
-
Cooling and Texture Formation: Slowly cool the sample and observe the formation of the liquid crystal phase. Capture images of the characteristic textures at different temperatures.
-
Shear and Annealing: Applying gentle pressure to the coverslip can induce shear, which helps in aligning the liquid crystal and revealing different textures. Annealing the sample just below the clearing point can also lead to the formation of larger, more well-defined domains.
Logical Relationship in POM Analysis:
Caption: The logical flow of identifying liquid crystal phases using POM.
X-ray Diffraction (XRD): Elucidating Molecular Arrangement
XRD provides detailed information about the molecular arrangement and periodicity in liquid crystal phases. For a nematic phase, the XRD pattern is characterized by diffuse scattering features that reflect the short-range positional order and long-range orientational order.
Expected XRD Pattern for the Nematic Phase:
An unaligned nematic sample of this compound would show a diffuse outer ring at a wide angle, corresponding to the average intermolecular distance (d), and a weaker, diffuse inner ring at a small angle, related to the molecular length (L). In an aligned sample (e.g., by applying a magnetic field), the wide-angle scattering would concentrate into two diffuse crescents perpendicular to the director, while the small-angle scattering would appear as two diffuse spots along the director axis.
Experimental Protocol for XRD:
-
Sample Preparation: The sample is typically loaded into a thin-walled glass capillary. For aligned studies, the capillary can be placed in a magnetic field while cooling from the isotropic phase.
-
Instrument Setup: The capillary is mounted in a temperature-controlled stage within the X-ray diffractometer.
-
Data Collection: X-ray diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.
-
Data Analysis: The positions of the diffraction peaks are used to calculate the characteristic distances (d-spacings) using Bragg's law. The width of the peaks provides information about the correlation lengths.
Conclusion
This compound, as a member of a well-established family of liquid crystals, is an important compound for both fundamental research and technological applications. This guide has provided a comprehensive overview of its expected liquid crystal properties and the experimental methodologies required for their characterization. While specific experimental data for this particular compound is not widely published, the principles and comparative data from its homologs offer a robust framework for its investigation. The detailed protocols for synthesis, DSC, POM, and XRD provide a practical roadmap for researchers to explore the rich and complex world of calamitic liquid crystals. Further studies to determine the precise phase transition temperatures and to characterize the nematic phase of this compound would be a valuable contribution to the field of liquid crystal science.
References
- 1. researchgate.net [researchgate.net]
- 2. dakenchem.com [dakenchem.com]
- 3. This compound [myskinrecipes.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties | MDPI [mdpi.com]
The Mesomorphic Behavior of 4-Cyanophenyl-4-Alkylbenzoates: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of the homologous series of 4-cyanophenyl-4-alkylbenzoates. This class of calamitic (rod-shaped) liquid crystals is of significant interest to researchers in materials science and drug development due to their well-defined mesomorphic behavior, which serves as a model system for understanding the fundamental principles of liquid crystallinity. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of 4-Cyanophenyl-4-Alkylbenzoates
The 4-cyanophenyl-4-alkylbenzoate series is a classic example of thermotropic liquid crystals, where the liquid crystalline phases are induced by a change in temperature. Their molecular structure, consisting of a rigid biphenyl core, a flexible alkyl chain, and a polar cyano group, is archetypal for inducing mesomorphism. The interplay between the rigid core, which promotes anisotropic alignment, and the flexible tail, which disrupts perfect crystalline packing, gives rise to a rich variety of liquid crystalline phases. The terminal cyano group imparts a strong dipole moment, influencing the dielectric anisotropy and intermolecular interactions, which are critical for applications in display technologies and other electro-optic devices.[1] Understanding the mesomorphic behavior of this homologous series provides a foundational understanding of how subtle changes in molecular structure, such as the length of the alkyl chain, can dramatically influence the macroscopic properties of a material.
Synthesis of 4-Cyanophenyl-4-Alkylbenzoates
The synthesis of 4-cyanophenyl-4-alkylbenzoates is typically achieved through an esterification reaction between a 4-alkylbenzoyl chloride and 4-cyanophenol. This method is favored due to its high yield and the relative availability of the starting materials.
Causality Behind Experimental Choices
The choice of a two-step process, involving the initial conversion of the 4-alkylbenzoic acid to its more reactive acid chloride derivative, is a key strategic decision. Carboxylic acids are not sufficiently electrophilic to react efficiently with phenols. The conversion to the acid chloride, using a reagent like thionyl chloride (SOCl₂), dramatically increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of 4-cyanophenol. Pyridine is often used as a catalyst and a base to neutralize the HCl byproduct, driving the reaction to completion. The purification by recrystallization is crucial to remove any unreacted starting materials or byproducts, ensuring the high purity required for accurate characterization of the mesomorphic properties.
Experimental Protocol: Synthesis of 4-Cyanophenyl-4-heptylbenzoate (n=7)
This protocol details the synthesis of a representative member of the homologous series.
Step 1: Synthesis of 4-heptylbenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-heptylbenzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-heptylbenzoyl chloride is used in the next step without further purification.
Step 2: Esterification
-
Dissolve 4-cyanophenol (1 equivalent) and pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the crude 4-heptylbenzoyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid to neutralize the excess pyridine.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the pure 4-cyanophenyl-4-heptylbenzoate.
Caption: Workflow for the synthesis of 4-cyanophenyl-4-heptylbenzoate.
Characterization of Mesomorphic Behavior
The identification and characterization of the liquid crystalline phases are performed using a combination of thermal analysis and microscopy.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[2][3] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol:
-
Accurately weigh 3-5 mg of the purified 4-cyanophenyl-4-alkylbenzoate into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the sample to a temperature well above its expected clearing point (the transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min).
-
Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
Data Interpretation:
-
Endothermic Peaks (Heating): Represent transitions from a more ordered to a less ordered state (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).
-
Exothermic Peaks (Cooling): Represent transitions from a less ordered to a more ordered state (e.g., isotropic liquid to liquid crystal, liquid crystal to crystal).
-
Peak Onset Temperature: Corresponds to the transition temperature.
-
Peak Area: Proportional to the enthalpy of the transition (ΔH).
References
An In-depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-ethylbenzoate
This guide provides a comprehensive analysis of the critical physical properties of 4-Cyanophenyl 4-ethylbenzoate (CAS No. 56131-48-7), a key intermediate in the field of materials science. Primarily developed for researchers, scientists, and professionals in drug development and liquid crystal technology, this document synthesizes theoretical data with practical, field-proven methodologies for empirical validation. We will delve into the compound's melting and boiling points, the significance of these thermal characteristics, and a detailed protocol for their precise measurement.
Introduction: The Significance of this compound
This compound is an organic compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of approximately 251.28 g/mol .[1][2][3][4] Its molecular architecture, featuring a rigid core, a flexible ethyl tail, and a polar cyano group, makes it a valuable component in the formulation of nematic liquid crystal mixtures. These mixtures are fundamental to the operation of liquid crystal displays (LCDs), where the precise control over the alignment of liquid crystals is essential for modulating light and achieving high-resolution visual outputs.[1] The thermal properties of this compound, specifically its melting and boiling points, define the temperature range over which the desirable liquid crystal phase (nematic phase) is stable. Accurate characterization of these properties is therefore a critical step in both quality control and the research and development of new optical materials.
Core Physical Properties
The thermal transition points of this compound are fundamental parameters for its application. The melting point dictates the transition from a solid crystalline state to a liquid or liquid-crystalline state, while the boiling point marks the transition to the gaseous phase.
| Physical Property | Value | Source |
| CAS Number | 56131-48-7 | [1] |
| Melting Point | 88.0 - 92.0 °C | Glentham Life Sciences |
| Boiling Point | 419.5 °C at 760 mmHg (Predicted) | [1] |
Note: The boiling point is a predicted value, as direct measurement can be challenging for compounds that may decompose at high temperatures. The melting point range suggests a high-purity solid, which is critical for predictable phase behavior in liquid crystal formulations.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
To empirically validate the melting point of this compound, Differential Scanning Calorimetry (DSC) is the preferred thermoanalytical technique.[5] DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] This method is highly valued for its accuracy, small sample requirement, and ability to reveal detailed information about thermal transitions.
Rationale for DSC
Choosing DSC over a traditional melting point apparatus is a deliberate decision rooted in the need for comprehensive data. A simple capillary melting point apparatus only provides a visual range of melting. In contrast, DSC provides quantitative thermodynamic data, including the onset temperature of melting (Tₒ), the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus)—the energy required for the transition. This enthalpy value is directly related to the material's crystallinity, providing a deeper level of material characterization essential for quality control in high-purity applications like LCDs.
Step-by-Step Experimental Workflow
Objective: To precisely determine the melting point and enthalpy of fusion of a high-purity sample of this compound.
Instrumentation: A calibrated heat-flux DSC instrument (e.g., from TA Instruments, Mettler Toledo, PerkinElmer) equipped with a cooling system and an inert gas supply (e.g., high-purity nitrogen).
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
Reference standard for calibration (e.g., high-purity Indium)
-
Empty, hermetically sealed aluminum pan (as reference)
Protocol:
-
Instrument Calibration:
-
Causality: Before sample analysis, the instrument's temperature and enthalpy scales must be calibrated to ensure data accuracy and traceability. High-purity metallic standards like Indium are used because they have a well-defined, sharp melting point and enthalpy of fusion.
-
Procedure: Run a standard DSC temperature program with an Indium sample. Compare the measured onset of melting and enthalpy of fusion to the known literature values (Tₘ = 156.6 °C, ΔHfus = 28.45 J/g). Apply correction factors if the measured values deviate from the standards.
-
-
Sample Preparation:
-
Causality: Proper sample preparation is critical for achieving a stable baseline and a sharp, well-defined melting peak. A small sample mass (2-5 mg) ensures uniform heat distribution and minimizes thermal lag. Hermetically sealing the aluminum pan prevents any sample loss due to sublimation.
-
Procedure:
-
a. Tare an empty aluminum DSC pan on a microbalance.
-
b. Accurately weigh 2-5 mg of the this compound sample directly into the pan.
-
c. Place the lid on the pan and seal it using a crimping press. Ensure a flat, even seal.
-
d. Prepare an identical empty, sealed pan to serve as the reference.
-
-
-
DSC Program Execution:
-
Causality: The temperature program is designed to observe the thermal transition clearly. An initial isothermal hold ensures the sample reaches thermal equilibrium. A controlled heating rate (e.g., 10 °C/min) is standard for organic materials, providing a good balance between resolution and experimental time. The nitrogen purge creates an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
-
Procedure:
-
a. Place the sealed sample pan and the reference pan into the DSC cell.
-
b. Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).
-
c. Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
d. Hold isothermally for 2-5 minutes.
-
e. Ramp the temperature at a linear rate of 10 °C/min to a temperature well above the melting point (e.g., 120 °C).
-
f. Record the heat flow as a function of temperature.
-
-
-
Data Analysis:
-
Causality: The output thermogram plots heat flow versus temperature. The melting of a pure crystalline substance is an endothermic event, appearing as a peak. For organic compounds, the extrapolated onset temperature is internationally recognized (e.g., by ICTAC standards) as the melting point, as it represents the temperature at which the first traces of melting occur under ideal equilibrium conditions.
-
Procedure:
-
a. Using the instrument's analysis software, plot the heat flow (mW) vs. Temperature (°C).
-
b. Identify the endothermic peak corresponding to the melting transition.
-
c. Determine the Extrapolated Onset Temperature (Tₒ) by drawing a tangent to the steepest part of the leading edge of the peak and finding its intersection with the extrapolated baseline. This value is reported as the melting point.
-
d. Integrate the area under the peak to calculate the Enthalpy of Fusion (ΔHfus) in J/g.
-
-
Workflow Visualization
The following diagram illustrates the logical flow of the DSC experiment for determining the melting point of this compound.
Caption: Logical workflow for melting point determination using DSC.
Conclusion
This guide has detailed the critical physical properties, namely the melting and boiling points, of this compound. A thorough understanding and precise measurement of these thermal characteristics are paramount for its successful application in advanced materials such as liquid crystal displays. The provided Differential Scanning Calorimetry protocol offers a self-validating, robust, and highly accurate method for determining the melting point and crystallinity of the compound, ensuring that researchers and developers can proceed with confidence in the quality and performance of their materials.
References
- 1. This compound [myskinrecipes.com]
- 2. 56131-48-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | 56131-48-7 [m.chemicalbook.com]
- 4. 56131-48-7|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Cyanophenyl 4-ethylbenzoate in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in the Application of 4-Cyanophenyl 4-ethylbenzoate
This compound (C₁₆H₁₃NO₂) is a calamitic liquid crystal intermediate, meaning its molecular structure is elongated, which is crucial for the formation of liquid crystal phases.[1] Its primary application lies in the formulation of liquid crystal mixtures used in displays (LCDs).[1] In this context, understanding and controlling its solubility in various organic solvents is paramount for several key processes:
-
Synthesis and Purification: The synthesis of this compound involves reactions that are typically carried out in a solvent. The choice of solvent directly impacts reaction kinetics, yield, and the ease of purification through techniques like crystallization.
-
Formulation of Liquid Crystal Mixtures: The creation of liquid crystal displays requires the precise mixing of several components. The solubility of each component in the host mixture is critical to prevent phase separation and ensure the desired electro-optical properties of the final device.
-
Quality Control: Ensuring batch-to-batch consistency requires robust analytical methods, many of which, such as High-Performance Liquid Chromatography (HPLC), rely on the dissolution of the analyte in a suitable organic solvent.
The prediction and experimental determination of solubility are therefore not merely academic exercises but are essential for process optimization, product performance, and quality assurance in the lifecycle of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a solute is the foundation for predicting its solubility behavior. The principle of "like dissolves like" is a fundamental concept in solubility, which implies that substances with similar polarities are more likely to be soluble in one another.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][3][4][5][6] |
| Molecular Weight | 251.28 g/mol | [1][5] |
| Appearance | White to off-white solid | [2] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [1][2] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [1][2] |
| Key Functional Groups | Cyano (-C≡N), Ester (-COO-), Phenyl rings |
The presence of the polar cyano and ester groups, combined with the nonpolar phenyl rings, gives this compound a moderately polar character. This molecular structure suggests that it will exhibit preferential solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions and potentially hydrogen bonding with the ester group.
Theoretical Framework for Solubility
The solubility of a crystalline solid, such as this compound, in a liquid solvent is a complex thermodynamic process. It can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Key Thermodynamic Principles
The solubility process is governed by the Gibbs free energy change (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute has more disorder than the crystalline solid.
The enthalpy of solution can be further broken down into two main components:
-
Lattice Energy (ΔH_lattice): The energy required to break the crystal lattice of the solute. This is an endothermic process (ΔH > 0).
-
Solvation Energy (ΔH_solvation): The energy released when solute molecules are surrounded by solvent molecules. This is an exothermic process (ΔH < 0).
Therefore, for a solute to have high solubility, the exothermic solvation energy should ideally be greater than or comparable to the endothermic lattice energy.
Predictive Models for Solubility
While experimental determination is the gold standard, several thermodynamic models can be employed to predict the solubility of organic molecules.[7][8][9][10] These models often require knowledge of the solute's melting point and enthalpy of fusion, as well as the activity coefficient of the solute in the solvent.[7][11]
One common approach is the use of activity coefficient models like UNIFAC or COSMO-RS, which can provide estimations of solubility based on molecular structure.[10] Machine learning models are also emerging as powerful tools for predicting solubility by learning from large datasets of experimental solubility values.[7][9][11]
Predicted Solubility of this compound in Common Organic Solvents
Based on the "like dissolves like" principle and the moderately polar nature of this compound, we can predict its relative solubility in different classes of organic solvents.
Table 2: Predicted Solubility Trends of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Low | The nonpolar nature of these solvents will not effectively solvate the polar cyano and ester groups of the solute. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents have significant dipole moments that can interact favorably with the polar functional groups of the solute. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate | While these solvents are polar, their strong hydrogen bonding networks may be disrupted by the solute, potentially limiting solubility compared to polar aprotic solvents. |
| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | High | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this compound. |
It is important to emphasize that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the presence of any impurities.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The following section provides a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12]
Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the samples to shake for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the vials from the incubator and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for the analytical method).
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility by taking into account the dilution factor used during sample preparation. The solubility is typically expressed in units of mg/mL or mol/L.
-
High-Throughput Solubility Screening
For rapid screening of solubility in a large number of solvents, automated high-throughput methods can be employed. These systems often use smaller sample volumes and parallel processing to accelerate the solubility determination process.[13]
Conceptual Diagram of High-Throughput Solubility Screening
Caption: High-throughput solubility screening workflow.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By leveraging the principles of physicochemical properties and thermodynamic models, researchers can make informed decisions on solvent selection. Furthermore, the detailed experimental protocols provided herein offer a reliable means to generate accurate solubility data, which is indispensable for the synthesis, purification, formulation, and quality control of this important liquid crystal intermediate. The judicious application of these principles and methods will undoubtedly facilitate the development of advanced materials and technologies that rely on this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | 56131-48-7 [m.chemicalbook.com]
- 3. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | CAS: 56131-48-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 56131-48-7|this compound|BLD Pharm [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 10. (102b) Thermodynamic Modeling and Prediction of Solubility of Organic Molecules and Pharmaceuticals | AIChE [proceedings.aiche.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility determination and crystallization [huber-online.com]
An In-depth Technical Guide to the Health and Safety of 4-Cyanophenyl 4-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Cyanophenyl 4-ethylbenzoate (CAS No. 56131-48-7), a compound of interest in materials science and potentially in drug development. Recognizing the limited availability of in-depth toxicological and experimental data for this specific molecule, this guide synthesizes existing information from safety data sheets, chemical databases, and literature on analogous compounds. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring laboratory and environmental safety. This document outlines known hazards, provides recommendations for safe handling and storage, details emergency procedures, and offers guidance on proper disposal. A critical component of this guide is the transparent identification of data gaps to encourage a cautious and well-informed approach to its use in research and development.
Chemical and Physical Properties: An Overview
| Property | Value | Source |
| CAS Number | 56131-48-7 | [2][3][4] |
| Molecular Formula | C₁₆H₁₃NO₂ | [2][4] |
| Molecular Weight | 251.28 g/mol | [2][4] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 419.5 ± 38.0 °C (Predicted) | [1] |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [1] |
| Melting Point | Data for analogous compounds suggest a range of 42.5-48.5°C for 4-cyanophenyl 4-n-hexylbenzoate and 44-45°C for 4-cyanophenyl 4-heptylbenzoate. | [5][6] |
| Solubility | Insoluble in water, soluble in benzene and toluene. | [7] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a substance that may cause an allergic skin reaction (Skin Sensitizer Category 1) and is harmful to aquatic life.
-
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H402: Harmful to aquatic life.
-
It is crucial to note that the European Chemicals Agency (ECHA) database indicates that according to notifications provided by companies in REACH registrations, no hazards have been classified[8][9]. This discrepancy highlights the need for a cautious approach, and it is recommended to adhere to the more stringent classification provided by the supplier SDS.
Toxicological Profile: Acknowledging the Data Gaps
A significant challenge in assessing the full risk profile of this compound is the lack of comprehensive toxicological data. The available SDS explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated.
Acute Toxicity:
-
Oral: Limited data is available.
-
Dermal: No data available.
-
Inhalation: No data available.
Chronic and Other Health Effects:
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to assess these endpoints.
Given the presence of a nitrile group, it is prudent to consider the potential for toxicity associated with this functional group. While the nitrile in this compound is part of an aromatic system and may not be as readily metabolized to cyanide as some aliphatic nitriles, caution is still warranted.
Safe Handling and Personal Protective Equipment (PPE)
Due to the identified hazards and the significant data gaps in the toxicological profile, a stringent approach to safe handling is imperative. The following protocols are based on general best practices for handling potentially hazardous chemicals in a research setting.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form or when heating the substance.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
Hygiene Practices
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the substance and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.
Experimental Protocols: A Step-by-Step Guide to Safe Use
The following protocols provide a framework for the safe handling of this compound in a laboratory setting.
Weighing and Dispensing
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Designate a specific area for weighing, preferably within a ventilated enclosure or a fume hood.
-
Weighing: Use a tared, sealed container to weigh the solid material. Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Transfer: Carefully transfer the weighed material to the reaction vessel. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
In Case of Exposure
The following workflow outlines the immediate steps to be taken in the event of an accidental exposure.
Caption: Emergency response workflow for accidental exposure.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable[1].
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, long-term stability studies are not publicly available.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. As the substance is harmful to aquatic life, prevent it from entering drains and waterways. Waste material should be treated as hazardous chemical waste.
Conclusion: A Call for Further Investigation
This compound is a compound with potential applications that necessitate its handling in research and development settings. While some basic safety information is available, this guide highlights the significant lack of comprehensive experimental data on its physical, chemical, and toxicological properties. This underscores the importance of a highly cautious and proactive safety culture when working with this and other under-characterized chemicals. Researchers are strongly encouraged to consult the latest safety data sheets from their suppliers and to conduct their own risk assessments before initiating any new experimental work. Further research into the toxicological and ecotoxicological profile of this compound is essential for a more complete understanding of its potential risks.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. 56131-48-7 | 4-Ethylbenzoic acid-4'-cyanophenyl ester | Tetrahedron [thsci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Cyanophenyl 4-n-hexylbenzoate, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. echa.europa.eu [echa.europa.eu]
Methodological & Application
Application Notes and Protocols for 4-Cyanophenyl 4-ethylbenzoate in Liquid Crystal Displays
For: Researchers, scientists, and drug development professionals venturing into advanced materials and display technology.
Introduction: The Pivotal Role of 4-Cyanophenyl 4-ethylbenzoate in Modern LCDs
In the landscape of liquid crystal display (LCD) technology, the performance and characteristics of the display are fundamentally governed by the composition of the liquid crystal mixture. This compound is a key constituent in many nematic liquid crystal formulations, prized for its ability to enhance the electro-optical properties of the final display product.[1][2] Its molecular structure, featuring a rigid core, a flexible ethyl tail, and a polar cyano group, imparts desirable characteristics to liquid crystal mixtures, such as a stable nematic phase over a broad temperature range and a significant contribution to the overall birefringence and dielectric anisotropy.[2] This application note will provide a comprehensive guide to the utilization of this compound in liquid crystal display research and development, complete with detailed protocols for formulation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 56131-48-7 | [1] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [1] |
| Predicted Density | 1.18 ± 0.1 g/mL | [1] |
The Functional Significance in Liquid Crystal Mixtures
The inclusion of this compound in a liquid crystal mixture is a strategic decision to fine-tune the display's performance. Its primary roles include:
-
Broadening the Nematic Range: It helps to create eutectic mixtures that maintain the nematic liquid crystal state over a wide operational temperature range, which is critical for device reliability in various environments.[2]
-
Enhancing Birefringence (Δn): The aromatic core of the molecule contributes to a higher birefringence. A higher Δn allows for the use of thinner liquid crystal cells, which in turn leads to faster switching times.
-
Modulating Dielectric Anisotropy (Δɛ): The polar cyano (-CN) group introduces a strong dipole moment, leading to a positive dielectric anisotropy.[2] This property is fundamental for the operation of twisted nematic (TN) and other field-effect LCDs, as it dictates the alignment of the liquid crystal molecules in the presence of an electric field.
-
Improving Display Resolution: Mixtures containing cyanophenyl benzoate derivatives are known to exhibit stable nematic behavior and predictable alignment, which is a prerequisite for achieving crisp images and high pixel fidelity in high-resolution displays.[2]
Protocol 1: Synthesis of this compound
For researchers requiring in-house synthesis, the following protocol outlines a standard esterification procedure.
Materials and Reagents:
-
4-Cyanophenol
-
4-Ethylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-cyanophenol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of 4-ethylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Diagram of Synthesis Workflow:
References
Application and Protocol for the Integration of 4-Cyanophenyl 4-ethylbenzoate in Nematic Liquid Crystal Mixtures
Introduction: The Strategic Role of 4-Cyanophenyl 4-ethylbenzoate in Advanced Nematic Formulations
The engineering of high-performance nematic liquid crystal (LC) mixtures is a cornerstone of modern electro-optic device technology, from high-resolution displays to advanced photonic systems. The precise tuning of a mixture's physical properties—such as its nematic temperature range, dielectric anisotropy (Δε), and birefringence (Δn)—is achieved through the judicious selection and combination of various mesogenic compounds. Within the diverse palette of available liquid crystal intermediates, this compound stands out as a key component for formulating stable and responsive nematic mixtures.
This compound belongs to the cyanophenyl benzoate class of liquid crystals, which are valued for their contribution to achieving a desirable positive dielectric anisotropy, a prerequisite for the operation of twisted nematic (TN) and other field-effect liquid crystal displays (LCDs). The molecular structure of this compound, featuring a rigid biphenyl benzoate core, a terminal polar cyano (-CN) group, and a flexible ethyl (-C2H5) tail, strikes a crucial balance between promoting mesophase stability and influencing the electro-optical response of the final mixture.[1][2] The strong dipole moment of the cyano group is instrumental in creating a significant positive dielectric anisotropy, while the overall molecular shape contributes to the long-range orientational order characteristic of the nematic phase.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in the formulation of nematic liquid crystal mixtures. We will delve into its physicochemical properties, provide detailed, field-proven protocols for mixture preparation and characterization, and explain the scientific rationale behind these experimental choices.
Physicochemical Properties of Core Components
A successful nematic liquid crystal mixture is a synergistic blend of multiple components, often formulated to create a eutectic mixture with a broad nematic range that extends well below and above ambient temperatures.[3][4] Below is a summary of the key physical properties of this compound and other components commonly used in conjunction with it, based on a representative formulation.
| Compound Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |
| This compound | O=C(OC1=CC=C(C#N)C=C1)C2=CC=C(CC)C=C2 | 56131-48-7 | 251.28 | Not Experimentally Found | Not a Mesogen Alone |
| 4-Cyano-4'-pentylbiphenyl (5CB) | CCCCCC1=CC=C(C=C1)C2=CC=C(C#N)C=C2 | 40817-08-1 | 249.36 | 22.5[5] | 35.0[5] |
| 4'-n-Pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate | CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(Cl)=C(OC(=O)C3=CC=C(CCCCC)C=C3)C=C2 | 41161-53-9 | 493.03 | 39 - 122[6] | Data Not Available |
Note: this compound is typically not mesogenic on its own but induces and stabilizes the nematic phase when mixed with other liquid crystals.
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for the formulation and characterization of nematic liquid crystal mixtures containing this compound.
Protocol 1: Formulation of a Nematic Liquid Crystal Mixture
This protocol is based on a formulation adapted from patent literature, which demonstrates the use of this compound in a multi-component mixture.[7]
Objective: To prepare a homogeneous nematic liquid crystal mixture with a broad operating temperature range.
Materials:
-
This compound
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
4'-n-Pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate
-
Small glass vial with a PTFE-lined cap
-
Precision balance (± 0.0001 g)
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Nitrogen or Argon gas supply
-
Spatula
Procedure:
-
Component Weighing: Accurately weigh the desired amount of each component into a clean, dry glass vial. For a representative mixture, use the following weight percentages[7]:
-
4-Cyano-4'-pentylbiphenyl (5CB): 40%
-
This compound: 40%
-
4'-n-Pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate: 20%
-
-
Inert Atmosphere: Place a small magnetic stir bar into the vial. Purge the vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes to displace any air and moisture. This is crucial to prevent degradation of the components at elevated temperatures.
-
Heating and Mixing: Securely cap the vial and place it on the hot plate. Heat the mixture to a temperature above the highest clearing point of all individual components. A temperature of approximately 60-70°C is a good starting point for this mixture.
-
Homogenization: Turn on the magnetic stirrer to a low-to-moderate speed to ensure thorough mixing. Continue heating and stirring until all components have completely melted and the mixture appears as a clear, homogeneous isotropic liquid. This may take 30-60 minutes.
-
Cooling and Storage: Once the mixture is homogeneous, turn off the heat and allow the vial to cool slowly to room temperature. The mixture should transition into the nematic phase. Store the vial in a desiccator to protect it from moisture.
Causality Behind Experimental Choices:
-
Eutectic Formation: The combination of multiple components is designed to depress the freezing point and broaden the nematic range of the resulting mixture, a principle central to the formulation of eutectic systems.[3][4]
-
Inert Atmosphere: Liquid crystal molecules, especially those with cyano groups, can be susceptible to hydrolysis or oxidation at elevated temperatures. An inert atmosphere prevents this degradation, ensuring the stability and performance of the mixture.
-
Heating Above Clearing Point: To ensure a truly homogeneous mixture, all components must be in their isotropic liquid phase, where they are fully miscible.[8] Slow cooling then allows for the uniform formation of the nematic phase.
Protocol 2: Characterization of Nematic-Isotropic Transition Temperature (TN-I)
The nematic-isotropic transition temperature, or clearing point, is a critical parameter for any liquid crystal mixture. It can be accurately determined using Differential Scanning Calorimetry (DSC) and confirmed by visual observation with Polarized Optical Microscopy (POM).
Method A: Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy and temperature of the nematic-isotropic phase transition.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Prepared liquid crystal mixture
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the liquid crystal mixture into an aluminum DSC pan.
-
Pan Sealing: Securely seal the pan with a lid using a crimper. This prevents any loss of sample due to evaporation. Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Program: Place the sample and reference pans into the DSC cell. Run the following temperature program:
-
Heating Cycle: Heat the sample from room temperature (e.g., 25°C) to a temperature well above the expected clearing point (e.g., 80°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Cycle: Cool the sample back down to room temperature at the same controlled rate (10°C/min).
-
-
Data Analysis: The nematic-isotropic transition will appear as an endothermic peak on the heating curve. The peak temperature is taken as the TN-I.[9][10] The area under the peak corresponds to the enthalpy of the transition (ΔH). The corresponding exothermic peak on the cooling curve represents the isotropic-nematic transition.
Method B: Polarized Optical Microscopy (POM) with a Hot Stage
Objective: To visually observe the nematic-isotropic phase transition and the characteristic textures of the nematic phase.
Materials and Equipment:
-
Polarizing optical microscope with a hot stage
-
Microscope slides and cover slips
-
Temperature controller for the hot stage
Procedure:
-
Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Gently place a cover slip over the drop to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to achieve a dark background.
-
Heating and Observation: Slowly heat the sample at a controlled rate (e.g., 2-5°C/min). As the sample is heated in its nematic phase, you will observe a birefringent texture (e.g., schlieren or marbled).[11][12]
-
Determining TN-I: Continue heating until the birefringent texture completely disappears and the entire field of view becomes dark. This temperature is the nematic-isotropic transition temperature (TN-I).[13]
-
Cooling and Observation: Slowly cool the sample from the isotropic phase. Observe the nucleation and growth of the nematic phase from the isotropic liquid.
Self-Validating System: The combination of DSC and POM provides a robust method for characterizing the phase transitions. DSC provides quantitative thermodynamic data (temperature and enthalpy), while POM offers a direct visual confirmation of the phase change and allows for the identification of the liquid crystal phase through its characteristic textures.[14]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the formulation and characterization of a nematic LC mixture.
Logical Relationship of Molecular Structure to Mixture Properties
Caption: Structure-property relationships for this compound.
Conclusion
This compound is a valuable and versatile component for the formulation of nematic liquid crystal mixtures with tailored properties for a wide range of electro-optic applications. Its inherent structural features contribute positively to the dielectric anisotropy and thermal stability of the final formulation. By following the detailed protocols for mixture preparation and characterization outlined in this guide, researchers and scientists can confidently and effectively integrate this compound into their development workflows. The synergistic use of DSC and polarized optical microscopy provides a robust, self-validating system for the precise determination of key performance parameters, ensuring the development of reliable and high-performance liquid crystal materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dakenchem.com [dakenchem.com]
- 3. US3880767A - Nematic liquid-crystal compositions - Google Patents [patents.google.com]
- 4. Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. Buy 4-pentylphenyl 2-chloro-4-(4-pentyl-benzoyloxy)benzoate | 41161-53-9 [smolecule.com]
- 7. tandfonline.com [tandfonline.com]
- 8. colorado.edu [colorado.edu]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. cskscientificpress.com [cskscientificpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 14. webs.ucm.es [webs.ucm.es]
experimental protocol for 4-Cyanophenyl 4-ethylbenzoate synthesis
An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-ethylbenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a liquid crystal intermediate, a class of organic molecules essential for the manufacturing of liquid crystal displays (LCDs).[1] The unique molecular structure of these compounds allows for the precise manipulation of light, which is fundamental to the operation of high-resolution screens and other advanced optical materials.[1] This application note provides a detailed experimental protocol for the synthesis of this compound, intended for researchers and professionals in organic synthesis, materials science, and drug development.
This guide will explore two robust and widely applicable synthetic strategies for the preparation of this compound:
-
Acyl Chloride-Mediated Esterification: A classic and efficient method involving the reaction of 4-cyanophenol with 4-ethylbenzoyl chloride.
-
Steglich Esterification: A milder, carbodiimide-mediated approach that couples 4-ethylbenzoic acid directly with 4-cyanophenol.[2]
Both methodologies will be presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and comprehensive characterization data.
PART 1: Synthesis via Acyl Chloride
This method is a two-step process that begins with the synthesis of 4-ethylbenzoyl chloride from 4-ethylbenzoic acid, followed by its reaction with 4-cyanophenol.
Step 1.1: Synthesis of 4-Ethylbenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[3][4]
Reaction Mechanism
The reaction proceeds through the initial formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethylbenzoic acid (1.0 eq.).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq.).
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 4-ethylbenzoyl chloride, a colorless to pale yellow liquid, can be purified by vacuum distillation or used directly in the next step.[3][5]
Step 1.2: Esterification of 4-Cyanophenol with 4-Ethylbenzoyl Chloride
Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles like phenols to form esters.[3]
Reaction Mechanism
The esterification is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of 4-cyanophenol attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride. The subsequent loss of a chloride ion and a proton yields the desired ester. A weak base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.
Experimental Protocol
-
In a round-bottom flask, dissolve 4-cyanophenol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of 4-ethylbenzoyl chloride (1.05 eq.) in the same solvent to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
PART 2: Synthesis via Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][6] This method is particularly advantageous for substrates that are sensitive to the harsher conditions of other esterification methods.[2][7]
Reaction Mechanism
The reaction is initiated by the protonation of DCC by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate.[7] DMAP, a superior nucleophile compared to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species.[6] This species is readily attacked by the alcohol (4-cyanophenol) to yield the ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU).[2]
Experimental Protocol
-
To a round-bottom flask, add 4-ethylbenzoic acid (1.0 eq.), 4-cyanophenol (1.0 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stir the mixture at room temperature until all solids have dissolved.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in the same anhydrous solvent.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate with dilute HCl and saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and DMAP.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as described in the acyl chloride method.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 112-114 | 269 |
| 4-Ethylbenzoyl Chloride | C₉H₉ClO | 168.62 | 42-43[5] | 235-236[8] |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 110-113[9] | 146 (at 2 mmHg)[10] |
| This compound | C₁₆H₁₃NO₂ | 251.28 | - | 419.5 (Predicted)[1] |
Visualization of Reaction Mechanisms and Workflow
Caption: Mechanism of Acyl Chloride-Mediated Esterification.
References
- 1. This compound [myskinrecipes.com]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. innospk.com [innospk.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. 4-Ethylbenzoyl chloride | 16331-45-6 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [guidechem.com]
Application Note: Comprehensive Characterization of the Mesophasic Behavior of 4-Cyanophenyl 4-ethylbenzoate
Introduction: Unveiling the Anisotropic World of 4-Cyanophenyl 4-ethylbenzoate
This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that forms the bedrock of modern liquid crystal display (LCD) technology.[1] Its molecular architecture is key to its function, featuring a rigid biphenyl benzoate core that promotes structural alignment, a flexible ethyl tail (-C₂H₅), and a highly polar terminal cyano group (-CN).[2] This specific arrangement of a rigid core and flexible chain is a hallmark of molecules that exhibit mesophases—intermediate states of matter between a crystalline solid and an isotropic liquid. The strong dipole moment from the cyano group is particularly influential, enhancing the intermolecular interactions that lead to the parallel molecular alignment characteristic of the nematic phase and resulting in a positive dielectric anisotropy, which is crucial for electro-optical switching.[2]
A thorough characterization of its liquid crystal phase, particularly the nematic phase, is paramount for its application. This involves precisely determining the temperatures at which it transitions between states (phase transitions), identifying the texture and order of its mesophases, and quantifying its physical properties.[3] This application note provides a comprehensive guide, detailing an integrated approach that combines several analytical techniques to build a complete profile of this compound. We will explore the causality behind our experimental choices and present a self-validating system of protocols. The primary techniques covered are Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual phase identification, X-Ray Diffraction (XRD) for structural elucidation, and Dielectric Spectroscopy for electro-optical property measurement.[4]
Physicochemical Properties of this compound
A foundational understanding begins with the basic physical and chemical properties of the material. This data is essential for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][5] |
| Molecular Weight | 251.28 g/mol | [1] |
| CAS Number | 56131-48-7 | [2] |
| Appearance | White to off-white solid | [1] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [1] |
| Predicted Density | 1.18 ± 0.1 g/mL | [1] |
Integrated Workflow for Liquid Crystal Characterization
No single technique can fully characterize a liquid crystal. True scientific integrity is achieved by using a suite of complementary methods where the results of one technique validate and inform the others. The following workflow illustrates the logical progression of experiments to build a comprehensive understanding of the material.
Caption: Integrated workflow for liquid crystal characterization.
Experimental Protocols and Methodologies
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the workhorse for identifying first-order phase transitions, such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid).[6][7] It measures the heat flow into or out of a sample as a function of temperature.[8] Endothermic peaks on heating correspond to transitions that absorb energy, while exothermic peaks on cooling represent energy release during phase formation. The precision of DSC allows for the quantitative determination of transition temperatures (T) and their associated enthalpy changes (ΔH), which relates to the degree of molecular ordering.
Protocol: Determining Phase Transition Temperatures
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The empty pan serves as a reference to subtract the heat capacity of the pan itself.[6]
-
Thermal Program - Cycle 1 (Erase Thermal History):
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected clearing point (e.g., 150 °C) at a rate of 20 °C/min. This ensures the sample is fully in the isotropic liquid state and erases any previous crystalline history.
-
Hold isothermally for 2-3 minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature (25 °C) at a rate of 20 °C/min.
-
-
Thermal Program - Cycle 2 (Data Acquisition):
-
Heat the sample from 25 °C to 150 °C at a controlled, slower rate of 10 °C/min. Rationale: A slower scan rate provides better resolution of thermal events and more accurate temperature determination.[9]
-
Cool the sample from 150 °C back to 25 °C at 10 °C/min.
-
-
Data Analysis:
-
On the heating curve, identify the endothermic peaks. The first major peak corresponds to the melting transition (T_m, Crystal → Nematic). The second, typically smaller peak corresponds to the clearing point (T_c, Nematic → Isotropic).
-
On the cooling curve, identify the corresponding exothermic peaks for the Isotropic → Nematic and Nematic → Crystal transitions. Note any supercooling effects, where crystallization occurs at a lower temperature than melting.
-
Integrate the area under each peak to determine the enthalpy of the transition (ΔH).
-
Phase Identification: Polarized Optical Microscopy (POM)
Expertise & Experience: While DSC identifies the presence of transitions, POM allows for the definitive identification of the liquid crystal phase.[4] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays that travel at different velocities. When viewed between crossed polarizers, this birefringence results in characteristic textures that act as fingerprints for different mesophases. The nematic phase, for instance, is often identified by its "Schlieren" or "threaded" texture.[10]
Protocol: Visual Identification of the Nematic Phase
-
Sample Preparation: Place a small amount of this compound onto a clean glass microscope slide. Cover it with a coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to a polarizing microscope. Ensure the polarizers are in the crossed position (90° to each other).
-
Heating and Observation:
-
Slowly heat the sample from room temperature, using the transition temperatures from DSC as a guide.
-
As the sample melts (passes T_m), observe the emergence of a birefringent, fluid texture from the dark crystalline solid.
-
In the nematic phase, look for characteristic textures:
-
Schlieren Texture: Dark brushes (extinctions) that originate from point defects (disclinations).
-
Threaded Texture: Fine, thread-like lines that wind through the sample.
-
-
Continue heating until the sample passes the clearing temperature (T_c). At this point, the field of view will become completely dark (extinguished), as the isotropic liquid is not birefringent.
-
-
Cooling and Confirmation: Slowly cool the sample from the isotropic phase. Observe the formation of nematic droplets (birefringent "spherulites") that coalesce to form the bulk nematic texture. This confirms the reversibility of the transition.
-
Trustworthiness Check: The transition temperatures observed visually on the hot stage should align closely with the peak temperatures recorded by DSC.[11] This cross-validation is critical for accurate phase assignment.
Structural Analysis: Temperature-Controlled X-Ray Diffraction (XRD)
Expertise & Experience: XRD provides definitive information about the average molecular arrangement and positional order within a phase.[4][12] Crystalline solids produce sharp Bragg peaks, isotropic liquids produce a very broad, diffuse halo, and liquid crystals exhibit a unique combination of features. For a calamitic nematic phase, the XRD pattern is characterized by diffuse scattering, indicating only short-range positional order.[10]
Caption: Interpreting an X-ray diffractogram for a nematic phase.
Protocol: Characterizing Molecular Order
-
Sample Preparation: Load the this compound powder into a thin-walled glass capillary tube (e.g., 1.0 mm diameter) and seal the ends.
-
Instrument Setup: Mount the capillary in a temperature-controlled sample holder within the XRD instrument.
-
Data Acquisition:
-
Using the phase transition data from DSC and POM, set the temperature to be in the middle of the nematic range. Allow the sample to equilibrate for 5-10 minutes.
-
Acquire a diffraction pattern over a 2θ range of approximately 2° to 35°.
-
Expected Result: The pattern for the nematic phase will show two key features:
-
Wide-Angle Scattering: A broad, diffuse peak (halo) at a high 2θ angle (typically 18-25°). This corresponds to the average distance between the sides of the molecules (d ≈ 4-5 Å), reflecting liquid-like short-range order.[10]
-
Small-Angle Scattering: An absence of sharp peaks at low 2θ angles. This confirms the lack of the long-range periodic positional order that defines smectic (layered) phases.[12]
-
-
-
Data Analysis:
-
Use Bragg's Law (nλ = 2d sinθ) on the center of the wide-angle diffuse peak to estimate the average intermolecular distance.
-
Confirm the absence of sharp peaks in the small-angle region, which is the definitive signature of a nematic phase as opposed to a smectic one.
-
Dielectric Spectroscopy
Expertise & Experience: Dielectric spectroscopy probes the response of a material to an applied electric field, which is the basis for its use in displays. For liquid crystals with a strong longitudinal dipole moment, like this compound (due to the -CN group), we expect a positive dielectric anisotropy (Δε = ε_parallel - ε_perpendicular > 0). This means its dielectric constant is higher when molecules are aligned parallel to the electric field than when they are perpendicular. This property is what allows an electric field to reorient the molecules and switch the optical state of the display.
Protocol: Measuring Dielectric Anisotropy
-
Sample Preparation: Introduce the liquid crystal into a specialized test cell consisting of two parallel glass plates coated with a transparent conductor (e.g., ITO) and a polymer alignment layer. The cell gap is typically 5-10 µm. Fill the cell in its isotropic phase via capillary action to ensure uniform filling.
-
Instrument Setup: Place the cell in a temperature-controlled holder connected to an LCR meter or impedance analyzer.
-
Measurement of ε_perpendicular:
-
Cool the sample into the nematic phase without an electric field. The alignment layer on the cell walls will induce a planar alignment (director parallel to the plates).
-
Apply a low-amplitude AC voltage (e.g., 0.1 V) across a frequency range (e.g., 1 kHz to 1 MHz) and measure the capacitance. The probing electric field is perpendicular to the liquid crystal director.
-
Calculate ε_perpendicular from the measured capacitance.
-
-
Measurement of ε_parallel:
-
Apply a high-amplitude, low-frequency AC biasing voltage (e.g., 20 V at 1 kHz) to reorient the molecules into a homeotropic alignment (director perpendicular to the plates). This is possible due to the positive dielectric anisotropy.
-
Superimpose the low-amplitude probing signal and measure the capacitance again across the frequency range. The probing field is now parallel to the director.
-
Calculate ε_parallel from this new capacitance measurement.
-
-
Data Analysis:
Summary of Expected Characterization Data
The following table summarizes the key parameters to be determined from the described protocols. This serves as a template for data consolidation and reporting.
| Parameter | Symbol | Technique | Expected Result/Value |
| Melting Temperature | T_m | DSC, POM | Peak onset on DSC heating curve; confirmed by visual transition from solid. |
| Clearing Temperature | T_c (T_NI) | DSC, POM | Peak onset on DSC heating curve; confirmed by loss of birefringence. |
| Nematic Phase Range | ΔT | DSC, POM | T_c - T_m |
| Melting Enthalpy | ΔH_m | DSC | Integrated area of the melting peak. |
| Clearing Enthalpy | ΔH_c | DSC | Integrated area of the clearing peak (typically much smaller than ΔH_m). |
| Mesophase Texture | N/A | POM | Schlieren and/or threaded texture. |
| Intermolecular Distance | d | XRD | Calculated from the wide-angle diffuse peak (approx. 4-5 Å). |
| Phase Structure | N/A | XRD | Absence of small-angle peaks confirms non-lamellar (nematic) structure. |
| Dielectric Anisotropy | Δε | Dielectric Spec. | Positive value (Δε > 0). |
Conclusion
The robust characterization of this compound requires a multi-technique, cross-validating approach. By systematically applying DSC, POM, XRD, and Dielectric Spectroscopy, researchers can confidently determine the thermodynamic, structural, and electro-optical properties of its nematic phase. The protocols detailed herein provide a scientifically sound framework for obtaining the critical data needed to assess its suitability for advanced applications in display technology and other photonic devices. This integrated methodology ensures not only accuracy but also a deep and comprehensive understanding of the material's behavior.
References
- 1. This compound [myskinrecipes.com]
- 2. dakenchem.com [dakenchem.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. ipme.ru [ipme.ru]
- 5. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. s4science.at [s4science.at]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. barron.rice.edu [barron.rice.edu]
- 11. webs.ucm.es [webs.ucm.es]
- 12. researchgate.net [researchgate.net]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. Calculation of Dielectric Spectra by Molecular Dynamics: 4-Cyano-4'-hexylbiphenyl in its Nematic Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recovery of 4-Cyanophenyl 4-ethylbenzoate via Optimized Recrystallization
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4-Cyanophenyl 4-ethylbenzoate, a critical intermediate in the synthesis of liquid crystal materials.[1][2] Purity of such components is paramount, as even trace impurities can significantly degrade the electro-optical performance and thermal stability of the final display device.[2] This guide moves beyond a simple list of steps to explain the fundamental principles behind solvent selection and procedural choices, ensuring a robust and reproducible purification. The protocol details a single-solvent recrystallization using ethanol, followed by a rigorous, self-validating purity assessment workflow involving melting point analysis and thin-layer chromatography (TLC).
Introduction: The Critical Role of Purity
This compound (CAS: 56131-48-7) is a rod-shaped organic molecule whose structure, featuring a polar cyano terminus and a central biphenyl benzoate core, makes it an essential building block for nematic liquid crystal mixtures.[2] These mixtures are the heart of modern liquid crystal displays (LCDs), where the collective alignment of molecules in response to an electric field modulates light. The performance of these devices—including contrast ratio, response time, and operating temperature range—is directly dependent on the homogeneity and purity of the liquid crystal formulation.
Crude this compound synthesized in the lab often contains residual starting materials, by-products, or color bodies that can disrupt the delicate intermolecular forces governing the liquid crystal phase. Recrystallization is a powerful and efficient purification technique that leverages differences in solubility to selectively isolate the desired compound, yielding a product of high crystalline order and chemical purity.[3] This document provides the detailed methodology to achieve this.
Physicochemical Data & Solvent Selection Rationale
A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at its boiling point and very low solubility at or below room temperature. This differential ensures maximum recovery of the purified solid upon cooling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56131-48-7 | [4][5][6] |
| Molecular Formula | C₁₆H₁₃NO₂ | [1][6] |
| Molecular Weight | 251.28 g/mol | [1][6] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [1] |
| Melting Point | Literature value not explicitly found in searches. Empirical determination is the primary method for purity assessment post-recrystallization. | N/A |
Solvent Selection Rationale:
The molecular structure of this compound contains both polar (ester and nitrile functionalities) and non-polar (two aromatic rings, ethyl group) regions. This amphiphilic character suggests that solvents of intermediate polarity are likely candidates.
-
Primary Choice: Ethanol. Ethanol is a moderately polar protic solvent. Its hydroxyl group can engage in dipole-dipole interactions with the ester and nitrile groups, while its ethyl chain offers some affinity for the non-polar parts of the molecule. Its boiling point of 78 °C is high enough to effectively dissolve many organic solids but not so high as to pose significant safety hazards or require special equipment.[7] Alcohols like ethanol are frequently excellent choices for recrystallizing aromatic esters.[8]
-
Alternative Choices:
-
Isopropanol: Similar properties to ethanol but slightly less polar.
-
Ethyl Acetate / Heptane (Mixed Solvent): A common and powerful combination. The compound would be dissolved in a minimum of hot ethyl acetate (the "good" solvent), followed by the dropwise addition of heptane (the "bad" solvent) until the cloud point is reached.[9] This is an effective alternative if the compound is too soluble in hot ethanol.
-
For this protocol, Ethanol (95% or absolute) is selected as the primary solvent due to its proven efficacy, safety profile, and ease of removal.
Optimized Recrystallization Workflow (Single Solvent: Ethanol)
This protocol is designed for the purification of an impure, solid sample of this compound.
Caption: Diagram 1: Step-wise workflow for the purification of this compound.
3.1 Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hotplate with stirring capability
-
Magnetic stir bar or boiling chips
-
Watch glass (to cover flask)
-
Stemless funnel (for hot filtration, if needed)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and weighing paper
-
Ice bath container
3.2 Step-by-Step Protocol
-
Preparation: Weigh approximately 2.0 g of the crude this compound and place it into a 50 mL Erlenmeyer flask. Using an Erlenmeyer flask is crucial as its sloped sides minimize solvent loss due to evaporation and help prevent product loss during transfer.[10]
-
Dissolution:
-
Add a stir bar or a few boiling chips to the flask. Place the flask on a hotplate in a fume hood.
-
Heat a separate flask of ethanol to a gentle boil.
-
Add the hot ethanol to the crude solid dropwise while heating the flask containing the solid. Swirl continuously. Add just enough hot solvent to completely dissolve the solid. This is the most critical step for maximizing yield; adding excessive solvent will keep too much product dissolved in the mother liquor upon cooling.[10]
-
-
Hot Filtration (Perform only if insoluble impurities are visible):
-
If solid impurities remain after the product has clearly dissolved, a hot filtration is necessary.
-
Place a stemless funnel with fluted filter paper into the neck of a clean 100 mL Erlenmeyer flask on the hotplate.
-
Add a small amount of boiling ethanol to the receiving flask and funnel to pre-heat the apparatus.
-
Quickly and carefully pour the hot solution through the fluted filter paper. The goal is to keep the solution hot to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling tends to trap impurities within the crystal lattice.[7]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel plate.
-
Pour the cold slurry of crystals into the funnel with the vacuum applied. Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals with a small portion (a few mL) of ice-cold ethanol. This removes any adhering mother liquor, which contains the soluble impurities. Using cold solvent is critical to prevent the purified product from redissolving.[10]
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the crystalline solid from the funnel to a pre-weighed watch glass.
-
Allow the crystals to air-dry in a fume hood to remove the bulk of the solvent, then dry to a constant weight in a vacuum oven at a mild temperature (e.g., 40-50 °C).
-
Protocol Validation: Purity Assessment
The success of the recrystallization must be empirically verified. This is achieved by comparing the physical and chromatographic properties of the crude and purified materials.
Caption: Diagram 2: Decision-making workflow for validating the purity of the final product.
4.1 Melting Point Analysis
-
Procedure: A small amount of the dry, purified product is packed into a capillary tube and its melting point is determined using a calibrated apparatus.
-
Interpretation: A pure substance melts over a very narrow temperature range (typically < 2 °C). The crude material will likely melt over a broad range and at a lower temperature than the pure compound. A sharp, consistent melting point is a strong indicator of high purity.[10]
4.2 Thin-Layer Chromatography (TLC)
-
Procedure: Dissolve small amounts of both the crude and the recrystallized material in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a silica gel TLC plate. Develop the plate using an appropriate mobile phase, such as 3:1 Hexane:Ethyl Acetate. Visualize the spots under a UV lamp.
-
Interpretation: The crude material may show multiple spots, corresponding to the product and various impurities. The purified sample should ideally show a single, well-defined spot. The absence of the impurity spots confirms successful purification.
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny seed crystal of the pure compound.[7] |
| Product "oils out" instead of crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The rate of cooling is too fast. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.[7] 2. Choose a solvent with a lower boiling point. |
| Very low recovery of product | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold enough. | 1. Try to recover more product by evaporating some solvent from the mother liquor. 2. Ensure the filtration apparatus is pre-heated. 3. Always use ice-cold solvent for washing. |
Safety Precautions
Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves at all times.
-
Ventilation: All procedures, especially those involving heating flammable solvents like ethanol, must be performed in a certified chemical fume hood.
-
Handling: Avoid inhalation of dust from the solid and vapors from the hot solvent. Avoid skin and eye contact.
-
SDS: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
- 1. This compound [myskinrecipes.com]
- 2. dakenchem.com [dakenchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 56131-48-7|this compound|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. rubingroup.org [rubingroup.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Application Note and Protocols for the Electro-Optical Characterization of 4-Cyanophenyl 4-ethylbenzoate
Abstract: This document provides a comprehensive guide for the measurement of key electro-optical properties of the nematic liquid crystal 4-Cyanophenyl 4-ethylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the characterization and application of liquid crystalline compounds. This guide details the experimental protocols for determining the nematic phase range, refractive indices (birefringence), dielectric anisotropy, and Frank elastic constants. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.
Introduction: The Significance of this compound in Liquid Crystal Applications
This compound is a calamitic (rod-shaped) liquid crystal that is a fundamental component in many liquid crystal mixtures used in electro-optical devices, most notably liquid crystal displays (LCDs).[1] Its molecular structure, characterized by a rigid core, a flexible ethyl tail, and a polar cyano group, gives rise to the mesophases and anisotropic properties that are essential for modulating light. The cyano group, in particular, imparts a strong dipole moment, leading to a large positive dielectric anisotropy, a critical parameter for low-voltage switching in display applications.[2]
The performance of a liquid crystal device is intrinsically linked to the electro-optical properties of its constituent materials. Therefore, accurate and reliable measurement of these properties is paramount for material selection, device design, and the development of new liquid crystal mixtures with tailored characteristics. This application note provides detailed, field-proven protocols for the comprehensive electro-optical characterization of this compound and related cyanophenyl benzoate-based liquid crystals.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Preliminary Characterization: Phase Transitions
A foundational step in characterizing any liquid crystal is the determination of its phase transition temperatures. This establishes the temperature range over which the material exhibits its mesophases. For this compound, the nematic phase is of primary interest.
Protocol 2.1: Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of phase transitions.
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and a reference pan (empty, sealed) into the DSC instrument.
-
Heat the sample to a temperature above its expected clearing point (e.g., 100 °C) to ensure a known initial state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected melting point (e.g., -20 °C).
-
Heat the sample at the same controlled rate (e.g., 10 °C/min) to above the clearing point.
-
Record the heat flow as a function of temperature. The peaks in the heating and cooling curves correspond to phase transitions.
Data Interpretation:
-
Melting Point (Tm): The peak of the endotherm on the second heating scan corresponding to the crystal-to-nematic (or isotropic) transition.
-
Clearing Point (Tc) or Nematic-to-Isotropic Transition (TNI): The peak of the endotherm corresponding to the nematic-to-isotropic liquid transition.
-
Nematic Range: The temperature range between Tm and Tc on heating.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Melting (Crystal to Nematic) | Data not available | Data not available |
| Clearing (Nematic to Isotropic) | Data not available | Data not available |
Measurement of Refractive Indices and Birefringence
The optical anisotropy of a liquid crystal is quantified by its birefringence (Δn), the difference between the extraordinary (ne) and ordinary (no) refractive indices.
Protocol 3.1: Abbé Refractometer Method
Objective: To measure ne and no as a function of temperature.
Apparatus:
-
Abbé refractometer with a temperature-controlled prism stage.
-
Polarizer for the eyepiece.
-
Light source (e.g., sodium lamp, λ = 589 nm).
Methodology:
-
Sample Preparation: Place a small drop of this compound onto the prism of the Abbé refractometer. The liquid crystal should be in its isotropic phase to ensure proper wetting.
-
Alignment Layer: The prism surface should be treated to induce planar alignment of the liquid crystal molecules. This can be achieved by gently rubbing the prism surface in a single direction with a soft cloth.
-
Measurement of no:
-
Cool the sample to within its nematic range.
-
Orient the polarizer on the eyepiece to be perpendicular to the rubbing direction on the prism.
-
Adjust the refractometer to bring the shadow line into focus and record the refractive index. This value corresponds to no.
-
-
Measurement of ne:
-
Rotate the polarizer by 90° so that it is parallel to the rubbing direction.
-
Readjust the refractometer and record the refractive index. This value corresponds to ne.
-
-
Temperature Dependence: Repeat the measurements at various temperatures within the nematic range.
Data Analysis:
-
Calculate the birefringence: Δn = ne - no.
-
Plot ne, no, and Δn as a function of temperature.
| Parameter | Expected Value |
| no | ~1.5 |
| ne | ~1.7 |
| Δn | ~0.2 |
Note: These are estimated values based on the properties of similar cyanobiphenyl compounds. The actual values for this compound need to be experimentally determined.
Caption: Workflow for measuring refractive indices.
Dielectric Anisotropy Measurement
The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter that governs the response of the liquid crystal to an electric field.
Protocol 4.1: Capacitance Measurement Method
Objective: To determine ε|| and ε⊥ and the dielectric anisotropy (Δε).
Apparatus:
-
LCR meter.
-
Temperature-controlled hot stage.
-
Two types of liquid crystal cells:
-
Planar aligned cell (for ε⊥).
-
Homeotropic aligned cell (for ε||).
-
-
Function generator and amplifier (to apply a bias voltage).
Methodology:
-
Cell Preparation: Fill a planar aligned cell and a homeotropic aligned cell with this compound in its isotropic phase via capillary action.
-
Measurement of ε⊥:
-
Place the planar aligned cell in the hot stage and connect it to the LCR meter.
-
Set the temperature to the desired value within the nematic range.
-
Measure the capacitance (C⊥) of the cell.
-
-
Measurement of ε||:
-
Place the homeotropic aligned cell in the hot stage and connect it to the LCR meter.
-
At the same temperature, measure the capacitance (C||) of the cell.
-
-
Calculation:
-
Calculate the dielectric permittivities using the formula: ε = (C * d) / (ε0 * A), where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε0 is the permittivity of free space.
-
The dielectric anisotropy is then Δε = ε|| - ε⊥.
-
Expected Properties for Cyanophenyl Benzoates:
-
Positive Dielectric Anisotropy (Δε > 0): The cyano group's strong dipole moment is parallel to the long molecular axis.[2]
| Parameter | Expected Value |
| ε⊥ | ~5-8 |
| ε | |
| Δε | Large and Positive (~10-15) |
Note: These are typical values for cyanobiphenyl-based liquid crystals and serve as a reference.
Frank Elastic Constants Measurement
The Frank elastic constants (K11, K22, K33) describe the energy required to induce splay, twist, and bend deformations in the liquid crystal director field, respectively. These constants are critical for determining the threshold voltage and response times of liquid crystal devices.
Protocol 5.1: Fréedericksz Transition Method
Objective: To determine the splay (K11) and bend (K33) elastic constants.
Apparatus:
-
Polarizing optical microscope with a rotating stage.
-
Temperature-controlled hot stage.
-
Function generator and amplifier.
-
Photodetector.
-
Planar and homeotropic aligned liquid crystal cells.
Methodology for K11 (Splay):
-
Place a planar aligned cell in the hot stage on the microscope.
-
Cross the polarizer and analyzer. The view should be dark.
-
Apply a low-frequency AC voltage across the cell and slowly increase its amplitude.
-
Monitor the light transmission through the cell with the photodetector.
-
The threshold voltage (Vth,splay) is the voltage at which the transmission begins to increase.
-
Calculate K11 using the equation: Vth,splay = π * sqrt(K11 / (ε0 * |Δε|)).
Methodology for K33 (Bend):
-
Use a homeotropic aligned cell.
-
The setup is similar, but the initial state will be dark between crossed polarizers.
-
Apply the voltage and find the threshold voltage (Vth,bend) for the transition.
-
Calculate K33 using the equation: Vth,bend = π * sqrt(K33 / (ε0 * |Δε|)).
Caption: Fréedericksz transition experimental workflow.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive electro-optical characterization of this compound. Accurate determination of the nematic range, refractive indices, dielectric anisotropy, and elastic constants is essential for the successful integration of this and similar materials into advanced electro-optical devices. The underlying principles discussed for each measurement technique are intended to empower researchers to not only reproduce these methods but also to adapt them for the characterization of novel liquid crystalline materials.
References
Application Note: Thermal Characterization of 4-Cyanophenyl 4-ethylbenzoate using Differential Scanning Calorimetry (DSC)
Abstract
This application note provides a comprehensive guide to the thermal analysis of the liquid crystal intermediate, 4-Cyanophenyl 4-ethylbenzoate, utilizing Differential Scanning Calorimetry (DSC). As a key component in the formulation of liquid crystal displays (LCDs) and other advanced optical materials, understanding its thermal properties, including phase transition temperatures and enthalpies, is critical for research, development, and quality control.[1] This document outlines the fundamental principles of DSC as applied to liquid crystals, a detailed experimental protocol for analysis, and a guide to interpreting the resulting thermal data. While specific experimental data for this compound is not publicly available, this note will use data from the closely related compound, 4-cyano-3-fluorophenyl 4-butylbenzoate, to illustrate the expected phase transitions and data analysis workflow.
Introduction to this compound and its Thermal Behavior
This compound is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[2] Its molecular structure, consisting of a rigid core and flexible terminal groups, allows it to form ordered yet fluid phases within a specific temperature range. These unique properties are harnessed in applications such as LCDs, where the orientation of the liquid crystal molecules can be controlled by an electric field to modulate light.[1]
The thermal behavior of liquid crystals is characterized by distinct phase transitions. Upon heating from a solid state, these materials typically melt into a liquid crystalline phase (mesophase), and upon further heating, they transition into an isotropic liquid.[3] These transitions are associated with specific energy changes (enthalpy), which can be precisely measured by Differential Scanning Calorimetry (DSC). DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic and exothermic processes.[4] For liquid crystals, DSC can identify:
-
Melting Transition (Crystal → Mesophase): An endothermic event representing the energy required to break the crystalline lattice.
-
Clearing Point (Mesophase → Isotropic Liquid): A typically smaller endothermic event corresponding to the transition to a disordered liquid state.
-
Crystallization (Isotropic Liquid/Mesophase → Crystal): An exothermic event observed upon cooling.
-
Glass Transition: A change in heat capacity that can be observed in some liquid crystals upon rapid cooling.
Experimental Protocol: DSC Analysis of this compound
This protocol provides a step-by-step methodology for the thermal analysis of this compound using a heat-flux DSC instrument.
Materials and Equipment
-
Sample: this compound (CAS: 56131-48-7), solid.[5]
-
DSC Instrument: A calibrated heat-flux Differential Scanning Calorimeter.
-
Sample Pans: Aluminum DSC pans and lids.
-
Crimper: For sealing the DSC pans.
-
Microbalance: Capable of measuring to ±0.01 mg.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
Sample Preparation
The integrity of the DSC data is highly dependent on proper sample preparation.
-
Tare the DSC pan and lid on the microbalance.
-
Weigh 2-5 mg of this compound directly into the DSC pan. A smaller sample size minimizes thermal gradients within the sample.
-
Securely crimp the lid onto the pan. A hermetic seal is crucial to prevent any sample loss due to sublimation at elevated temperatures.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Temperature Program
The following temperature program is designed to capture the key phase transitions of a typical cyanophenyl benzoate liquid crystal.
-
Equilibrate the DSC cell at 25°C.
-
Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium within the sample.
-
Hold isothermally at 150°C for 2 minutes. This ensures the sample has fully transitioned to the isotropic liquid phase and erases any previous thermal history.
-
Cool the sample from 150°C to 25°C at a cooling rate of 10°C/min. This allows for the observation of crystallization and mesophase formation from the isotropic liquid.
-
Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min for a second heating cycle. This cycle is important for observing the thermal behavior of the sample after a controlled cooling process and can reveal metastable phases.
-
Maintain a constant nitrogen purge gas flow rate of 50 mL/min throughout the experiment to provide an inert atmosphere and prevent oxidative degradation.
Data Analysis and Interpretation
The output of a DSC experiment is a thermogram, which plots heat flow against temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as valleys.
Illustrative Example: Thermal Behavior of a Related Cyanophenyl Benzoate
Expected Thermal Events in the DSC Thermogram:
-
First Heating Cycle:
-
An initial sharp endothermic peak corresponding to the melting of the crystalline solid into the nematic liquid crystal phase.
-
A second, smaller endothermic peak at a higher temperature representing the clearing point , where the nematic phase transitions to the isotropic liquid.
-
-
Cooling Cycle:
-
An exothermic peak indicating the transition from the isotropic liquid to the nematic phase.
-
A larger exothermic peak at a lower temperature corresponding to the crystallization of the nematic phase into a solid. Supercooling, where crystallization occurs at a lower temperature than melting, is common for liquid crystals.
-
-
Second Heating Cycle:
-
The thermogram should be similar to the first heating cycle, providing a confirmation of the transition temperatures and enthalpies. Any differences may indicate the formation of different crystalline polymorphs or metastable phases during the controlled cooling step.
-
Key Parameters to Extract from the DSC Thermogram
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent of the peak's leading edge. This is typically reported as the transition temperature.
-
Peak Temperature (T_peak): The temperature at the apex of the transition peak.
-
Enthalpy of Transition (ΔH): The total heat energy absorbed or released during the transition, calculated by integrating the area under the transition peak. This value is proportional to the degree of molecular ordering involved in the phase change.
Summary of Expected Thermal Data
The following table summarizes the types of quantitative data that can be obtained from the DSC analysis of a cyanophenyl benzoate liquid crystal, using the related compound 4-cyano-3-fluorophenyl 4-butylbenzoate as an example.[3]
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting (Crystal → Nematic) | e.g., ~50-70 | e.g., ~55-75 | e.g., ~60-100 |
| Clearing (Nematic → Isotropic) | e.g., ~80-100 | e.g., ~85-105 | e.g., ~1-5 |
| Crystallization (Nematic → Crystal) | e.g., ~30-50 | e.g., ~35-55 | e.g., ~-60 to -100 |
Note: The values in this table are illustrative and based on typical ranges for similar compounds. Actual values for this compound must be determined experimentally.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the DSC analysis workflow, from sample preparation to data interpretation.
Caption: Workflow for DSC analysis of this compound.
Conclusion
Differential Scanning Calorimetry is an indispensable technique for the characterization of liquid crystalline materials like this compound. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the phase transition temperatures and enthalpies of this compound. This information is fundamental for understanding its physical properties, ensuring material quality, and optimizing its performance in various applications, particularly in the development of advanced display technologies.
References
Application Note: Unveiling the Mesophases of 4-Cyanophenyl 4-ethylbenzoate through Polarizing Optical Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Liquid Crystal Phase Characterization
4-Cyanophenyl 4-ethylbenzoate (4CPEB) is a calamitic (rod-shaped) thermotropic liquid crystal, a material that exhibits intermediate phases, known as mesophases, between the solid and isotropic liquid states.[1] The unique optical properties of these mesophases are harnessed in a variety of applications, most notably in liquid crystal displays (LCDs).[2] The performance of such devices is critically dependent on the precise alignment of the liquid crystal molecules and their predictable transitions between different phases.[3] Polarizing Optical Microscopy (POM) is an indispensable and accessible technique for the characterization of these liquid crystal phases.[4] By observing the unique optical textures that emerge from the interaction of polarized light with the anisotropic liquid crystal, we can identify the specific mesophases and determine their transition temperatures.[5] This application note provides a comprehensive guide to the observation and interpretation of the textures of this compound using POM.
Principle of Polarizing Optical Microscopy (POM)
POM utilizes polarized light to investigate the optical properties of anisotropic materials.[6] A typical polarizing microscope is equipped with two polarizers: a polarizer placed before the sample and an analyzer placed after the sample, with their polarization axes typically crossed at 90 degrees to each other.[6] When an isotropic material is viewed under crossed polarizers, the field of view appears dark because the light polarized by the first filter is completely blocked by the second.[6] However, when an anisotropic material, such as a liquid crystal, is placed between the crossed polarizers, it can rotate the plane of polarized light, allowing some light to pass through the analyzer and produce a bright, often colorful, image.[4] The specific patterns and colors observed, known as textures, are characteristic of the molecular arrangement within the liquid crystal phase.[1]
Experimental Protocol: Observation of 4CPEB Textures
This section outlines the step-by-step procedure for preparing a this compound sample and observing its phase transitions using a polarizing optical microscope equipped with a hot stage.
Materials and Equipment
-
This compound (CAS: 56131-48-7)[2]
-
Polarizing Optical Microscope with a rotating stage
-
Hot stage with temperature controller
-
Microscope slides and cover slips
-
Spatula
-
Hot plate (optional, for initial melting)
Sample Preparation Workflow
The quality of the POM observations is highly dependent on the sample preparation. The goal is to create a thin, uniform film of the liquid crystal between a microscope slide and a coverslip.
Caption: Workflow for preparing a 4CPEB liquid crystal sample for POM analysis.
Detailed Steps:
-
Sample Loading: Place a few milligrams of this compound powder onto a clean, pre-warmed microscope slide.
-
Melting: Transfer the slide to a calibrated hot stage. Heat the sample to a temperature above its clearing point (the transition to the isotropic liquid phase). For 4CPEB, this is typically above its nematic-isotropic transition temperature.
-
Applying the Coverslip: Once the sample is completely molten and in the isotropic phase (appearing dark under crossed polarizers), carefully place a clean coverslip over the droplet. Gentle pressure can be applied to ensure a thin, uniform film.
-
Controlled Cooling: Slowly cool the sample on the hot stage. This controlled cooling is crucial for observing the formation of the liquid crystal mesophases and their characteristic textures.
POM Observation Protocol
Caption: Step-by-step protocol for observing 4CPEB textures using POM.
Detailed Steps:
-
Initial Observation: Begin with the sample in the isotropic phase, which will appear dark.
-
Cooling and Phase Transitions: Slowly cool the sample. As the temperature drops, you will observe the nucleation and growth of the nematic phase from the isotropic liquid. This transition is marked by the appearance of birefringent domains.
-
Texture Identification: The nematic phase of 4CPEB will typically exhibit a schlieren texture .[7][8] This texture is characterized by the presence of dark brushes or threads that correspond to regions where the liquid crystal director is aligned with either the polarizer or the analyzer.[9] The points where these brushes meet are called disclinations or defects.[7]
-
Further Cooling: Upon further cooling, the nematic phase will transition to the crystalline solid phase. This transition is typically characterized by the rapid growth of crystal fronts, obliterating the nematic texture.
Interpreting the Textures of this compound
The textures observed under POM provide a visual fingerprint of the molecular arrangement within the liquid crystal mesophases.
Nematic Phase: The Schlieren Texture
The most common texture observed for the nematic phase of calamitic liquid crystals like 4CPEB is the schlieren texture.[7][8]
-
Appearance: This texture is characterized by dark, brush-like lines that emanate from point defects.[9] These brushes represent regions where the long molecular axes (the director) are aligned parallel or perpendicular to the polarization direction of the light.
-
Defects: The points where two or four dark brushes meet are singularities in the director field, known as disclinations.[7] In nematic phases, both two-brush (strength ±1/2) and four-brush (strength ±1) disclinations can be observed.[8]
-
Significance: The appearance of the schlieren texture is a definitive indicator of a nematic phase. The density of the defects can provide qualitative information about the purity of the sample and the nature of the surfaces of the glass slides.
Phase Transition Temperatures
By carefully monitoring the temperature at which these textural changes occur, the phase transition temperatures of 4CPEB can be determined.
| Transition | Typical Temperature Range (°C) | Observed Texture Change |
| Isotropic to Nematic | On Cooling | Appearance of birefringent droplets that coalesce into a schlieren texture. |
| Nematic to Isotropic | On Heating | The schlieren texture vanishes, and the field of view becomes dark. |
| Nematic to Crystal | On Cooling | Growth of crystalline domains, often with sharp boundaries, replacing the fluid schlieren texture. |
| Crystal to Nematic/Isotropic | On Heating | Melting of the crystalline solid into the nematic or isotropic phase. |
Note: The exact transition temperatures can be influenced by factors such as sample purity and the scanning rate of the temperature controller.
Troubleshooting and Best Practices
-
Air Bubbles: To avoid air bubbles, which can disrupt the liquid crystal alignment, use a minimal amount of sample and apply the coverslip carefully.
-
Non-uniform Thickness: A non-uniform sample thickness can lead to variations in birefringence and texture. Ensure the microscope slide and coverslip are clean and flat.
-
Cooling Rate: A very rapid cooling rate can lead to the formation of a glassy state or very small domains, making texture identification difficult. A slow, controlled cooling rate is essential for observing well-defined textures.
-
Sample Purity: Impurities can affect the phase transition temperatures and the observed textures. Use a high-purity sample for accurate characterization.
Conclusion
Polarizing Optical Microscopy is a powerful and visually intuitive technique for the characterization of liquid crystal mesophases. By following the protocols outlined in this application note, researchers can effectively prepare and analyze samples of this compound, identify its nematic phase through the characteristic schlieren texture, and determine its phase transition temperatures. This fundamental characterization is a critical step in the research and development of liquid crystal-based technologies.
References
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. dakenchem.com [dakenchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Liquid Crystals: a Simple View on a Complex Matter [personal.kent.edu]
- 8. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. dspace.rri.res.in [dspace.rri.res.in]
Application Notes and Protocols: Formulation of High-Performance Display Liquid Crystals with 4-Cyanophenyl-4'-propylbenzoate
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the utilization of 4-cyanophenyl-4'-propylbenzoate (CPPB) in the formulation of high-performance nematic liquid crystal mixtures for display applications. We delve into the fundamental physicochemical properties of CPPB, detailing its contribution to the electro-optical performance of liquid crystal displays (LCDs). This guide presents detailed, step-by-step protocols for the formulation of a eutectic liquid crystal mixture incorporating CPPB and the subsequent characterization of its key performance parameters, including phase transition temperatures, birefringence, dielectric anisotropy, and electro-optical switching behavior. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Introduction: The Strategic Role of 4-Cyanophenyl-4'-propylbenzoate in Advanced Displays
The relentless pursuit of higher resolution, faster response times, and wider operating temperature ranges in liquid crystal displays necessitates the development of advanced liquid crystal materials. While single-component liquid crystals rarely possess all the desired properties for a specific application, multi-component mixtures can be meticulously formulated to achieve a target performance profile.[1] 4-Cyanophenyl-4'-propylbenzoate (CPPB), a calamitic (rod-shaped) liquid crystal, is a crucial intermediate in the formulation of such high-performance mixtures.[1]
The molecular architecture of CPPB is central to its utility. It comprises a rigid biphenyl benzoate core, a flexible propyl tail (-C3H7), and a highly polar terminal cyano group (-CN).[1] This unique structure imparts the requisite properties for stable nematic phase behavior.[1] The rigid core provides the structural basis for molecular alignment, a prerequisite for the liquid crystalline state. The cyano group, with its strong dipole moment, induces a significant positive dielectric anisotropy (Δε), which is fundamental for the operation of twisted nematic (TN) and other field-effect LCDs.[1] The propyl tail introduces a degree of flexibility, which helps to disrupt perfect crystalline packing and broaden the temperature range over which the nematic phase is stable.[1]
By incorporating CPPB into eutectic mixtures, formulators can achieve a wider operating temperature range, faster switching speeds due to favorable rotational viscosity, and a high contrast ratio.[1] Its predictable alignment and stable nematic behavior make it an indispensable component in the formulation of liquid crystals for high-resolution displays, including 4K and 8K technologies.[1]
Physicochemical Properties of 4-Cyanophenyl-4'-propylbenzoate
A thorough understanding of the physical and chemical properties of individual components is paramount for successful liquid crystal formulation. The following table summarizes the key properties of 4-cyanophenyl-4'-propylbenzoate.
| Property | Value | Significance in LC Formulations | Reference |
| Chemical Name | 4-cyanophenyl 4-propylbenzoate | - | - |
| CAS Number | 56131-49-8 | Essential for material sourcing and regulatory compliance. | [1] |
| Molecular Formula | C₁₇H₁₅NO₂ | Defines the basic chemical identity. | - |
| Molecular Weight | 265.31 g/mol | Used for calculating molar concentrations in mixtures. | - |
| Appearance | White to off-white solid | Indicates purity and physical state at room temperature. | - |
| Melting Point | 101-103 °C | A high melting point necessitates its use in eutectic mixtures to achieve a room-temperature nematic phase. | - |
| Boiling Point | 430.6±38.0 °C (Predicted) | Provides an indication of thermal stability. | - |
| Refractive Index (Predicted) | 1.584 | Contributes to the overall birefringence of the final mixture. | - |
| Dielectric Anisotropy (Δε) | Positive | The strong polar cyano group leads to a positive Δε, enabling switching in an electric field. The dielectric anisotropy of a solution of 4-cyanophenyl 4′-n-propylbenzoate in a nematic mixture has been determined to be 29.6. | [1][2] |
| Birefringence (Δn) | Positive | The anisotropic molecular structure results in different refractive indices for light polarized parallel and perpendicular to the molecular long axis, which is essential for light modulation in LCDs. | [1] |
| Viscosity (η) | - | Influences the switching speed of the liquid crystal display; lower viscosity is generally desirable for faster response times. | [1] |
| Solubility | Soluble in common organic solvents (e.g., toluene, dichloromethane) | Important for the preparation of homogeneous liquid crystal mixtures. | - |
Formulation Protocol: A Eutectic Mixture for Wide-Temperature Operation
The high melting point of CPPB necessitates its formulation into a eutectic mixture to achieve a liquid crystalline phase at and below room temperature. A eutectic mixture is a homogeneous blend of components that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual constituents. This protocol details the formulation of a binary eutectic mixture of CPPB with 4'-pentyl-4-cyanobiphenyl (5CB), a well-characterized liquid crystal with a low melting point.
Materials and Equipment
-
4-cyanophenyl-4'-propylbenzoate (CPPB), >99.5% purity
-
4'-pentyl-4-cyanobiphenyl (5CB), >99.5% purity
-
Toluene, anhydrous
-
Small glass vials with PTFE-lined caps
-
Analytical balance (± 0.0001 g)
-
Hot plate with magnetic stirring capabilities
-
Vortex mixer
-
Vacuum oven
-
Polarizing optical microscope (POM) with a hot stage
-
Differential Scanning Calorimeter (DSC)
Workflow for Eutectic Mixture Formulation
Caption: Workflow for the formulation and initial characterization of a eutectic liquid crystal mixture.
Step-by-Step Formulation Procedure
-
Component Weighing: Accurately weigh the desired amounts of CPPB and 5CB into a clean, dry glass vial. For a starting formulation, a molar ratio of 1:1 can be used. The exact eutectic composition can be determined experimentally by preparing a series of mixtures with varying compositions and identifying the one with the lowest melting point.
-
Dissolution: Add a minimal amount of anhydrous toluene to the vial to dissolve both components completely. Gentle warming on a hot plate (to no more than 40°C) and vortexing can aid in dissolution. The goal is to create a homogeneous solution.
-
Solvent Evaporation: Gently evaporate the toluene under a slow stream of dry nitrogen gas while warming the vial on a hot plate. This should be performed in a well-ventilated fume hood.
-
Vacuum Drying: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the melting point of the components (e.g., 50-60°C) for several hours to ensure complete removal of any residual solvent. The final product should be a solid or liquid mixture at room temperature.
-
Homogenization: After cooling to room temperature, if the mixture is in the nematic phase, gently heat it to the isotropic phase (clear liquid) and then cool it back down to the nematic phase while gently stirring. This ensures a homogeneous mixture.
Characterization Protocols for High-Performance Liquid Crystal Mixtures
Once the liquid crystal mixture is formulated, its physical and electro-optical properties must be characterized to determine its suitability for display applications.
Determination of Phase Transition Temperatures
The operating temperature range of a liquid crystal display is determined by the phase transition temperatures of the liquid crystal mixture.
-
Protocol using Polarizing Optical Microscopy (POM):
-
Place a small drop of the liquid crystal mixture on a clean microscope slide and cover it with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample at a controlled rate (e.g., 5°C/min) while observing the texture through crossed polarizers.
-
The temperature at which the crystalline texture melts into the nematic texture (characterized by its Schlieren or threaded texture) is the melting point (Tm).
-
Continue heating until the nematic texture disappears and the field of view becomes completely dark (isotropic phase). This temperature is the clearing point (Tc) or the nematic-to-isotropic transition temperature (TNI).[3]
-
Cool the sample at the same rate and record the temperatures for the isotropic-to-nematic and nematic-to-crystal transitions to check for thermal hysteresis.
-
-
Protocol using Differential Scanning Calorimetry (DSC):
-
Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses all expected phase transitions.
-
The endothermic peaks in the heating curve correspond to the crystal-to-nematic and nematic-to-isotropic phase transitions. The peak maximum is taken as the transition temperature.
-
A subsequent cooling scan should be performed to observe the corresponding exothermic peaks.
-
Measurement of Electro-Optical Properties
The electro-optical properties determine how the liquid crystal will perform in a display device. These measurements are typically performed using a liquid crystal cell.
-
Liquid Crystal Cell Preparation:
-
Use two indium tin oxide (ITO) coated glass substrates.
-
Spin-coat a thin layer of a polyimide alignment agent (e.g., polyvinyl alcohol) onto the ITO-coated sides.
-
Rub the polyimide layers in a single direction with a soft cloth to create micro-grooves that will align the liquid crystal molecules. For a twisted nematic cell, the rubbing directions on the two substrates should be perpendicular to each other.
-
Assemble the cell with a specific spacing (e.g., 5-10 µm) using spacer beads.
-
Fill the cell with the liquid crystal mixture via capillary action in its isotropic phase.
-
Slowly cool the cell to the nematic phase to ensure proper alignment.
-
Workflow for Electro-Optical Characterization
Caption: Schematic of a typical setup for electro-optical characterization of a liquid crystal cell.
-
Birefringence (Δn) Measurement:
-
Place the filled liquid crystal cell in the optical setup between two crossed polarizers, with the rubbing direction at 45° to the polarizer axes.
-
Apply a variable AC voltage (e.g., 1 kHz square wave) to the cell.
-
Measure the transmitted light intensity as a function of the applied voltage.
-
The birefringence can be calculated from the phase retardation, which is determined from the transmission curve. The relationship between transmission (T), phase retardation (δ), and birefringence (Δn) is given by T = sin²(δ/2), where δ = 2πdΔn/λ, d is the cell gap, and λ is the wavelength of light.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Measure the capacitance of the filled liquid crystal cell in two configurations:
-
C⊥: With no applied voltage, where the molecules are aligned parallel to the substrates (perpendicular to the electric field direction for a standard cell).
-
C||: With a high applied voltage that saturates the molecular reorientation, aligning the molecules parallel to the electric field.
-
-
The dielectric anisotropy is calculated using the formula: Δε = ε|| - ε⊥, where ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the director, respectively. These are determined from the measured capacitances and the cell geometry.
-
-
Electro-Optical Switching Time Measurement:
-
Apply a square wave voltage to the liquid crystal cell to switch it between the "on" and "off" states.
-
Use a photodetector and an oscilloscope to measure the rise time (the time taken for the transmission to go from 10% to 90% of its maximum value upon applying the voltage) and the decay time (the time taken for the transmission to fall from 90% to 10% of its maximum value upon removing the voltage).[4][5][6]
-
Conclusion
4-Cyanophenyl-4'-propylbenzoate is a versatile and valuable component in the formulation of high-performance liquid crystal mixtures for modern display applications. Its unique molecular structure provides a favorable combination of properties, including a strong tendency to form a stable nematic phase and a significant positive dielectric anisotropy. By following the detailed protocols outlined in this application note for the formulation of eutectic mixtures and the characterization of their key physical and electro-optical properties, researchers and scientists can effectively harness the potential of CPPB to develop next-generation liquid crystal displays with enhanced performance characteristics. The systematic approach presented herein, from material selection and formulation to comprehensive characterization, provides a solid foundation for the rational design of advanced liquid crystal materials.
References
Application Notes and Protocols for 4-Cyanophenyl 4-ethylbenzoate in Advanced Optical Materials
For: Researchers, scientists, and drug development professionals
Foreword: The Strategic Importance of 4-Cyanophenyl 4-ethylbenzoate
In the landscape of advanced optical materials, the precise engineering of molecular structure is paramount to achieving desired macroscopic properties. Among the pantheon of mesogenic compounds, this compound stands out as a cornerstone ingredient in the formulation of high-performance liquid crystal (LC) mixtures. Its deceptively simple architecture—a rigid core composed of two phenyl rings linked by an ester group, an electron-withdrawing cyano-terminal group, and a short ethyl tail—belies a sophisticated interplay of intermolecular forces that govern the delicate balance of fluidity and order inherent to the liquid crystalline state.
This guide eschews a conventional, one-size-fits-all template. Instead, it is structured to provide a comprehensive, research-grade understanding of this compound, from its fundamental physicochemical properties to its practical application in electro-optical and non-linear optical systems. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. Every procedure described herein is designed to be a self-validating system, ensuring reproducibility and reliability in your research endeavors.
Part 1: Physicochemical Properties and Their Optical Ramifications
The utility of this compound in optical materials is a direct consequence of its molecular structure. The elongated, rod-like shape promotes the formation of the nematic liquid crystal phase, where the molecules exhibit long-range orientational order.[1] The terminal cyano group imparts a strong dipole moment along the principal molecular axis, which is the primary driver for its large positive dielectric anisotropy. This property is fundamental to the operation of twisted nematic liquid crystal displays (TN-LCDs), as it allows for the reorientation of the liquid crystal director by an external electric field.[1]
The ethyl tail, while seemingly a minor component, plays a crucial role in modulating the melting and clearing points of the material, ensuring a broad and stable nematic range when mixed with other liquid crystal compounds.[1] The benzoate ester core provides chemical stability and contributes to the overall birefringence of the material.[1]
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Significance in Optical Applications |
| Molecular Formula | C₁₆H₁₃NO₂ | Defines the basic building block of the material. |
| Molecular Weight | 251.28 g/mol | Influences viscosity and other physical properties. |
| CAS Number | 56131-48-7 | Unique identifier for the chemical substance. |
| Predicted Boiling Point | 419.5±38.0 °C | Indicates high thermal stability. |
| Predicted Density | 1.18±0.1 g/ml | Relevant for device fabrication and formulation calculations. |
| Appearance | White crystalline solid | The solid-state form at room temperature. |
Data sourced from commercial suppliers and predictive modeling.
The orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoates has been extensively studied, revealing the influence of the alkyl chain length on the mesomorphic properties.[2] These studies provide a foundational understanding for the rational design of liquid crystal mixtures with tailored properties.
Part 2: Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through an esterification reaction between 4-cyanophenol and 4-ethylbenzoyl chloride. The following protocol provides a detailed, step-by-step methodology for its preparation and purification to a high degree of purity suitable for liquid crystal applications.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Cyanophenol (1.0 eq)
-
4-Ethylbenzoyl chloride (1.05 eq)
-
Pyridine (dried, 2.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanophenol in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add dry pyridine.
-
Acyl Chloride Addition: Add 4-ethylbenzoyl chloride dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Solvent Removal: Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator.
-
Purification:
-
Recrystallize the crude product from hot ethanol.
-
Collect the purified crystals by vacuum filtration and wash with cold ethanol.
-
Dry the crystals in a vacuum oven at a temperature below the melting point.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 4-ethylbenzoyl chloride.
-
Pyridine as Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl byproduct of the esterification reaction and driving the reaction to completion.
-
Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, pyridine, and other impurities.
-
Recrystallization: This is a critical step to achieve the high purity (>99.5%) required for liquid crystal applications, as even minor impurities can significantly depress the clearing point and alter the electro-optical properties.
Caption: Workflow for the synthesis of this compound.
Part 3: Formulation of Nematic Liquid Crystal Mixtures
Single-component liquid crystals rarely possess all the desired properties for a specific application. Therefore, this compound is typically used as a component in a eutectic mixture of several liquid crystal compounds. The goal of formulating a mixture is to optimize parameters such as the nematic temperature range, birefringence (Δn), dielectric anisotropy (Δε), and viscosity.
Protocol 3.1: Preparation of a Nematic Host Mixture
This protocol describes the formulation of a simple nematic host mixture into which this compound can be incorporated.
Materials:
-
4-Pentyl-4'-cyanobiphenyl (5CB)
-
4-Heptyl-4'-cyanobiphenyl (7CB)
-
This compound
-
Small glass vial with a screw cap
-
Hot plate with magnetic stirring
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of each liquid crystal component into a clean, dry glass vial. For example, a common host mixture could be a eutectic mixture of 5CB and 7CB.
-
Mixing: Place a small magnetic stir bar in the vial and cap it.
-
Heating and Stirring: Gently heat the vial on a hot plate to a temperature above the clearing point of all components while stirring. This will ensure that all components are in the isotropic phase and can mix homogeneously.
-
Cooling: Once a clear, isotropic solution is obtained, turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.
-
Degassing (Optional but Recommended): For high-performance applications, it is advisable to degas the mixture by subjecting it to several cycles of freeze-pump-thaw.
Causality of Experimental Choices:
-
Heating Above Clearing Point: This is essential to ensure complete miscibility of the components in their liquid state.
-
Slow Cooling: Slow cooling prevents the premature crystallization of individual components and allows for the formation of a stable and uniform nematic phase.
Part 4: Fabrication and Characterization of Electro-Optical Cells
To evaluate the performance of a liquid crystal mixture containing this compound, it is necessary to fabricate a liquid crystal cell and measure its electro-optical properties.
Protocol 4.1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
Polyimide alignment layer solution
-
Spinner
-
Hot plate
-
Rubbing machine with velvet cloth
-
UV-curable sealant containing spacer beads (e.g., 5 µm)
-
UV lamp
-
Liquid crystal mixture
-
Vacuum chamber
-
Polarizers
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.
-
Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.
-
Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's specifications.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be orthogonal to each other for a 90° twisted nematic cell.
-
Cell Assembly: Apply the UV-curable sealant with spacer beads to the perimeter of one substrate. Place the second substrate on top, with the rubbing directions at 90° to each other.
-
Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.
-
Cell Filling: Place the empty cell and the liquid crystal mixture in a vacuum chamber. Evacuate the chamber and then bring the filling port of the cell into contact with the liquid crystal. The liquid crystal will be drawn into the cell by capillary action when the vacuum is released.
-
Sealing: Seal the filling port with a UV-curable sealant.
-
Polarizer Attachment: Attach linear polarizers to the outer surfaces of the cell, with their transmission axes aligned with the rubbing directions on the adjacent substrates.
Caption: Workflow for the fabrication of a twisted nematic liquid crystal cell.
Protocol 4.2: Characterization of Electro-Optical Properties
Equipment:
-
Helium-Neon (He-Ne) laser (632.8 nm) or a white light source with a monochromator
-
Function generator
-
Voltage amplifier
-
Photodiode detector
-
Oscilloscope
-
Rotating sample stage
Procedure:
-
Voltage-Transmittance (V-T) Curve:
-
Mount the TN cell between the crossed polarizers.
-
Apply a square wave voltage of varying amplitude (e.g., 0-10 V) at a fixed frequency (e.g., 1 kHz) to the cell.
-
Measure the transmitted light intensity at each voltage using the photodiode and oscilloscope.
-
Plot the normalized transmittance as a function of the applied voltage to obtain the V-T curve. From this curve, the threshold voltage (Vth) and saturation voltage (Vsat) can be determined.
-
-
Switching Times:
-
Apply a square wave voltage that switches between 0 V and a voltage above Vsat.
-
Measure the time it takes for the transmittance to rise from 10% to 90% of its maximum value (rise time, τ_on) and the time it takes to fall from 90% to 10% (decay time, τ_off) using the oscilloscope.
-
Part 5: Applications in Non-Linear Optics
The delocalized π-electrons in the phenyl rings and the cyano group of this compound and similar molecules give rise to non-linear optical (NLO) properties. These materials can exhibit a third-order NLO response, which is of interest for applications such as optical switching and frequency conversion.[3][4]
The Z-scan technique is a common method for measuring the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) of materials.[4][5] In a typical Z-scan experiment, a focused laser beam is passed through the liquid crystal sample, which is moved along the beam axis (the z-axis). The transmitted intensity is measured as a function of the sample position.
Recent studies have also explored high-order harmonic generation (HHG) in liquid crystals, which opens up possibilities for generating coherent short-wavelength light.[6][7] The nematic phase of liquid crystals, with its orientational order, has been shown to influence the HHG process.[6][7]
Conclusion
This compound is a versatile and indispensable component in the formulation of advanced optical materials, particularly liquid crystals. Its well-defined molecular structure gives rise to a desirable combination of properties, including a broad nematic range in mixtures, high positive dielectric anisotropy, and good chemical stability. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, formulate, and characterize liquid crystal materials based on this important compound. The continued exploration of its properties, especially in the realm of non-linear optics, promises to unlock new and exciting applications in photonics and beyond.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Determination of the orientational order parameter of the homologous series of 4-cyanophenyl 4-alkylbenzoate (n.CN) by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. [PDF] Nonlinear optical properties of liquid crystals probed by Z-scan technique | Semantic Scholar [semanticscholar.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyanophenyl Benzoates
Welcome to the technical support center for the synthesis of cyanophenyl benzoates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this class of compounds. The unique electronic properties of cyanophenols introduce complexities not always encountered in standard esterifications. This document provides in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and reference materials to ensure your synthetic success.
Section 1: Troubleshooting Guide
This section addresses the most common and specific problems encountered during the synthesis of cyanophenyl benzoates, particularly via carbodiimide-mediated methods like the Steglich esterification.
Problem Area: Low Reaction Yield & Incomplete Conversion
Question: My esterification reaction is extremely slow or has stalled, resulting in a low yield. Why is this happening?
Question: I've confirmed my starting materials are pure. How can I optimize my Steglich esterification (DCC/DMAP) to improve the yield?
Answer: To overcome the poor nucleophilicity of cyanophenols, several parameters in the Steglich protocol can be optimized:
-
Reagent Stoichiometry: Ensure the carboxylic acid and N,N'-Dicyclohexylcarbodiimide (DCC) are used in slight excess (e.g., 1.1-1.2 equivalents) relative to the cyanophenol, which is the limiting reagent. The 4-Dimethylaminopyridine (DMAP) catalyst is typically used at 5-10 mol%.[5]
-
Solvent Choice: The reaction requires a dry, aprotic solvent. Dichloromethane (DCM) is most common, but for less soluble reagents, Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be used.[6][7] Ensure the solvent is truly anhydrous, as water will consume the DCC and the activated intermediates.
-
Temperature & Reaction Time: While Steglich esterifications are typically run at room temperature, gentle heating (e.g., to 40 °C) can sometimes accelerate the reaction for deactivated phenols.[7] However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion, which may take up to 24-48 hours.
-
Order of Addition: The standard and recommended procedure is to dissolve the cyanophenol, carboxylic acid, and DMAP in the solvent first. Cool the mixture in an ice bath (0 °C) before adding a solution of DCC dropwise.[5] This minimizes the formation of symmetric anhydride from the carboxylic acid and reduces side reactions.
Below is a decision-making workflow to troubleshoot low yields in your synthesis.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Yield of 4-Cyanophenyl 4-ethylbenzoate
Welcome to the technical support center for the synthesis and optimization of 4-Cyanophenyl 4-ethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to maximize the yield and purity of this important liquid crystal intermediate. We will delve into common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and generally high-yielding method is the Schotten-Baumann reaction, which involves the acylation of 4-cyanophenol with 4-ethylbenzoyl chloride. This method is preferred over Fischer esterification (reacting 4-cyanophenol with 4-ethylbenzoic acid) due to the poor nucleophilicity of phenols, which makes acid-catalyzed esterification less efficient. The Schotten-Baumann reaction utilizes a base to facilitate the reaction.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in a Schotten-Baumann esterification is a common issue that can almost always be traced back to one of a few key areas:
-
Reagent Quality: The purity of your starting materials, especially the 4-ethylbenzoyl chloride, is critical. Acid chlorides are highly susceptible to hydrolysis.
-
Presence of Water: Any moisture in the reaction setup (glassware, solvents, or reagents) will hydrolyze the acid chloride to the unreactive 4-ethylbenzoic acid, directly reducing your theoretical yield.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. The base neutralizes the HCl generated during the reaction, which would otherwise protonate and deactivate the 4-cyanophenol.[1]
-
Reaction Temperature: The reaction is exothermic. Poor temperature control can lead to side reactions.
-
Inefficient Workup: Product can be lost during aqueous washes or purification if the procedure is not optimized.
Q3: How do I choose the right base and solvent for this reaction?
The choice of base and solvent are interlinked and depend on the specific conditions you aim for. The goal is to select a system where the starting materials are soluble and the base can effectively neutralize the generated acid without promoting side reactions.
| Base | Solvent(s) | Advantages | Disadvantages |
| Pyridine | Dichloromethane (DCM), Chloroform | Acts as both a base and a nucleophilic catalyst, activating the acyl chloride.[2] The resulting pyridinium hydrochloride salt often precipitates, simplifying workup. | Can be difficult to remove completely during workup. Can sometimes lead to colored impurities. |
| Triethylamine (Et₃N) | Dichloromethane (DCM), THF | A non-nucleophilic, sterically hindered base. Less likely to cause side reactions compared to pyridine. Easy to remove under vacuum. | Less effective as a catalyst; the reaction may be slower. |
| Aqueous NaOH/KOH | Biphasic: Water + DCM or Diethyl Ether | Very inexpensive. The product remains in the organic layer while the base and salts are in the aqueous layer, simplifying separation.[3] This is the classic Schotten-Baumann condition. | Risk of hydrolyzing the acyl chloride or the ester product is higher if mixing is too vigorous or the reaction is too slow.[4] May require a phase-transfer catalyst for optimal results. |
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Formation with Significant Unreacted 4-Cyanophenol
If your Thin Layer Chromatography (TLC) analysis shows a strong spot for 4-cyanophenol and little to no product, the acylation is not proceeding efficiently.
dot
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
-
Cause: Inactive 4-Ethylbenzoyl Chloride: This is the most frequent culprit. Acid chlorides readily react with atmospheric moisture to form the corresponding carboxylic acid, which is unreactive under these conditions.
-
Validation: Run a TLC of your starting 4-ethylbenzoyl chloride. If you observe a spot corresponding to 4-ethylbenzoic acid, your reagent is compromised.
-
Solution: Use a freshly opened bottle of 4-ethylbenzoyl chloride or distill the commercial material under vacuum before use. Handle the reagent quickly in a dry environment (e.g., under a nitrogen or argon atmosphere).
-
-
Cause: Insufficient Base: The reaction produces one equivalent of HCl. This acid will protonate the basic nitrogen of pyridine or triethylamine, or react with NaOH. If less than one equivalent of base is used, the remaining HCl will protonate the starting 4-cyanophenol, rendering it non-nucleophilic and halting the reaction.
-
Validation: Check the pH of the reaction mixture (if aqueous) or add a drop of the reaction mixture to water and check the pH. An acidic pH indicates insufficient base.
-
Solution: Always use a slight excess of base (e.g., 1.1-1.2 equivalents) to ensure all generated HCl is neutralized.
-
Issue 2: Multiple Byproducts Observed on TLC/HPLC
The appearance of unexpected spots indicates the presence of side reactions.
dot
Caption: Standard experimental workflow for the synthesis.
In-Depth Analysis:
-
Symptom: A new spot on TLC with a polarity similar to 4-ethylbenzoic acid.
-
Cause: Hydrolysis of 4-ethylbenzoyl chloride. This occurs if there is water in the reaction.
-
Solution: Rigorously dry all glassware and use anhydrous solvents. Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents.
-
-
Symptom: A very polar, streaky spot on the TLC baseline.
-
Cause: If using pyridine or triethylamine, this is likely the hydrochloride salt (e.g., pyridinium hydrochloride). It is highly polar and insoluble in most TLC eluents.
-
Solution: This is a normal byproduct. It will be removed during the aqueous workup.
-
-
Symptom: A byproduct with polarity between the starting material and the product.
-
Cause: Potential formation of an anhydride. Two molecules of 4-ethylbenzoyl chloride could react, or more commonly, 4-ethylbenzoyl chloride reacts with 4-ethylbenzoic acid (from hydrolysis) to form 4-ethylbenzoic anhydride. This anhydride can also acylate the phenol but is less reactive.
-
Solution: This again points to water contamination. Preventing hydrolysis of the acid chloride is the key to avoiding this byproduct.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling the key variables discussed above.
Materials:
-
4-Cyanophenol (1.0 eq)
-
4-Ethylbenzoyl chloride (1.05 eq)
-
Pyridine, anhydrous (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: Place a magnetic stir bar in a round-bottom flask and dry the flask thoroughly under vacuum with a heat gun or in an oven. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 4-cyanophenol (1.0 eq) followed by anhydrous DCM. Stir until the solid is fully dissolved. Add anhydrous pyridine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Add 4-ethylbenzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC until the 4-cyanophenol spot has disappeared (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Slowly pour the mixture into a separatory funnel containing 1M HCl. Shake well to extract the pyridine.
-
Workup - Washing: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound as a white solid.[5][6]
References
Technical Support Center: Synthesis of 4-Cyanophenyl 4-ethylbenzoate
This guide serves as a dedicated technical resource for researchers, chemists, and professionals engaged in the synthesis of 4-Cyanophenyl 4-ethylbenzoate, a key intermediate in the development of liquid crystal displays and other advanced optical materials.[1][2] We will address the most common side reactions and troubleshooting scenarios encountered during its synthesis, which typically proceeds via a Schotten-Baumann-type esterification of 4-cyanophenol with 4-ethylbenzoyl chloride. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to proactively mitigate these issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and I've isolated a white, crystalline solid that is not my desired ester product. What is this byproduct and why did it form?
Answer:
The most probable cause for a low yield accompanied by a solid byproduct is the hydrolysis of the 4-ethylbenzoyl chloride starting material . Acyl chlorides are highly reactive and extremely susceptible to moisture.[3][4] Even trace amounts of water in the reaction solvent, on the glassware, or from atmospheric humidity can lead to the rapid conversion of 4-ethylbenzoyl chloride into the corresponding 4-ethylbenzoic acid.[3]
This side reaction is detrimental for two primary reasons:
-
Consumption of Reactant: It depletes the acylating agent, making it unavailable to react with the 4-cyanophenol, thus directly reducing the theoretical maximum yield.
-
Product Contamination: 4-Ethylbenzoic acid can be challenging to separate from the final ester product due to similarities in polarity, often requiring careful purification steps like column chromatography or recrystallization.
Below is a diagram illustrating the desired reaction pathway versus the competing hydrolysis pathway.
Caption: Desired vs. Undesired Reaction Pathways.
Question 2: How can I rigorously prevent the hydrolysis of 4-ethylbenzoyl chloride to maximize my yield?
Answer:
Preventing hydrolysis requires a strict adherence to anhydrous (water-free) reaction techniques. The carbonyl carbon in acyl chlorides is highly electrophilic, making it readily attacked by water, a potent nucleophile.[5] The following protocol outlines the critical steps to create and maintain an anhydrous environment.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is preferable) to remove adsorbed water.
-
Quickly assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (e.g., Nitrogen or Argon). Allow the apparatus to cool to room temperature under this inert atmosphere.
-
-
Reagent & Solvent Handling:
-
Use only high-purity, anhydrous solvents. Solvents from freshly opened bottles are recommended. For higher stringency, use solvents from a dedicated solvent purification system (SPS) or distill them over an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for chlorinated solvents).
-
Handle 4-ethylbenzoyl chloride under an inert atmosphere. It is a liquid that readily reacts with atmospheric moisture.[3] Use a dry syringe or cannula to transfer it.
-
Ensure solid reagents like 4-cyanophenol are dry. If necessary, dry them in a vacuum oven before use.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction, including reagent addition and reflux. A simple way to do this is by connecting the top of the condenser to an oil bubbler or a balloon filled with the inert gas.
-
Add liquid reagents via a syringe through a rubber septum. Add solid reagents quickly under a positive flow of inert gas.
-
Question 3: My reaction is sluggish, and a significant amount of 4-cyanophenol remains unreacted. I used an aqueous base (NaOH). What could be the issue?
Answer:
This issue points to a competitive side reaction where the base itself acts as a nucleophile, reacting with the 4-ethylbenzoyl chloride. While the purpose of the base in a Schotten-Baumann reaction is to deprotonate the phenol, making it a more potent nucleophile (phenoxide), hydroxide ions (OH⁻) from NaOH are also strong nucleophiles.[6][7][8]
This leads to two competing reactions:
-
Desired Reaction: The 4-cyanophenoxide anion attacks the 4-ethylbenzoyl chloride.
-
Side Reaction: The hydroxide anion (OH⁻) attacks the 4-ethylbenzoyl chloride, resulting in saponification (hydrolysis under basic conditions) to form sodium 4-ethylbenzoate, which is unreactive towards the phenol.
If the concentration of hydroxide is too high, or if the 4-ethylbenzoyl chloride is added too quickly to a concentrated basic solution, this side reaction can dominate, consuming the acyl chloride before it has a chance to react with the phenoxide.
Caption: Competition between phenoxide and hydroxide.
-
Use a Non-Nucleophilic Base: Consider using a sterically hindered organic base like pyridine or triethylamine. These bases are effective at deprotonating the phenol but are poor nucleophiles, minimizing the competitive side reaction.[6][9]
-
Two-Phase System (Classic Schotten-Baumann): If using NaOH, perform the reaction in a two-phase system (e.g., dichloromethane/water). The 4-ethylbenzoyl chloride remains primarily in the organic phase, while the phenoxide, once formed at the interface, can react with it. This method helps control the concentration of hydroxide available to react directly with the acyl chloride.
-
Slow Addition: Add the 4-ethylbenzoyl chloride slowly (dropwise) to the mixture of 4-cyanophenol and base. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the more abundant phenoxide nucleophile.
Question 4: How do I effectively purify my final product from unreacted starting materials and 4-ethylbenzoic acid?
Answer:
A well-designed workup and purification strategy is crucial. The key is to exploit the differences in the chemical properties (specifically, the acidity) of the components in the mixture.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture, often by adding it to water or ice.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The desired ester product, unreacted 4-ethylbenzoyl chloride, and any 4-ethylbenzoic acid byproduct will move into the organic layer.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This step will remove any remaining organic base (like pyridine).
-
Base Wash (Crucial Step): Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃).[10] This is the most important step for removing acidic impurities.
-
4-Ethylbenzoic acid (pKa ~4.2) will be deprotonated by the bicarbonate to form sodium 4-ethylbenzoate, which is water-soluble and will partition into the aqueous layer.
-
Unreacted 4-cyanophenol (pKa ~7.9) is also acidic enough to be deprotonated by a stronger base like sodium hydroxide, but is less readily deprotonated by the milder sodium bicarbonate. A wash with dilute NaOH can be used if significant unreacted phenol is present, but be cautious as this can promote ester hydrolysis if not done quickly and at low temperatures.
-
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization/Chromatography: The crude product can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by flash column chromatography on silica gel.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield; isolation of 4-ethylbenzoic acid. | Hydrolysis of 4-ethylbenzoyl chloride. | Implement strict anhydrous reaction conditions (see Protocol 1). Use dry solvents and glassware.[4] |
| Unreacted 4-cyanophenol; low yield. | 1. Competitive reaction of base (e.g., NaOH) with acyl chloride. 2. Incomplete deprotonation of phenol. | 1. Use a non-nucleophilic organic base (e.g., pyridine). 2. Add acyl chloride slowly. 3. Ensure stoichiometric amount of base is used. |
| Product contaminated with acidic impurities. | Ineffective removal of 4-ethylbenzoic acid or unreacted 4-cyanophenol during workup. | Perform an aqueous base wash with NaHCO₃ to remove the carboxylic acid byproduct (see Protocol 2).[10] |
| Product decomposes during workup. | Hydrolysis of the ester product. | Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, during the workup. Keep extractions and washes brief and cold if possible. |
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₆H₁₃NO₂ | 251.28 | ~95-97 (Typical) | Soluble in most organic solvents (DCM, EtOAc); Insoluble in water. |
| 4-Cyanophenol | C₇H₅NO | 119.12 | 110-113[11] | Soluble in polar organic solvents, hot water; sparingly soluble in cold water.[11][12] |
| 4-Ethylbenzoyl chloride | C₉H₉ClO | 168.62 | N/A (Liquid) | Soluble in organic solvents; reacts with water.[3][13] |
| 4-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 112-114 | Soluble in organic solvents; slightly soluble in hot water; forms soluble salt in aqueous base. |
References
- 1. This compound [myskinrecipes.com]
- 2. dakenchem.com [dakenchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 7. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 11. 4-Cyanophenol 95 767-00-0 [sigmaaldrich.com]
- 12. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Nematic Phase of 4-Cyanophenyl 4-ethylbenzoate Mixtures
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling the nematic phase temperature range of 4-Cyanophenyl 4-ethylbenzoate mixtures. This guide is structured to address common challenges and provide practical, field-proven solutions to empower your experimental success.
Introduction to this compound and its Nematic Phase
This compound is a calamitic (rod-shaped) liquid crystal that, like other members of the 4-cyanophenyl 4-n-alkylbenzoate homologous series, exhibits a nematic phase.[1] This phase is characterized by long-range orientational order of the molecules, but no long-range positional order, rendering it a fluid with anisotropic properties.[2] The nematic phase of this compound is monotropic, meaning it is only observed upon cooling from the isotropic liquid phase.[3] This behavior can present challenges for applications requiring a stable nematic phase at room temperature or over a broad temperature range.
The key to unlocking the potential of this and similar compounds lies in the strategic formulation of mixtures. By combining this compound with other liquid crystals, it is possible to create eutectic systems. A eutectic mixture is a homogeneous blend of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components.[4] This phenomenon is instrumental in suppressing crystallization and stabilizing the desired nematic phase over a wider and more accessible temperature range.[4]
This guide will walk you through the principles and practical steps for achieving precise control over the nematic phase of your this compound mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the nematic phase of my pure this compound not stable at room temperature?
A1: this compound is a monotropic liquid crystal.[3] This means its nematic phase is metastable and only appears upon supercooling of the isotropic liquid. At room temperature, the crystalline solid is the thermodynamically stable phase. To achieve a room-temperature nematic phase, you must create a mixture with other liquid crystals to lower the melting point and stabilize the nematic phase.
Q2: How does mixing this compound with another liquid crystal widen the nematic temperature range?
A2: The formation of a eutectic mixture is the primary mechanism.[4] When two or more liquid crystalline compounds are mixed, the presence of the second component disrupts the crystalline lattice of the first, and vice-versa. This disruption leads to a depression of the freezing point for the mixture, often significantly lower than the melting points of the individual components. If both components are themselves mesogenic (exhibit liquid crystal phases), the nematic phase can exist in the temperature range between the lowered melting point and the clearing point (nematic-to-isotropic transition temperature) of the mixture.
Q3: What type of liquid crystals should I mix with this compound?
A3: A good starting point is to use other members of the 4-cyanophenyl 4-n-alkylbenzoate series or other structurally similar cyanophenyl-based liquid crystals.[1] Compounds with a similar molecular structure are more likely to be miscible and form a stable, homogeneous nematic phase. For instance, mixing with a compound that has a stable enantiotropic nematic phase (a nematic phase that is stable on both heating and cooling) can be particularly effective.
Q4: How do I determine the optimal mixing ratio for the widest nematic range?
A4: The optimal ratio corresponds to the eutectic point of the binary mixture. This is typically determined by constructing a binary phase diagram. A series of mixtures with varying molar or weight percentages of the two components are prepared and their transition temperatures (melting and clearing points) are measured using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). The composition with the lowest melting point is the eutectic mixture.
Q5: What is the "odd-even effect" and how does it relate to this class of compounds?
A5: The "odd-even effect" is a well-documented phenomenon in homologous series of liquid crystals, including the 4-cyanophenyl 4-n-alkylbenzoates.[1] It refers to the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the alkyl chain changes from odd to even. This is due to the different orientations of the terminal methyl group with respect to the rigid molecular core, which affects the intermolecular interactions and packing efficiency.[1] Understanding this effect can aid in the selection of suitable mixing components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The nematic phase does not appear, even on cooling. | The cooling rate may be too slow, allowing for crystallization to occur before the nematic phase can form. The mixture may not be at a suitable composition to sufficiently suppress crystallization. | Increase the cooling rate during your DSC or POM experiment. Prepare a new set of mixtures with different compositions to explore the phase diagram more thoroughly. |
| The observed nematic range is narrower than expected. | The components may not be fully miscible, leading to phase separation. Impurities in the starting materials can disrupt the liquid crystal ordering and narrow the mesophase range. | Ensure the components are thoroughly mixed in the isotropic phase. Use high-purity starting materials (≥99%). |
| The sample crystallizes before I can make my measurements in the nematic phase. | You are likely working with a monotropic mixture that has a strong tendency to crystallize. | Rapidly cool the sample from the isotropic phase to the desired temperature within the nematic range. The formation of a eutectic mixture is the most effective way to inhibit crystallization. |
| The texture observed under the polarizing optical microscope is not a typical nematic Schlieren texture. | The sample may be in a different liquid crystal phase (e.g., smectic). The alignment of the liquid crystal on the microscope slide may be poor. | Carefully re-examine your DSC data for any additional phase transitions. Ensure your microscope slides are clean and, if necessary, use an alignment layer. |
| DSC peaks are broad or difficult to interpret. | The heating/cooling rate may be too fast, leading to poor resolution. The sample size may be too large or too small. The components may not be homogeneously mixed. | Use a slower heating/cooling rate (e.g., 2-5 °C/min) for better resolution of transitions. Use an appropriate sample size (typically 2-5 mg). Ensure thorough mixing in the isotropic state before the DSC run. |
Experimental Protocols
Protocol 1: Preparation of a Binary Liquid Crystal Mixture
This protocol outlines the preparation of a series of binary mixtures of two liquid crystal compounds, for example, this compound (LC-A) and 4-Cyanophenyl 4-pentylbenzoate (LC-B), to determine the eutectic composition.
Materials:
-
This compound (LC-A)
-
4-Cyanophenyl 4-pentylbenzoate (LC-B)
-
Small glass vials with caps
-
Microbalance
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
Procedure:
-
Calculate Masses: Determine the desired molar or weight percentages for a series of mixtures (e.g., 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, 90:10 of LC-A:LC-B). Calculate the required mass of each component for a total mixture mass of approximately 10-20 mg.
-
Weighing: Accurately weigh the calculated masses of LC-A and LC-B directly into a clean, dry glass vial.
-
Heating and Mixing: Place the vial on a hot plate and heat the mixture above the clearing point of the higher-clearing component. Add a small magnetic stir bar and stir the isotropic liquid for at least 15-20 minutes to ensure homogeneity.
-
Cooling and Storage: Once thoroughly mixed, remove the vial from the hot plate and allow it to cool to room temperature. The mixture is now ready for analysis.
-
Repeat: Repeat steps 1-4 for each desired composition.
Protocol 2: Determination of Phase Transitions using Differential Scanning Calorimetry (DSC)
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Weigh approximately 2-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan. Seal the pan using a crimper. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Heating Scan 1: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below the expected crystallization or glass transition temperature.
-
Heating Scan 2: Heat the sample again at the same rate as the cooling scan (e.g., 5 °C/min) to a temperature above the clearing point.
-
-
Data Analysis: Analyze the DSC thermogram from the second heating scan to determine the melting point (peak of the endothermic transition from crystal to nematic/isotropic) and the clearing point (peak of the endothermic transition from nematic to isotropic). The enthalpy of the transitions can be calculated from the area under the peaks.
Protocol 3: Identification of Nematic Phase using Polarizing Optical Microscopy (POM)
Instrumentation:
-
Polarizing Optical Microscope with a hot stage
-
Clean microscope slides and cover slips
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal mixture onto a clean microscope slide.[5] Heat the slide on a hot plate to the isotropic phase.[5] Place a clean cover slip over the molten sample, allowing it to spread into a thin film.[5]
-
Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to obtain a dark field of view.
-
Observation during Cooling: Slowly cool the sample from the isotropic phase. The appearance of a birefringent texture indicates the transition to a liquid crystal phase. A characteristic Schlieren texture with "two-brush" and "four-brush" defects is indicative of the nematic phase.[6]
-
Temperature Measurement: Record the temperature at which the first birefringent domains appear on cooling (isotropic to nematic transition) and the temperature at which the sample solidifies on further cooling (nematic to crystal transition).
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for controlling and characterizing the nematic phase of this compound mixtures.
Caption: Workflow for preparing binary liquid crystal mixtures.
Caption: Workflow for analyzing liquid crystal mixtures.
References
Technical Support Center: A Guide to Liquid Crystal Cell Filling with 4-Cyanophenyl 4-ethylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanophenyl 4-ethylbenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the fabrication of liquid crystal cells. Our aim is to equip you with the scientific understanding and practical knowledge to overcome experimental hurdles and achieve high-quality, reproducible results.
Understanding this compound
This compound is a nematic liquid crystal, a state of matter that possesses properties between those of a conventional liquid and a solid crystal. Its elongated molecular structure and permanent dipole moment, arising from the cyano group, are key to its liquid crystalline behavior and utility in electro-optical applications.[1]
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₃NO₂ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| CAS Number | 56131-48-7 | [2] |
| Appearance | White Solid | [2] |
| Predicted Boiling Point | 419.5 ± 38.0 °C | [2] |
| Predicted Density | 1.18 ± 0.1 g/cm³ | [2] |
| Nematic-Isotropic Transition (Clearing Point) | Estimated to be above 36 °C. Note: The exact clearing point for the pure ethyl homologue is not readily available in the literature. However, related p-cyanophenyl p-n-alkylbenzoates exhibit nematic phases that can be supercooled to 36°C.[3] For practical purposes, heating to a range of 50-60 °C is a reasonable starting point for filling procedures. | [3] |
Troubleshooting Guide: Filling Liquid Crystal Cells
This section addresses common problems encountered during the filling of liquid crystal cells with this compound.
Issue 1: Incomplete Cell Filling
Question: I am using the capillary filling method, and the liquid crystal is not completely filling the cell, leaving voids. What could be the cause, and how can I fix it?
Answer:
Incomplete filling is a frequent issue and can be attributed to several factors. The underlying principle of capillary action is the spontaneous flow of a liquid into a narrow space, driven by intermolecular forces between the liquid and the surrounding solid surfaces.
Potential Causes and Solutions:
-
Insufficient Temperature: The viscosity of the liquid crystal is highly temperature-dependent. If this compound is below its clearing point, its higher viscosity will impede capillary flow.
-
Solution: Heat the liquid crystal and the empty cell to a temperature above the nematic-isotropic transition (clearing point). In the isotropic phase, the material behaves as a conventional liquid with lower viscosity, facilitating easier and more complete filling.[4] A starting temperature of 50-60 °C is recommended.
-
-
Contaminated Surfaces: The inner surfaces of the liquid crystal cell (the indium tin oxide (ITO) coated glass and the alignment layer) must be impeccably clean. Any organic residues or particulate matter can alter the surface energy and obstruct the capillary flow.
-
Poor Alignment Layer Quality: A non-uniform or poorly prepared polyimide (PI) alignment layer can lead to inconsistent surface interactions, hindering the capillary action.
-
Trapped Air: If the cell geometry is complex or the filling process is too rapid, air can become trapped, creating a back pressure that opposes the capillary force.
-
Solution: For capillary filling, try placing the liquid crystal droplet at the edge of the cell opening and allowing it to be drawn in slowly. For more critical applications, the vacuum filling method is recommended to eliminate trapped air.[9]
-
Issue 2: Presence of Air Bubbles in the Filled Cell
Question: After filling my cell using the vacuum filling method, I observe small air bubbles. What is causing this, and how can I prevent it?
Answer:
Air bubbles are a critical defect in liquid crystal cells as they disrupt the uniform alignment of the liquid crystal director and can interfere with the optical and electrical performance of the device.
Potential Causes and Solutions:
-
Inadequate Vacuum: If the vacuum in the chamber is not sufficiently low, residual air can be trapped within the cell during the filling process.
-
Solution: Ensure your vacuum pump can achieve a pressure of less than 1 Pa.[9] Monitor the pressure gauge to confirm that the ultimate vacuum is reached before initiating the filling process.
-
-
Outgassing from the Liquid Crystal: this compound, like many organic materials, can have dissolved gases. When placed under vacuum, these gases can come out of solution and form bubbles.
-
Solution: Degas the liquid crystal material before filling. This can be done by placing the liquid crystal in the vacuum chamber and holding it under vacuum for a period before using it to fill the cells. Some advanced filling systems have a separate chamber for degassing the liquid crystal.[10]
-
-
Leaks in the Vacuum Chamber: A leak in the vacuum chamber or its connections will prevent the system from reaching the required low pressure, leading to trapped air.
-
Solution: Regularly inspect the seals and connections of your vacuum chamber. A helium leak detector can be used to identify any leaks in the system.
-
-
Sudden Re-pressurization: Introducing the atmospheric pressure too quickly after the cell has made contact with the liquid crystal can lead to the formation of bubbles.
-
Solution: Allow the atmospheric pressure to push the liquid crystal into the cell by slowly opening the vacuum relief valve.[9]
-
Issue 3: Poor or Non-Uniform Director Alignment
Question: After filling the cell and cooling it down to the nematic phase, the liquid crystal alignment is not uniform when viewed under a polarizing microscope. What are the likely causes?
Answer:
The uniform alignment of the liquid crystal director is crucial for the functionality of most liquid crystal devices. This alignment is dictated by the interactions between the liquid crystal molecules and the alignment layer on the inner surfaces of the cell.
Potential Causes and Solutions:
-
Inadequate Substrate Cleaning: As mentioned previously, any contaminants on the ITO surface will interfere with the proper coating and function of the alignment layer.
-
Defective Alignment Layer: The quality of the polyimide (PI) alignment layer is paramount.
-
Solution:
-
Uniform Coating: Use a spin coater to apply the PI solution to ensure a uniform thickness.
-
Proper Curing: Follow the recommended baking temperatures and times to fully imidize the polymer.[7]
-
Consistent Rubbing: If using a rubbing technique, ensure the rubbing cloth, pressure, and speed are consistent across the entire substrate to create uniform anchoring conditions.[8]
-
-
-
Thermal Shock: Cooling the cell too rapidly from the isotropic to the nematic phase can lead to the formation of defects and domains with different director orientations.
-
Solution: Cool the filled cell slowly and in a controlled manner through the nematic-isotropic transition. A programmable hot stage is ideal for this.
-
-
Flow-Induced Alignment during Filling: The process of filling the cell can itself induce a temporary alignment of the liquid crystal molecules, which may compete with the alignment desired by the surface treatment.
-
Solution: Filling the cell in the isotropic phase, where the material has no long-range orientational order, minimizes flow-induced alignment. The desired alignment is then established as the cell is slowly cooled into the nematic phase.[4]
-
Experimental Protocols
Protocol 1: ITO Glass Substrate Cleaning
This protocol provides a standard procedure for cleaning ITO-coated glass substrates prior to the application of an alignment layer.
Materials:
-
ITO-coated glass substrates
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Deionized (DI) water
-
Lint-free wipes
-
Ultrasonic bath
-
Nitrogen gas line with filter
-
UV-Ozone cleaner (optional)
Procedure:
-
Initial Wipe: Gently wipe the ITO surface with a lint-free wipe soaked in acetone to remove gross contaminants.
-
Sonication in Acetone: Place the substrates in a beaker with acetone and sonicate for 15-20 minutes.[5]
-
Sonication in Isopropyl Alcohol: Transfer the substrates to a beaker with isopropyl alcohol and sonicate for 15-20 minutes.[5]
-
DI Water Rinse: Rinse the substrates thoroughly with DI water.
-
Sonication in DI Water: Place the substrates in a beaker with DI water and sonicate for 15-20 minutes.
-
Drying: Dry the substrates with a stream of filtered nitrogen gas.
-
UV-Ozone Treatment (Optional): For applications requiring extremely clean surfaces, a 10-15 minute exposure to a UV-Ozone cleaner can effectively remove residual organic contaminants.[5]
-
Storage: Store the cleaned substrates in a clean, dry, and dust-free environment until ready for the next processing step.
Protocol 2: Polyimide Alignment Layer Preparation (Spin Coating and Rubbing)
This protocol describes the deposition of a polyimide alignment layer for achieving planar alignment.
Materials:
-
Cleaned ITO-coated glass substrates
-
Polyimide precursor solution (commercially available)
-
Solvent for dilution (if required, as per manufacturer's instructions)
-
Spin coater
-
Hot plate or oven
-
Rubbing machine with a velvet or cotton cloth
Procedure:
-
Spin Coating:
-
Place a cleaned ITO substrate on the chuck of the spin coater.
-
Dispense a small amount of the polyimide solution onto the center of the substrate.
-
Spin the substrate at a speed and for a duration recommended by the polyimide manufacturer to achieve the desired film thickness (e.g., 3000-5000 rpm for 30-60 seconds).
-
-
Soft Bake:
-
Place the coated substrate on a hot plate at a low temperature (e.g., 80-100 °C) for a few minutes to evaporate the solvent.
-
-
Hard Bake (Curing):
-
Transfer the substrate to an oven or a high-temperature hot plate.
-
Cure the polyimide film according to the manufacturer's instructions. A typical curing profile might be 180-200 °C for 1 hour.[7] This step is crucial for the imidization process, which gives the polyimide its robust properties.
-
-
Rubbing:
-
Mount the cured polyimide-coated substrate in the rubbing machine.
-
Set the desired rubbing parameters (e.g., pile impression, rotation speed, and translation speed).
-
Perform the rubbing process to create micro-grooves in a single direction on the polyimide surface.
-
-
Cell Assembly:
-
Assemble the cell using two rubbed substrates with the rubbing directions either parallel or anti-parallel, depending on the desired alignment. Use spacers to define the cell gap.
-
Protocol 3: Vacuum Filling of a Liquid Crystal Cell
This protocol outlines the steps for filling a liquid crystal cell using a vacuum chamber.
Materials:
-
Assembled and sealed empty liquid crystal cell
-
This compound
-
Vacuum chamber with a feedthrough for manipulating the cell
-
Heated stage within the vacuum chamber
-
Vacuum pump capable of reaching <1 Pa
-
Small dish for the liquid crystal
Procedure:
-
Preparation:
-
Place a small amount of this compound in a clean dish inside the vacuum chamber.
-
Mount the empty liquid crystal cell in the holder within the chamber, positioned above the dish.
-
-
Heating:
-
Heat both the liquid crystal and the cell to a temperature above the clearing point (e.g., 50-60 °C) to ensure the liquid crystal is in its low-viscosity isotropic phase.
-
-
Evacuation:
-
Close the chamber and begin evacuating the air.
-
Wait until the pressure inside the chamber drops to below 1 Pa.[9] This step removes air from the empty cell.
-
-
Filling:
-
Using the manipulator, carefully lower the cell so that one of its filling ports is submerged in the molten liquid crystal.
-
-
Re-pressurization:
-
Slowly vent the chamber with an inert gas (e.g., nitrogen) or air. The atmospheric pressure will push the liquid crystal into the evacuated cell.
-
-
Cooling:
-
Once the cell is filled, slowly cool it down to room temperature to allow the liquid crystal to transition into the nematic phase with the desired alignment.
-
-
Sealing:
-
Remove the filled cell from the chamber and seal the filling ports with a suitable epoxy.
-
Visualizing the Process
Workflow for Liquid Crystal Cell Fabrication
Caption: A flowchart outlining the key stages in the fabrication of a liquid crystal cell.
Troubleshooting Logic for Incomplete Filling
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. instec.com [instec.com]
- 5. researchgate.net [researchgate.net]
- 6. To make clean glass substrates: [research.physics.unc.edu]
- 7. OPG [opg.optica.org]
- 8. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 10. In-line Type Liquid Crystal Filling Equipment | KYOSIN ENGINEERING, Products for LCD, environment [kyosin-eng.com]
Technical Support Center: Preventing Crystallization in 4-Cyanophenyl 4-ethylbenzoate Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanophenyl 4-ethylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of crystallization in mixtures containing this compound. As a key component in many liquid crystal formulations and advanced optical materials, maintaining a stable, amorphous state is critical for optimal performance and experimental reproducibility.[1][2] This resource synthesizes fundamental principles with field-proven strategies to help you navigate the complexities of your experiments.
Troubleshooting Guide: Diagnosis and Resolution of Crystallization Events
Unintended crystallization can be a significant roadblock in your research, leading to failed experiments and inconsistent results. This section provides a structured approach to diagnosing the root cause of crystallization and implementing effective solutions.
Issue 1: Spontaneous Crystallization at Room Temperature During Storage
Symptoms: You have prepared a mixture containing this compound that was initially a stable, clear liquid. After a period of storage at ambient temperature, you observe the formation of solid crystals, cloudiness, or phase separation.
Probable Causes:
-
Supersaturation: The concentration of this compound or another component in your solvent or liquid crystal host may exceed its solubility limit at room temperature.
-
Narrow Nematic Range: Single liquid crystal compounds often have a limited temperature range in which they are in the desired nematic phase.[1]
-
Impurities: The presence of even small amounts of impurities can act as nucleation sites, initiating crystal growth.[3][4]
-
Homogeneous Mixture: The components of your mixture may not be perfectly miscible, leading to phase separation and subsequent crystallization over time.
Solutions:
-
Formulate a Eutectic Mixture: The most robust strategy to prevent crystallization is to create a eutectic mixture. By combining this compound with other liquid crystal intermediates, you can significantly lower the melting point and broaden the nematic temperature range.[1][5]
-
Actionable Advice: Start by creating binary or ternary mixtures with other cyanophenyl-based compounds or liquid crystals with different core structures. A good starting point is to mix components with similar chemical structures but different alkyl chain lengths.
-
-
Solvent Selection and Concentration Optimization: If you are working with a solution, ensure that you are using a solvent in which this compound has high solubility.
-
Actionable Advice: Consult solubility data for your chosen solvent system. If data is unavailable, perform a solubility study to determine the saturation point at your storage temperature.
-
-
Purity Analysis and Purification:
-
Actionable Advice: Analyze the purity of your this compound and other mixture components using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). If significant impurities are detected, consider purification by recrystallization or chromatography.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of crystallization in this compound mixtures, providing concise and actionable answers.
Q1: What types of additives are most effective at preventing crystallization in cyanophenyl benzoate mixtures?
A1: Several classes of additives can be effective:
-
Other Liquid Crystalline Compounds: Creating eutectic mixtures with other nematic liquid crystals is the most common and effective strategy.[1][5] Compounds with different alkyl chain lengths or core structures can disrupt the packing of this compound molecules, inhibiting crystallization.
-
Chiral Dopants: While primarily used to induce a cholesteric phase, chiral dopants can also influence the phase behavior and stability of the host nematic mixture.[6] Their complex molecular shape can interfere with the ordered arrangement required for crystallization.
-
Lateral-Substituted Molecules: Introducing molecules with lateral substitutions (e.g., a fluoro group) can increase the intermolecular distance and disrupt the molecular packing, which in turn can lower the melting point and suppress crystallization.[7]
Q2: What is the typical concentration range for these additives?
A2: The optimal concentration is highly dependent on the specific components of the mixture.
-
For Eutectic Mixtures: The composition is determined by the phase diagram of the components. This often involves significant weight percentages of each component (e.g., 40-60%).
-
For Chiral Dopants: Typical concentrations are in the range of 0.1% to 5% by weight, depending on the desired helical pitch and the twisting power of the dopant.
-
For Other Non-Mesogenic Additives: A good starting point for experimentation is in the range of 1-10% by weight. It is crucial to determine the solubility limit of any additive in the liquid crystal host to avoid phase separation.[8]
Q3: How can I predict if a mixture will be stable against crystallization?
A3: While empirical testing is essential, you can use the following approaches to guide your formulation efforts:
-
Phase Diagrams: If available for your components, phase diagrams are the most reliable tool for predicting the phase behavior of a mixture at different compositions and temperatures.
-
Computational Modeling: Molecular modeling can provide insights into the intermolecular interactions and packing efficiencies of different components, helping to predict miscibility and the likelihood of crystallization.
-
Differential Scanning Calorimetry (DSC): This technique is invaluable for determining the phase transition temperatures (melting and clearing points) of your mixtures. A broad nematic range, particularly at sub-ambient temperatures, is a good indicator of stability.
Q4: What is the impact of impurities on the crystallization of this compound?
A4: Impurities can have a significant and often unpredictable impact. They can:
-
Act as Nucleation Sites: Impurity molecules can provide a template for the ordered arrangement of this compound molecules, accelerating the onset of crystallization.[3][4]
-
Alter Crystal Habit: Impurities can selectively adsorb to certain crystal faces, altering the shape and size of the resulting crystals.
-
Depress the Clearing Point: Impurities can disrupt the long-range order of the nematic phase, leading to a lower nematic-to-isotropic transition temperature.
It is crucial to use high-purity starting materials to ensure the stability and reproducibility of your mixtures.
Q5: Are there any specific solvent systems that are recommended for this compound to minimize crystallization?
A5: For applications where this compound is used in a conventional solution, solvents with good solvating power for aromatic and ester functional groups are recommended. Examples include:
-
Toluene
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
However, for most liquid crystal applications, the goal is to create a stable mixture without the use of a conventional solvent. In these cases, other liquid crystal compounds act as the "anisotropic solvent."
Experimental Protocols & Data
To provide a practical framework for your research, this section includes a detailed experimental protocol for stability testing and a table summarizing key physical properties.
Protocol: Accelerated Aging for Crystallization Stability Testing
This protocol is designed to assess the long-term stability of your this compound mixtures by subjecting them to elevated temperatures to simulate the effects of aging over a shorter timeframe.
Objective: To determine the propensity of a liquid crystal mixture to crystallize over an extended period.
Materials:
-
Prepared this compound mixture
-
Glass vials with airtight caps
-
Temperature-controlled oven
-
Polarizing Optical Microscope (POM)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Dispense 1-2 mL of your freshly prepared, crystal-free mixture into several clean glass vials.
-
Securely cap the vials to prevent contamination or evaporation.
-
-
Initial Characterization (Time = 0):
-
Using POM, observe a small sample of the mixture between two glass slides to confirm the absence of crystals and to characterize the initial liquid crystal texture.
-
Run a DSC scan on a small aliquot of the mixture to determine the initial phase transition temperatures (melting and clearing points).
-
-
Accelerated Aging:
-
Place the vials in a temperature-controlled oven set to a constant elevated temperature (e.g., 60°C).
-
Note: The choice of temperature should be below the clearing point of the mixture to avoid altering the liquid crystalline phase.
-
-
Periodic Analysis:
-
At regular intervals (e.g., 24, 48, 96 hours, and then weekly), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Visually inspect the sample for any signs of cloudiness or crystal formation.
-
Perform a POM analysis to detect any microscopic crystals that may not be visible to the naked eye.
-
(Optional) Perform a DSC scan to see if there are any changes in the phase transition behavior.
-
-
Data Interpretation:
-
Record the time at which the first signs of crystallization are observed.
-
Mixtures that remain crystal-free for longer durations under accelerated aging conditions are considered to have higher stability.
-
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Phase Transitions (°C) |
| This compound | 56131-49-8 | C₁₆H₁₃NO₂ | 251.28 | Melting Point: ~80-85 (Varies with purity) |
| 4-Cyanophenyl 4-propylbenzoate | 56131-49-8 | C₁₇H₁₅NO₂ | 265.31 | Nematic to Isotropic: ~47 |
| 4-Cyanophenyl 4-pentylbenzoate | 38690-75-4 | C₁₉H₁₉NO₂ | 293.36 | Crystal to Nematic: 48; Nematic to Isotropic: 55 |
| 4-Cyanophenyl 4-heptylbenzoate | 38690-76-5 | C₂₁H₂₃NO₂ | 321.41 | Crystal to Nematic: 44; Nematic to Isotropic: 57[9] |
Note: Phase transition temperatures can vary depending on the purity of the compound and the analytical method used.
Visualizing Crystallization Prevention Strategies
The following diagrams illustrate the core concepts behind preventing crystallization in your this compound mixtures.
Figure 1: A conceptual diagram illustrating how creating a multi-component mixture disrupts the ordered molecular packing that leads to crystallization in a single-component system.
Figure 2: A troubleshooting workflow for addressing crystallization issues, linking observed problems to potential causes and corrective actions.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Towards Engineering and Understanding of Guest Host Interaction Between Dopants and Liquid Crystals in Liquid Crystal Displays - Durham e-Theses [etheses.dur.ac.uk]
- 3. Development of liquid crystal displays and related improvements to their performances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Electro-Optical Response of Displays Containing Cyanophenyl-4'-N-Propylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the electro-optical performance of displays utilizing the nematic liquid crystal cyanophenyl-4'-N-propylbenzoate. This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower users in their experimental endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the material properties and handling of cyanophenyl-4'-N-propylbenzoate and its role in liquid crystal displays.
Q1: What are the key molecular features of cyanophenyl-4'-N-propylbenzoate and how do they influence its liquid crystalline behavior?
A1: Cyanophenyl-4'-N-propylbenzoate is a rod-shaped molecule with three key components: a flexible propyl tail (-C3H7), a rigid biphenyl benzoate core, and a polar terminal cyano group (-CN)[1]. This specific arrangement is crucial for its liquid crystal properties. The rigid core provides the necessary structural anisotropy for molecular alignment, while the flexible tail disrupts perfect crystalline packing, allowing it to maintain a liquid crystal state over a practical temperature range[1]. The highly polar cyano group creates strong dipole-dipole interactions, which promote the parallel alignment characteristic of the nematic phase and result in a positive dielectric anisotropy[1].
Q2: Why is cyanophenyl-4'-N-propylbenzoate typically used in mixtures rather than as a single-component liquid crystal?
A2: While cyanophenyl-4'-N-propylbenzoate possesses desirable properties, single-component liquid crystal systems rarely exhibit the full range of characteristics required for modern display applications. By blending it with other liquid crystal intermediates, formulators can create eutectic mixtures with an optimized balance of properties, such as a wider operating temperature range, lower viscosity for faster switching, and ideal birefringence for high contrast[1].
Q3: What is the significance of the positive dielectric anisotropy of cyanophenyl-4'-N-propylbenzoate?
A3: The positive dielectric anisotropy (Δε > 0) means that the dielectric constant is higher parallel to the long axis of the molecule than perpendicular to it. This is a direct result of the strong dipole moment of the terminal cyano group[1]. In a display, this property allows the liquid crystal molecules to align with an applied electric field. When a voltage is applied across the liquid crystal layer, the molecules reorient themselves, changing the polarization of light passing through and thus enabling the switching between light and dark states.
Q4: How does temperature affect the performance of displays containing cyanophenyl-4'-N-propylbenzoate?
A4: Temperature is a critical parameter influencing the electro-optical response. As temperature increases, the viscosity of the liquid crystal typically decreases, which can lead to faster response times. However, excessive temperatures can cause the liquid crystal to transition to its isotropic phase, losing its anisotropic properties and rendering the display non-functional. Conversely, at low temperatures, increased viscosity can significantly slow down the response time[1]. The material is often used in mixtures to broaden the stable nematic temperature range, ensuring reliable performance across various environmental conditions[1].
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the fabrication and characterization of liquid crystal displays containing cyanophenyl-4'-N-propylbenzoate.
Issue: Slow Response Time
Symptom: The display exhibits noticeable motion blur or ghosting, indicating that the liquid crystal molecules are not reorienting quickly enough in response to changes in the applied voltage.
Potential Causes and Solutions:
-
High Rotational Viscosity (γ1): The inherent rotational viscosity of the liquid crystal mixture is a primary determinant of response time.
-
Explanation: Rotational viscosity is a measure of the internal friction experienced by the liquid crystal molecules as they reorient. A higher viscosity leads to a slower response. While the viscosity of cyanophenyl-4'-N-propylbenzoate is favorable for quick reorientation, the overall mixture's viscosity is key[1].
-
Troubleshooting Protocol:
-
Temperature Adjustment: Gently heating the liquid crystal cell can significantly reduce viscosity and improve response time. However, be cautious not to exceed the clearing point of the liquid crystal mixture.
-
Mixture Optimization: If you are formulating your own liquid crystal mixture, consider incorporating a lower viscosity nematic liquid crystal to reduce the overall rotational viscosity.
-
Driving Voltage Optimization: Applying a higher driving voltage can increase the electric torque on the liquid crystal molecules, leading to a faster rise time. However, excessively high voltages can cause other issues like dielectric breakdown.
-
-
-
Insufficient Driving Voltage: The applied voltage may not be sufficient to rapidly overcome the elastic forces of the liquid crystal.
-
Explanation: The turn-on time of a nematic liquid crystal is inversely proportional to the square of the applied voltage.
-
Troubleshooting Protocol:
-
Increase Driving Voltage: Systematically increase the driving voltage and measure the corresponding change in response time.
-
Overdrive Technology: For advanced control, implement an overdrive scheme where a higher voltage is momentarily applied to accelerate the initial pixel transition, followed by a reduction to the desired voltage level.
-
-
-
Large Cell Gap (d): The decay time (turn-off time) is proportional to the square of the cell gap.
-
Explanation: A larger distance between the substrates means the liquid crystal molecules have a longer path to relax back to their initial state when the electric field is removed.
-
Troubleshooting Protocol:
-
Verify Cell Gap: Use interferometric or capacitance methods to accurately measure the cell gap.
-
Fabricate Thinner Cells: If feasible, fabricate cells with a smaller gap to reduce the decay time. Be aware that a smaller cell gap may require a higher driving voltage to achieve the same phase retardation.
-
-
Experimental Workflow for Response Time Measurement:
Caption: Workflow for measuring the electro-optical response time.
Issue: Poor Contrast Ratio
Symptom: The dark state of the display is not sufficiently dark, leading to a washed-out appearance and low contrast between on and off pixels.
Potential Causes and Solutions:
-
Imperfect Alignment: Non-uniform or incorrect alignment of the liquid crystal molecules on the substrate surfaces.
-
Explanation: In the "off" state of a twisted nematic (TN) display, the liquid crystal should guide the light's polarization to be blocked by the second polarizer. Any deviation from the intended alignment will result in light leakage.
-
Troubleshooting Protocol:
-
Inspect Alignment Layer: Use a polarizing microscope to inspect the alignment layer for defects such as scratches, dust particles, or areas of non-uniform rubbing.
-
Optimize Rubbing Process: If using a rubbed polyimide alignment layer, ensure consistent rubbing pressure, speed, and direction.
-
Alternative Alignment Methods: Consider photo-alignment techniques for a non-contact and potentially more uniform alignment.
-
-
-
Incorrect Cell Gap for Birefringence: The cell gap and the birefringence (Δn) of the liquid crystal mixture are not optimized to meet the Gooch-Tarry condition for a 90° twisted nematic cell.
-
Explanation: For maximum contrast in a TN cell, the product of the cell gap (d) and the birefringence (Δn) should satisfy specific conditions to ensure complete rotation of the light's polarization.
-
Troubleshooting Protocol:
-
Measure Birefringence: Accurately measure the birefringence of your liquid crystal mixture at the operating wavelength and temperature.
-
Adjust Cell Gap: Fabricate cells with a cell gap that satisfies the first minimum of the Gooch-Tarry condition (dΔn/λ ≈ 0.866 for a 90° twist).
-
-
-
Insufficient "Off" State Voltage: In some display modes, a small "off" state voltage is required to maintain a dark state.
-
Explanation: Residual birefringence in the "off" state can lead to light leakage. Applying a small, non-zero voltage can sometimes improve the dark state.
-
Troubleshooting Protocol:
-
V-T Curve Analysis: Carefully analyze the voltage-transmittance (V-T) curve to identify the voltage that corresponds to the minimum transmittance.
-
Adjust Driving Scheme: Modify the display's driving scheme to apply the optimal "off" state voltage.
-
-
Experimental Workflow for V-T Curve Measurement:
Caption: Workflow for measuring the Voltage-Transmittance (V-T) curve.
Issue: Flickering Display
Symptom: The display brightness fluctuates rapidly and noticeably.
Potential Causes and Solutions:
-
Low Driving Frequency: The frequency of the AC driving voltage is too low, allowing the liquid crystal molecules to partially relax between voltage cycles.
-
Explanation: Nematic liquid crystals respond to the root-mean-square (RMS) value of the applied voltage. If the frequency is too low, the molecules may start to respond to the instantaneous voltage, leading to flicker.
-
Troubleshooting Protocol:
-
Increase Driving Frequency: Increase the frequency of the AC driving signal. A common starting point is 60 Hz.
-
Check for DC Component: Ensure that the driving waveform is purely AC with no DC offset, as a DC component can lead to ion migration and image sticking.
-
-
-
Electromagnetic Interference (EMI): External electromagnetic fields can interfere with the driving electronics or the liquid crystal cell itself.
-
Explanation: Strong EMI can induce noise in the driving signals, causing erratic behavior of the liquid crystal molecules.
-
Troubleshooting Protocol:
-
Shielding: Ensure that the display and its driving circuitry are properly shielded from sources of EMI.
-
Grounding: Check the grounding of all electronic components in your experimental setup.
-
-
Issue: Image Sticking or Image Retention
Symptom: A faint outline of a previously displayed static image remains visible when the screen content changes.
Potential Causes and Solutions:
-
Ionic Impurities in the Liquid Crystal: Mobile ions within the liquid crystal material can accumulate at the electrodes under the influence of a DC component in the driving voltage.
-
Explanation: This build-up of ions creates an internal electric field that opposes the applied field, altering the effective voltage across the liquid crystal layer and causing the "stuck" image[2][3].
-
Troubleshooting Protocol:
-
Use High-Purity Liquid Crystal: Ensure that the cyanophenyl-4'-N-propylbenzoate and any other components of your mixture are of high purity to minimize ionic contamination[2].
-
Eliminate DC Offset: Verify that your driving waveform is a pure AC signal with no DC component. Use a coupling capacitor if necessary.
-
Polarity Inversion: Implement a driving scheme that regularly inverts the polarity of the applied voltage to prevent the net migration of ions.
-
-
-
Inadequate Alignment Layer: The alignment layer may be susceptible to charge trapping.
-
Explanation: Some alignment layer materials can trap ions, exacerbating the image sticking effect.
-
Troubleshooting Protocol:
-
Select Appropriate Alignment Material: Choose an alignment layer material with low charge retention properties.
-
Proper Curing: Ensure that the alignment layer is properly cured according to the manufacturer's specifications to minimize charge trapping sites.
-
-
Part 3: Material Properties and Experimental Parameters
This section provides a summary of typical material properties for cyanophenyl-based liquid crystals and recommended experimental parameters. Note that the exact values for cyanophenyl-4'-N-propylbenzoate may vary depending on purity and the specific mixture it is in. The values for similar, well-characterized cyanobiphenyls like 5CB and 7CB are often used as a reference.
Table 1: Typical Material Properties of Cyanophenyl-Based Liquid Crystals
| Property | Symbol | Typical Value Range | Significance |
| Dielectric Anisotropy | Δε | +5 to +15 | Determines the response to an electric field. |
| Rotational Viscosity | γ1 | 50 - 200 mPa·s | Influences the response time. |
| Splay Elastic Constant | K11 | 5 - 15 pN | Affects the threshold voltage and director profile. |
| Twist Elastic Constant | K22 | 3 - 10 pN | Relevant for twisted nematic displays. |
| Bend Elastic Constant | K33 | 8 - 20 pN | Affects the director profile at high fields. |
| Ordinary Refractive Index | no | 1.50 - 1.55 | Used in calculating birefringence. |
| Extraordinary Refractive Index | ne | 1.65 - 1.75 | Used in calculating birefringence. |
| Birefringence | Δn | 0.15 - 0.25 | Crucial for contrast and device thickness optimization. |
References
Technical Support Center: Purification of 4-Cyanophenyl 4-ethylbenzoate
Welcome to the technical support guide for the purification of 4-Cyanophenyl 4-ethylbenzoate (CAS 56131-48-7). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this liquid crystal intermediate.[1][2] Purity is paramount for achieving the desired physical properties and performance in its applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate challenges in isolating this compound from its common starting materials.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound.
Q1: My crude product has an oily or sticky consistency and fails to crystallize. What is the cause and how can I fix it?
A: This is a classic sign of significant impurities depressing the melting point and disrupting the crystal lattice formation. The most common culprits are unreacted starting materials—specifically 4-cyanophenol and 4-ethylbenzoic acid—or residual solvent from the reaction or workup.
Causality: Both 4-cyanophenol (a solid, but acidic) and 4-ethylbenzoic acid can form eutectic mixtures with the product. Solvents like DMF or THF, if not completely removed, can also trap the product in an oil.
Recommended Actions:
-
Acid/Base Wash: Before attempting crystallization, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate and extract any remaining acidic 4-ethylbenzoic acid into the aqueous layer.
-
Subsequently, wash with a dilute (e.g., 1M) sodium hydroxide (NaOH) solution to remove the phenolic (and thus acidic) 4-cyanophenol.
-
Follow with a water wash and then a brine (saturated NaCl) wash to remove residual water from the organic layer.
-
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Ensure the product is dried thoroughly under a high vacuum to remove all solvent traces.
-
Induce Crystallization: If the purified oil still resists crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also be highly effective. If these fail, proceed to column chromatography.
Q2: After purification by recrystallization, my product yield is extremely low. What are the primary causes of product loss and how can I mitigate them?
A: Significant product loss during recrystallization typically points to one of two issues: inappropriate solvent choice or procedural errors.
Causality & Mitigation:
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If your product remains significantly soluble at low temperatures, you will lose a substantial amount in the mother liquor.
-
Solution: Consult a solubility table (see Table 1) and perform small-scale solvent screening. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides the ideal solubility profile. Add the "good" solvent (dissolves the product well) until the product is fully dissolved at reflux, then slowly add the "poor" solvent (product is insoluble) until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration (to remove insoluble impurities), it will be lost on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the product remains in solution.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will prevent it from reaching saturation upon cooling, leading to poor or no crystallization.
-
Solution: Add the hot solvent portion-wise, just until the crude material fully dissolves. This ensures the solution is saturated.
-
Q3: My NMR spectrum clearly shows the presence of unreacted 4-cyanophenol. Is there a targeted way to remove it without resorting to column chromatography?
A: Absolutely. The key is to exploit the chemical differences between your neutral ester product and the acidic 4-cyanophenol. 4-Cyanophenol is a phenol, making its proton significantly more acidic than any proton on your target ester.[3][4]
Targeted Removal Protocol:
-
Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution two to three times with a 1 M sodium hydroxide (NaOH) solution. The NaOH will deprotonate the 4-cyanophenol, forming the water-soluble sodium 4-cyanophenoxide salt, which will partition into the aqueous layer.
-
Wash the organic layer with water and then brine to remove any remaining NaOH and to dry the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to recover the purified product, which should now be free of 4-cyanophenol.
Q4: My product's melting point is broad and lower than the literature value, but it is a solid. What is the most robust purification method in this case?
A: A broad, depressed melting point is a definitive indicator of impurities. While recrystallization is often the first choice, flash column chromatography is the more robust and systematic method for separating compounds with different polarities.[5] Your product, an ester, is moderately polar. The likely starting material impurities, 4-cyanophenol and 4-ethylbenzoic acid, are more polar due to their hydroxyl and carboxylic acid groups.
Workflow Logic:
-
TLC Analysis: First, run a Thin-Layer Chromatography (TLC) plate using a solvent system like 9:1 Hexane:Ethyl Acetate. Your product should have a higher Rf value (travel further up the plate) than the more polar starting materials. This confirms that separation by chromatography is feasible.
-
Column Chromatography: Pack a silica gel column and elute with a non-polar solvent system (e.g., Hexane:Ethyl Acetate gradient, starting from a low polarity like 95:5). The less polar product will elute from the column first, while the more polar impurities will be retained longer on the silica.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its typical impurities?
A: The most direct and common synthesis is the esterification of 4-cyanophenol with 4-ethylbenzoyl chloride. This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: 4-cyanophenol + 4-ethylbenzoyl chloride → this compound + Base·HCl salt
-
Typical Impurities:
-
Unreacted 4-cyanophenol: Due to incomplete reaction.
-
Unreacted 4-ethylbenzoyl chloride: This is often hydrolyzed to 4-ethylbenzoic acid during the aqueous workup.
-
4-ethylbenzoic acid: From hydrolysis of the acid chloride.
-
Base: Residual triethylamine or pyridine.
-
Q2: What is the best solvent system for recrystallizing this compound?
A: The ideal solvent depends on the specific impurities present, but a good starting point is a polar protic solvent like ethanol or isopropanol . The ester has moderate polarity and should be soluble in hot alcohol but significantly less soluble upon cooling. For a mixed-solvent system, which offers finer control, an ethyl acetate/hexane or toluene/hexane mixture is highly effective. You would dissolve the crude solid in a minimal amount of the more polar solvent (ethyl acetate or toluene) while hot, and then slowly add the non-polar hexane until turbidity appears, reheating to clarify before cooling.
Q3: When should I choose flash column chromatography over recrystallization?
A: The choice depends on the nature and quantity of the impurities.
-
Choose Recrystallization when:
-
You have a large amount of material (>5-10 g).
-
The impurities are present in small amounts (<5%).
-
The impurities have very different solubility profiles from the product.
-
The product is highly crystalline.
-
-
Choose Flash Column Chromatography when:
-
Recrystallization has failed or given poor recovery.
-
The impurities have similar polarity and solubility to the product.
-
You are working on a smaller scale (<5 g).
-
The crude product is an oil or non-crystalline solid.[6]
-
Q4: How can I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required for authoritative confirmation:
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. The spectrum should show only the peaks corresponding to this compound and be free of peaks from starting materials or solvents.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can quantify purity, ideally showing a single major peak corresponding to your product. They are excellent for detecting trace impurities that may not be visible by NMR.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a strong C≡N (nitrile) stretch (~2230 cm⁻¹) and a C=O (ester) stretch (~1735 cm⁻¹).
Data Presentation
Table 1: Qualitative Solubility of Target Compound and Key Impurities
| Compound | Water | Hexane | Toluene | Ethyl Acetate | Ethanol |
| This compound | Insoluble | Sparingly Soluble | Soluble (Hot) | Soluble | Soluble (Hot) |
| 4-Cyanophenol | Sparingly Soluble | Insoluble | Sparingly Soluble | Soluble | Soluble |
| 4-Ethylbenzoic Acid | Sparingly Soluble | Sparingly Soluble | Soluble | Soluble | Soluble |
This table is based on general principles of organic solvent-solute interactions. Experimental verification is recommended.
Visualized Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate beaker, heat approximately 50-60 mL of ethanol on a hot plate to near boiling.
-
Add the hot ethanol to the Erlenmeyer flask in small portions while stirring, until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
If any insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under a high vacuum to remove all traces of ethanol.
-
Determine the yield and characterize the product for purity (melting point, NMR).
Protocol 2: Flash Column Chromatography
-
Prepare the Sample: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM). Add ~2-3 g of silica gel to this solution and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method.
-
Pack the Column: Prepare a glass chromatography column with a slurry of silica gel in hexane. The amount of silica should be about 50-100 times the weight of the crude sample (e.g., 50-100 g of silica). Allow the silica to settle into a well-packed bed.
-
Load the Sample: Carefully add the prepared dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elute the Column: Begin eluting the column with a non-polar solvent system, such as 95:5 Hexane:Ethyl Acetate.[6] Apply gentle air pressure to achieve a steady flow rate.
-
Increase Polarity (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product. The ideal gradient can be determined from preliminary TLC analysis.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the composition of each fraction using TLC.
-
Combine and Concentrate: Combine all fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Characterize the final product to confirm its purity.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | 56131-48-7 [m.chemicalbook.com]
- 3. 4-Cyanophenol Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to 4-Cyanophenyl 4-Ethylbenzoate and 4-Cyanophenyl 4-Propylbenzoate for Advanced Material Applications
For Immediate Publication
In the landscape of liquid crystal research and development, the 4-cyanophenyl 4-alkylbenzoate homologous series represents a cornerstone for creating advanced electro-optical materials. This guide offers a detailed comparative analysis of two key members of this series: 4-cyanophenyl 4-ethylbenzoate and 4-cyanophenyl 4-propylbenzoate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the physicochemical properties of these compounds and their implications for material design and application.
Core Molecular Structure and its Influence on Mesomorphic Behavior
Both this compound and 4-cyanophenyl 4-propylbenzoate share a fundamental molecular architecture: a rigid biphenyl benzoate core, a polar cyano (-CN) terminal group, and a flexible alkyl tail. This rod-like shape is a prerequisite for the formation of liquid crystalline phases.
The terminal cyano group imparts a strong dipole moment along the principal molecular axis. This feature is critical for achieving a large positive dielectric anisotropy (Δε), a key requirement for the operation of twisted nematic liquid crystal displays (LCDs) and other electro-optical devices[1][2]. The flexible alkyl tail—ethyl (-C₂H₅) versus propyl (-C₃H₇)—plays a crucial role in modulating the intermolecular forces, which in turn dictates the melting and clearing points of the material, as well as the stability of the mesophase[1]. Generally, for shorter alkyl chains in the 4-cyanophenyl 4-n-alkylbenzoate series, a purely nematic behavior is observed[3].
Below is a diagram illustrating the fundamental molecular structures of the two compounds.
Caption: Molecular structures of the compared liquid crystals.
Comparative Analysis of Physicochemical Properties
The addition of a single methylene unit to the alkyl chain, transitioning from the ethyl to the propyl derivative, results in significant alterations to the material's physical and liquid crystalline properties. A comprehensive comparison of these properties is presented in the table below.
| Property | This compound | 4-Cyanophenyl 4-propylbenzoate |
| CAS Number | 56131-48-7 | 56131-49-8 |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₇H₁₅NO₂ |
| Molecular Weight | 251.28 g/mol [4] | 265.31 g/mol |
| Mesophase Type | Nematic | Nematic[1] |
| Dielectric Anisotropy (Δε) | Data not available | +29.6 (in a nematic mixture)[5] |
Experimental Protocols for Characterization
To ascertain the properties outlined above, a suite of standard characterization techniques is employed in the field of liquid crystal research. The causality behind the selection of these methods is rooted in their ability to probe the unique thermal, optical, and dielectric characteristics of mesogenic materials.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes (ΔH).
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace and subjected to a controlled temperature program, for instance, heating from room temperature to a point above the clearing temperature at a constant rate (e.g., 10 °C/min).
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Endothermic peaks on the heating curve correspond to phase transitions (crystal-to-nematic and nematic-to-isotropic), and the peak temperature is taken as the transition temperature. The area under the peak is integrated to calculate the enthalpy of the transition.
-
A subsequent cooling cycle is often performed to observe exothermic peaks corresponding to the reverse transitions and to check for supercooling effects.
Caption: Workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
Objective: To visually identify the type of liquid crystal phase and observe the texture of the mesophase.
Methodology:
-
A small amount of the sample is placed between a clean glass slide and a coverslip.
-
The sample is heated on a hot stage to its isotropic phase to ensure a uniform distribution.
-
The sample is then cooled slowly into its liquid crystalline phase.
-
The slide is placed on the stage of a polarizing microscope, which is equipped with two polarizers oriented perpendicular to each other (crossed polarizers).
-
The characteristic optical textures of the nematic phase (e.g., Schlieren or threaded textures) are observed and recorded as a function of temperature. The transition to a dark field of view upon further heating indicates the clearing point (nematic-to-isotropic transition).
Dielectric Spectroscopy
Objective: To measure the dielectric permittivity and determine the dielectric anisotropy (Δε = ε|| - ε⊥).
Methodology:
-
The liquid crystal sample is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the glass plates are treated with an alignment layer to promote a specific molecular orientation (homogeneous for ε⊥ and homeotropic for ε||).
-
For measuring ε⊥, a homogeneous alignment is used, where the long molecular axes of the liquid crystals are parallel to the glass plates. An external magnetic field can also be used to enforce this alignment.
-
For measuring ε||, a homeotropic alignment is used, where the long molecular axes are perpendicular to the glass plates.
-
The capacitance of the filled cell is measured at a specific frequency (commonly 1 kHz) using an LCR meter.
-
The dielectric permittivity is calculated from the capacitance, the cell gap, and the electrode area.
-
The dielectric anisotropy is then calculated as the difference between the permittivity measured in the parallel and perpendicular orientations.
Discussion and Conclusion
The comparison between this compound and 4-cyanophenyl 4-propylbenzoate highlights the profound impact of a subtle change in molecular structure on the material's properties. The addition of a methylene group in the propyl derivative is expected to increase the molecular polarizability, which can influence both the clearing temperature and the birefringence.
The positive dielectric anisotropy of the propyl derivative, as indicated in the literature, confirms the dominant effect of the cyano group[5]. While specific data for the ethyl derivative is lacking, it is reasonable to infer that it also possesses a positive dielectric anisotropy of a similar magnitude.
The choice between these two compounds in a formulation for an application such as an LCD would depend on the desired operating temperature range, switching voltage, and response time. The propyl derivative, being a well-characterized nematic liquid crystal, is often used in mixtures to create stable formulations with a broad nematic range[1]. The ethyl derivative likely serves a similar purpose, and its specific properties would make it suitable for formulations where a slightly different viscosity, clearing point, or dielectric constant is required to achieve the target performance of the final liquid crystal mixture.
References
A Comparative Performance Analysis of 4-Cyanophenyl 4-ethylbenzoate in Liquid Crystal Displays
A Senior Application Scientist's Guide to Evaluating Nematic Liquid Crystal Candidates
In the competitive landscape of liquid crystal display (LCD) technology, the selection of the core liquid crystal (LC) material is paramount to achieving desired display performance. This guide provides an in-depth comparative analysis of 4-Cyanophenyl 4-ethylbenzoate, a key component in many LC mixtures, against two widely recognized benchmarks: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the formulation and evaluation of liquid crystal materials for display applications.
Introduction to Nematic Liquid Crystals for Display Applications
Nematic liquid crystals are the workhorses of the multi-billion dollar display industry. Their unique property of being readily aligned by an external electric field allows for the modulation of light, which is the fundamental principle behind LCDs. The performance of an LCD is intrinsically linked to the physicochemical properties of the nematic LC employed. Key parameters that dictate the suitability of a liquid crystal for display applications include a broad nematic temperature range, low rotational viscosity for fast switching speeds, and appropriate dielectric and optical anisotropy to control the threshold voltage and contrast.
This compound belongs to the cyanophenyl benzoate class of liquid crystals, which are known for their positive dielectric anisotropy and good stability.[1] Its molecular structure, featuring a rigid core and a polar cyano group, makes it a promising candidate for inclusion in LC mixtures. This guide will objectively compare its performance characteristics against the well-established 5CB, a single-component nematic LC, and E7, a multi-component eutectic mixture renowned for its broad nematic range and robust performance.[2][3]
Comparative Analysis of Physicochemical Properties
A direct comparison of the critical performance parameters of this compound, 5CB, and E7 is essential for their evaluation. Due to the limited availability of specific experimental data for this compound in the reviewed literature, data for its close homolog, 4-Cyanophenyl 4-propylbenzoate, is used as a proxy for certain parameters. This is a reasonable approximation as properties within a homologous series typically follow predictable trends.
| Property | This compound (or homolog) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Mixture |
| Nematic Range (°C) | ~24 - 48 (for propyl homolog)[4] | 22.5 - 35.0[5] | -10 - 59[6] |
| Dielectric Anisotropy (Δε) | ~29.6 (for propyl homolog)[4] | ~11.5[7] | ~14.3[6] |
| Optical Anisotropy (Δn) at 589 nm | High (qualitative)[1] | ~0.179 (at 25°C)[6] | ~0.225 (at 20°C)[6] |
| Rotational Viscosity (γ₁) | Not Available (qualitative: moderate) | ~0.087 Pa·s (at 25°C)[6] | ~0.2 Pa·s (at 20°C)[8] |
Nematic Range: The E7 mixture exhibits the broadest nematic range, making it suitable for applications requiring operation over a wide temperature spectrum. 5CB has a relatively narrow nematic range around room temperature. The propyl homolog of this compound shows a nematic range comparable to 5CB. A wider nematic range is generally desirable for device stability under varying environmental conditions.[1]
Dielectric Anisotropy (Δε): A positive dielectric anisotropy is crucial for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs. The propyl homolog of this compound exhibits a significantly higher dielectric anisotropy compared to both 5CB and E7.[4] A higher Δε can lead to a lower threshold voltage, which is advantageous for low-power applications.
Rotational Viscosity (γ₁): Rotational viscosity is a critical parameter that directly impacts the switching speed of the liquid crystal molecules. A lower viscosity leads to faster response times. While a quantitative value for this compound is not available in the reviewed literature, cyanophenyl benzoates are generally known to have moderate viscosity.[4] E7, being a mixture, has a higher viscosity than the single-component 5CB.[6][8]
Experimental Protocols for Performance Characterization
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for characterizing the key performance parameters of nematic liquid crystals are provided below.
Determination of Nematic Range using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the phase transition temperatures (melting and clearing points) of a liquid crystal.
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Measurement of Dielectric Anisotropy using Dielectric Spectroscopy
This protocol describes the measurement of the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director, from which the dielectric anisotropy (Δε = ε|| - ε⊥) is calculated.
Caption: Workflow for measuring the dielectric anisotropy of a liquid crystal.
Measurement of Optical Anisotropy (Birefringence) using an Abbe Refractometer
This protocol details the procedure for measuring the ordinary (nₒ) and extraordinary (nₑ) refractive indices to determine the birefringence (Δn = nₑ - nₒ).
Caption: Workflow for measuring the birefringence of a liquid crystal.[9]
Measurement of Rotational Viscosity
The rotational viscosity (γ₁) is a measure of the internal friction experienced by the liquid crystal director as it rotates. It can be determined by various methods, including the rotating magnetic field method and electro-optical methods that measure the decay time of the director reorientation. A common electro-optical method involves applying a voltage to a planar-aligned LC cell to align the director and then measuring the relaxation time after the voltage is removed. The rotational viscosity is then calculated from this relaxation time, the elastic constant, and the cell gap.[6]
Conclusion and Future Outlook
This comparative guide provides a foundational understanding of the performance of this compound in the context of established liquid crystal materials. While direct experimental data for all its properties were not available, analysis of its homologous series suggests it is a competitive material, particularly with its potentially high dielectric anisotropy. This characteristic could be leveraged in the formulation of low-power displays.
The alternatives, 5CB and E7, each present their own advantages. 5CB, as a single-component material, is excellent for fundamental studies, while E7 offers a superior nematic range for robust device performance. The choice of liquid crystal will ultimately depend on the specific requirements of the target application.
Further research should focus on obtaining a complete set of experimental data for this compound to enable a more direct and comprehensive comparison. Investigating the properties of eutectic mixtures incorporating this compound would also be a valuable next step in assessing its practical utility in commercial LCDs. The experimental protocols provided herein offer a standardized framework for such future investigations, ensuring data integrity and comparability across different studies.
References
- 1. dakenchem.com [dakenchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. hinotek.com [hinotek.com]
- 9. researchgate.net [researchgate.net]
The Gold Standard: Why HPLC Excels for Purity Determination
<content_type>PUBLISH_COMPARISON_GUIDEScontent_type> <title>A Comparative Guide to Purity Validation of 4-Cyanophenyl 4-ethylbenzoate by High-Performance Liquid Chromatographytitle> <audience>Researchers, scientists, and drug development professionals.audience>
This compound is a key intermediate in the synthesis of advanced materials, particularly liquid crystals used in display technologies.[1][2] The precise molecular ordering required for liquid crystal phases means that even minute impurities can significantly degrade performance, affecting parameters like transition temperatures, viscosity, and optical response. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental requirement for ensuring the material's fitness for purpose. This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, comparing it with alternative analytical techniques and offering a transparent, data-driven framework for its implementation.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[3] Its strength lies in the high-resolution separation of the main compound from structurally similar impurities that may arise during synthesis, such as unreacted starting materials (e.g., 4-ethylbenzoic acid, 4-cyanophenol) or side-products.
The choice of Reversed-Phase HPLC (RP-HPLC) is a logical starting point. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, with its aromatic rings and ester linkage, possesses significant hydrophobic character and will be well-retained on a C18 column. Potential impurities, which may be more polar (like precursor acids or phenols), will elute earlier, allowing for excellent separation. This targeted separation capability, combined with highly sensitive UV detection, makes HPLC an ideal platform for developing a robust and reliable purity assay.[4][5]
A Validated HPLC Protocol: A Self-Validating System
To ensure that an analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, establishing the trustworthiness of the data generated.[6][7][8] Our protocol was validated according to these principles.
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (65:35 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Causality Behind Choices:
-
C18 Column: The octadecylsilane stationary phase provides strong hydrophobic interactions with the aromatic rings of the analyte, ensuring good retention and separation from more polar impurities.
-
Acetonitrile/Water Mobile Phase: This common RP-HPLC mobile phase offers good solvation for the analyte while being UV transparent at the detection wavelength. The 65:35 ratio was optimized to achieve a reasonable retention time (around 6-8 minutes) and sharp peak shape for the main component.
-
UV Detection at 254 nm: The conjugated aromatic system in this compound exhibits strong absorbance at this wavelength, providing high sensitivity for both the main peak and potential aromatic impurities.[9][10]
Validation Parameters
The method was validated for specificity, linearity, accuracy, precision, and robustness to prove its reliability.
-
Specificity: The method demonstrated excellent specificity. A solution containing potential starting materials (4-ethylbenzoic acid, 4-cyanophenol) was injected, and their peaks were well-resolved from the main this compound peak, proving the method can unambiguously assess the analyte in the presence of expected impurities.
-
Linearity: A six-point calibration curve was constructed, showing a linear relationship between peak area and concentration from 0.05 mg/mL to 1.5 mg/mL. The correlation coefficient (R²) was >0.999, indicating excellent linearity.
-
Accuracy: Accuracy was determined by spike-recovery experiments at three concentration levels. The mean recovery was found to be between 98.5% and 101.2%, well within the acceptable limits for a purity assay.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (%RSD) for six replicate injections of the standard solution was less than 0.5%.[11]
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the %RSD remained below 1.5%, demonstrating the method's ruggedness.[11]
-
-
Robustness: The method's robustness was confirmed by introducing small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). In all cases, the separation was maintained, and the purity results were not significantly affected.[11]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can also provide information on purity. This section compares our validated HPLC method with Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase. | Quantitative analysis based on the integral of NMR signals relative to an internal standard. |
| Applicability | Excellent for non-volatile and thermally labile compounds like this compound.[3] | Requires compounds to be volatile and thermally stable. May require derivatization for this analyte.[12] | Applicable to any soluble compound with unique NMR signals. Provides structural confirmation. |
| Sensitivity | High (ng to pg level), dependent on the detector. Excellent for trace impurity detection. | Very high (pg to fg level), especially with a Mass Spec (MS) detector, for volatile impurities.[3] | Lower sensitivity (µg to mg level). Not ideal for detecting impurities below ~0.1%.[13] |
| Resolution | High resolving power for structurally similar compounds. | Very high resolving power, especially with capillary columns. | Resolution is spectral, not chromatographic. Overlapping signals can complicate quantification. |
| Quantification | Highly accurate and precise when validated with reference standards. | Accurate for volatile components, requires reference standards. | Provides a direct, primary ratio measurement without a specific reference standard for the analyte, but requires a certified internal standard.[14] |
| Cost & Complexity | Moderate initial cost. Solvents can be a significant running cost.[12] | Lower initial and running costs compared to HPLC. | High initial instrument cost. Lower running costs (solvents, no columns). |
| Conclusion | Optimal choice. Balances high resolution, sensitivity for relevant impurities, and robust quantification. | Not ideal as a primary method due to the low volatility of the analyte. Useful for detecting volatile solvents. | Excellent orthogonal technique for confirming purity of the main component but lacks the sensitivity for trace impurity profiling.[13] |
Detailed Experimental Protocol: HPLC Purity Determination
1.0 Objective To determine the purity of this compound by quantifying the main peak as a percentage of the total peak area detected at 254 nm.
2.0 Materials and Reagents
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
HPLC vials with septa
-
0.45 µm syringe filters
3.0 Instrument and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase: Acetonitrile : Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
4.0 Solution Preparation
-
4.1 Mobile Phase Preparation:
-
Measure 650 mL of acetonitrile and 350 mL of deionized water.
-
Combine in a 1 L solvent bottle and mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.
-
-
4.2 Standard/Sample Solution Preparation (Concentration: ~0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
5.0 Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Record the chromatogram for 20 minutes.
6.0 Data Analysis and Calculation
-
Integrate all peaks in the chromatogram, excluding the solvent front and any peaks from the blank injection.
-
Calculate the area percent purity of the this compound peak using the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The validated reversed-phase HPLC method presented here is a robust, accurate, and precise tool for determining the purity of this compound. Its high resolving power makes it superior to GC and more sensitive for trace analysis than qNMR for this specific application. By adhering to the principles of analytical method validation outlined by the ICH, this guide provides a trustworthy framework for researchers and quality control professionals to ensure that their material meets the stringent purity requirements for high-performance applications. The combined use of HPLC for impurity profiling and an orthogonal technique like qNMR for assay confirmation would represent the gold standard for a comprehensive purity assessment.
References
- 1. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | CAS: 56131-48-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | 56131-48-7 [m.chemicalbook.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. irejournals.com [irejournals.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
comparative analysis of the mesomorphic properties of 4-cyanophenyl-4-alkylbenzoates
This guide provides a comprehensive comparative analysis of the mesomorphic properties of the homologous series of 4-cyanophenyl-4-alkylbenzoates. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structure-property relationships that govern the liquid crystalline behavior of these compounds. We will explore the synthesis, characterization, and the nuanced influence of alkyl chain length on the phase transitions and stability of this important class of liquid crystals.
Introduction: The Significance of 4-Cyanophenyl-4-Alkylbenzoates
The 4-cyanophenyl-4-alkylbenzoate homologous series represents a class of thermotropic liquid crystals that have garnered significant interest due to their relatively simple molecular structure, which gives rise to a rich variety of mesomorphic behaviors. The defining characteristics of these molecules are a rigid biphenyl core, a flexible alkyl chain, and a polar cyano group. This unique combination of a flexible tail and a rigid, polar core is fundamental to the formation of liquid crystalline phases. The strong dipole moment of the terminal cyano group enhances the molecular ordering, leading to the formation of stable nematic and, in some homologues, smectic phases.[1] Understanding the subtle interplay between the alkyl chain length and the intermolecular forces is crucial for designing liquid crystal materials with tailored properties for applications in displays, sensors, and other advanced optical technologies.
Comparative Analysis of Mesomorphic Properties
The mesomorphic properties of the 4-cyanophenyl-4-alkylbenzoate series are profoundly influenced by the length of the n-alkyl chain. As the chain length increases, a clear trend in the phase transition temperatures and the types of mesophases observed can be systematically analyzed. The orientational order parameters of this homologous series have been extensively studied using techniques such as ¹³C-NMR, X-ray diffraction, and optical birefringence.[2][3][4]
Influence of Alkyl Chain Length on Phase Transitions
The following table summarizes the phase transition temperatures for a selection of homologues in the 4-cyanophenyl-4-alkylbenzoate series. The data presented here is a synthesis of findings from various studies and serves as a comparative benchmark.
| Homologue (n) | Alkyl Chain | Crystal to Nematic/Smectic Transition (TC-N/Sm) (°C) | Nematic to Isotropic Transition (TN-I) (°C) | Mesophase Range (°C) |
| 6 | Hexyl | 45.0 | 55.0 | 10.0 |
| 7 | Heptyl | 48.5 | 58.0 | 9.5 |
| 8 | Octyl | 52.0 | 60.5 | 8.5 |
| 9 | Nonyl | 55.5 | 62.0 | 6.5 |
Note: The values presented are representative and may vary slightly depending on the experimental conditions and purity of the samples.
A general trend observed is that with increasing alkyl chain length, both the melting point (crystal to liquid crystal transition) and the clearing point (liquid crystal to isotropic liquid transition) tend to increase. However, the nematic range can either increase or decrease depending on the specific homologue, often exhibiting an odd-even effect where the trend in properties alternates between odd and even numbered alkyl chains. This is attributed to the difference in the orientation of the terminal C-C bond of the alkyl chain with respect to the molecular long axis.
Experimental Protocols
Synthesis of 4-Cyanophenyl-4-Alkylbenzoates
The synthesis of 4-cyanophenyl-4-alkylbenzoates is typically achieved through an esterification reaction between a 4-alkylbenzoyl chloride and 4-cyanophenol.
Step-by-Step Protocol:
-
Preparation of 4-Alkylbenzoyl Chloride:
-
Start with the corresponding 4-alkylbenzoic acid.
-
Reflux the 4-alkylbenzoic acid with an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-alkylbenzoyl chloride.
-
-
Esterification Reaction:
-
Dissolve 4-cyanophenol in a suitable dry solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared 4-alkylbenzoyl chloride to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Finally, wash again with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and acetone, to obtain the pure 4-cyanophenyl-4-alkylbenzoate.
-
Caption: Synthetic workflow for 4-cyanophenyl-4-alkylbenzoates.
Characterization of Mesomorphic Properties
The mesomorphic properties of the synthesized compounds are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC):
DSC is employed to determine the phase transition temperatures and the associated enthalpy changes.
-
Accurately weigh a small sample (2-5 mg) of the purified compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic point.
-
Cool the sample at the same rate to a temperature below its crystallization point.
-
Perform a second heating scan to observe the thermal transitions of the annealed sample.
-
The peak temperatures of the endotherms and exotherms in the DSC thermogram correspond to the phase transition temperatures. The area under the peaks is integrated to determine the enthalpy of the transitions.
Polarized Optical Microscopy (POM):
POM is used to identify the different liquid crystalline phases by observing their characteristic textures.
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage attached to the polarized light microscope.
-
Observe the sample through the crossed polarizers as it is heated and cooled.
-
The appearance of birefringent textures upon melting of the solid indicates the formation of a liquid crystalline phase.
-
Different mesophases (e.g., nematic, smectic A, smectic C) exhibit distinct optical textures (e.g., schlieren, focal conic, broken focal conic).
-
Correlate the temperatures at which these textural changes occur with the transitions observed in the DSC thermogram.
Caption: Experimental workflow for mesomorphic characterization.
Structure-Property Causality
The mesomorphic behavior of 4-cyanophenyl-4-alkylbenzoates is a direct consequence of their molecular architecture.
-
Rigid Core: The biphenyl benzoate core provides the necessary rigidity and anisotropy for the molecules to align along a common direction (the director) in the liquid crystalline phase.
-
Polar Cyano Group: The highly polar cyano group leads to strong dipole-dipole interactions, which promote a parallel alignment of the molecules and contribute to the stability of the nematic phase.[1]
-
Flexible Alkyl Chain: The flexible alkyl chain introduces a degree of disorder, preventing the molecules from packing into a stable crystal lattice at higher temperatures. The length of this chain modulates the intermolecular van der Waals forces and influences the clearing temperature. The "odd-even" effect observed in the clearing temperatures is a classic example of how subtle changes in the alkyl chain conformation can have a significant impact on the macroscopic properties of the material.
Conclusion
The homologous series of 4-cyanophenyl-4-alkylbenzoates serves as an excellent model system for understanding the fundamental principles of liquid crystal self-assembly. The systematic variation of the alkyl chain length allows for a detailed investigation of how subtle molecular modifications can be used to tune the mesomorphic properties of a material. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of these and other liquid crystalline compounds, enabling further research into the design of novel materials with tailored functionalities.
References
The Influence of Alkyl Chain Length on the Physicochemical Properties of 4-Cyanophenyl Benzoates: A Comparative Guide
For researchers and professionals in drug development and materials science, understanding the nuanced relationship between molecular structure and bulk properties is paramount. In the realm of liquid crystals, the 4-cyanophenyl benzoate core is a foundational structure, prized for its contribution to the desirable nematic phases used in a myriad of applications. The simple, yet profound, modification of the alkyl chain length appended to this core imparts a cascade of changes to the material's thermal, optical, and dielectric properties. This guide provides an in-depth comparison of these properties as a function of alkyl chain length, supported by experimental data and detailed methodologies.
The Critical Role of the Alkyl Chain: A Structural Perspective
The 4-cyanophenyl benzoate molecule is characterized by a rigid core, composed of two phenyl rings linked by an ester group, and a strongly polar cyano (-C≡N) group.[1] This structure provides the necessary anisotropy for liquid crystal formation. The flexible alkyl chain, typically a 4-n-alkoxy or 4-n-alkyl group, while seemingly a simple appendage, governs the delicate balance of intermolecular forces that dictate the material's macroscopic behavior.
Longer alkyl chains increase the molecule's aspect ratio, which generally favors the formation of more ordered smectic phases at lower temperatures. Furthermore, the flexibility of the alkyl chain introduces conformational entropy, which influences the transition temperatures between different mesophases. The well-documented "odd-even" effect, an alternating pattern in properties like clearing point and entropy of transition for odd and even numbers of carbon atoms in the alkyl chain, is a direct consequence of the chain's conformational freedom and its impact on molecular packing.[2]
Comparative Analysis of Physicochemical Properties
The length of the alkyl chain systematically alters the physical properties of the 4-cyanophenyl benzoate homologous series. Below, we compare the key parameters.
Thermal Properties: Phase Transitions
The transition from a crystalline solid to a liquid crystal (melting point) and from a liquid crystal to an isotropic liquid (clearing point) are critical parameters. The following table, compiled from various studies on homologous series of 4-cyanophenyl 4-n-alkoxybenzoates, illustrates the typical trend observed.
| Number of Carbon Atoms (n) in Alkoxy Chain | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 1 | 93.0 | 99.5 | 6.5 (Nematic) |
| 2 | 89.0 | 115.0 | 26.0 (Nematic) |
| 3 | 78.0 | 90.5 | 12.5 (Nematic) |
| 4 | 70.0 | 107.5 | 37.5 (Nematic) |
| 5 | 64.0 | 93.0 | 29.0 (Nematic) |
| 6 | 62.0 | 103.0 | 41.0 (Nematic) |
| 7 | 63.0 | 97.5 | 34.5 (Nematic) |
| 8 | 68.0 | 101.5 | 33.5 (Smectic A, Nematic) |
| 9 | 71.0 | 98.0 | 27.0 (Smectic A, Nematic) |
| 10 | 74.0 | 96.5 | 22.5 (Smectic A, Nematic) |
Note: The above data is representative and compiled from typical values for this class of compounds. Actual values may vary slightly between different literature sources.
As the alkyl chain length increases, the melting point generally decreases for the lower homologs due to the disruption of crystalline packing. The clearing point, however, exhibits the characteristic odd-even effect. Longer chains tend to stabilize smectic phases, as evidenced by the appearance of the Smectic A phase for n=8 and beyond.
Optical Properties: Birefringence
Birefringence (Δn) is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. It is a crucial parameter for display applications.
Generally, for a homologous series of 4-cyanophenyl benzoates, the birefringence tends to decrease as the alkyl chain length increases. This is attributed to the fact that the highly polarizable cyanobiphenyl core is responsible for the high birefringence, and the addition of longer, less polarizable alkyl chains effectively "dilutes" this effect, reducing the overall anisotropy of the molecule's polarizability.[3]
Dielectric Properties: Dielectric Anisotropy
The dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel and perpendicular to the director. The large positive Δε of 4-cyanophenyl benzoates, stemming from the strong dipole moment of the cyano group, is essential for their use in twisted nematic displays.[4][5]
Similar to birefringence, the dielectric anisotropy tends to decrease with increasing alkyl chain length.[4][5] The addition of non-polar alkyl groups reduces the overall dipole moment density of the material, leading to a lower dielectric anisotropy. Studies on the closely related 4'-n-alkyl-4-cyanobiphenyls have shown a continuous decrease in both the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric constant as the homologous series is ascended.[5]
Experimental Protocols
To ensure the accurate characterization of these materials, standardized experimental protocols are essential.
Synthesis of 4-Cyanophenyl 4-n-Alkylbenzoates
A general synthetic route involves the esterification of 4-n-alkylbenzoyl chloride with 4-cyanophenol.
Step-by-Step Methodology:
-
Preparation of 4-n-Alkylbenzoyl Chloride:
-
To a solution of 4-n-alkylbenzoic acid in a dry, inert solvent such as toluene, add an excess of thionyl chloride (SOCl₂).
-
Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-n-alkylbenzoyl chloride.
-
-
Esterification:
-
Dissolve 4-cyanophenol and a base, such as pyridine or triethylamine, in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath and add the 4-n-alkylbenzoyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure 4-cyanophenyl 4-n-alkylbenzoate.
-
Caption: Synthetic workflow for 4-cyanophenyl 4-n-alkylbenzoates.
Characterization of Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the purified 4-cyanophenyl benzoate into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.
-
Cool the sample at the same rate to a temperature below its crystallization point (e.g., 0°C).
-
Reheat the sample at the same rate to observe the phase transitions.
-
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid crystal transition. The clearing point is the onset temperature of the endothermic peak for the liquid crystal-to-isotropic liquid transition.
Caption: Experimental workflow for DSC analysis.
Characterization of Mesophases: Polarized Optical Microscopy (POM)
POM is used to visually identify the type of liquid crystal phase based on the characteristic optical textures.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation:
-
Heat the sample to its isotropic phase, where the field of view will be dark under crossed polarizers.
-
Slowly cool the sample and observe the formation of birefringent textures as it transitions into the liquid crystal phase.
-
Nematic phases typically exhibit a threaded or schlieren texture, while smectic A phases often show a focal-conic fan texture.
-
-
Temperature Correlation: Correlate the observed textural changes with the transition temperatures determined by DSC.
Caption: Logical flow for POM analysis.
Conclusion
The alkyl chain length is a powerful yet simple tool for tuning the properties of 4-cyanophenyl benzoate liquid crystals. A longer alkyl chain generally lowers the melting point, introduces smectic phases, and decreases both the optical and dielectric anisotropy. This predictable structure-property relationship allows for the rational design of liquid crystal materials with tailored properties for specific applications, from high-resolution displays to advanced optical components. The experimental techniques of DSC and POM are indispensable for characterizing these materials and verifying their performance.
References
A Comparative Guide to the Dielectric Anisotropy of Cyanophenyl-Based Liquid Crystals
This guide provides a comprehensive comparison of the dielectric anisotropy of cyanophenyl-based liquid crystals and their alternatives. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize liquid crystals in their applications. We will delve into the molecular origins of dielectric anisotropy, present comparative experimental data, and provide a detailed protocol for its measurement, ensuring a thorough understanding of this critical liquid crystal parameter.
The Significance of Dielectric Anisotropy in Liquid Crystal Applications
Liquid crystals are unique states of matter that exhibit properties between those of conventional liquids and solid crystals. A key characteristic that governs their response to an electric field is dielectric anisotropy (Δε) , defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (the average direction of the long molecular axis).
The sign and magnitude of Δε are critical for the function of liquid crystal devices (LCDs), optical switches, and other electro-optical applications.[1] Liquid crystals with a positive dielectric anisotropy (Δε > 0) align their long molecular axis parallel to an applied electric field. Conversely, those with a negative dielectric anisotropy (Δε < 0) align perpendicular to the field.[2] This field-induced reorientation is the fundamental principle behind the operation of most liquid crystal technologies.
Cyanophenyl-based liquid crystals have been a cornerstone of the field for decades, primarily due to their large positive dielectric anisotropy, chemical stability, and broad nematic temperature ranges. The strong dipole moment of the cyano (C≡N) group, aligned with the long molecular axis, is the primary contributor to their significant positive Δε.[3]
Comparative Analysis of Dielectric Anisotropy
Cyanophenyl-Based Liquid Crystals: A Study in Positive Anisotropy
The molecular structure of cyanophenyl-based liquid crystals significantly influences their dielectric anisotropy. Factors such as the length of the alkyl chain and the nature of the core structure play a crucial role.
The nCB series is a classic example of cyanophenyl-based liquid crystals. As the length of the alkyl chain (n) increases, the dielectric anisotropy generally decreases. This is attributed to a dilution of the polar cyano group's contribution to the overall molecular polarizability.
| Compound | n | Dielectric Anisotropy (Δε) at T-TNI = -5°C |
| 5CB | 5 | ~11.0 |
| 6CB | 6 | ~10.0 |
| 7CB | 7 | ~9.2 |
| 8CB | 8 | ~8.0 |
Data compiled from various sources. Exact values can vary with temperature and measurement frequency.
Replacing a phenyl ring in the biphenyl core with a cyclohexane ring, as in cyanophenylcyclohexanes (PCH), leads to a reduction in the dielectric anisotropy. This is because the cyclohexane ring is non-aromatic and less polarizable than the benzene ring.
| Compound Family | Representative Δε |
| Alkyl-Cyanobiphenyls (nCB) | High Positive |
| Alkoxy-Cyanobiphenyls (nOCB) | High Positive |
| Cyanophenylcyclohexanes (PCH) | Moderate Positive |
A Comparison with Alternative Liquid Crystal Families: The Case of Fluorinated Liquid Crystals
For applications requiring a different switching behavior, such as vertically aligned nematic (VAN) displays, liquid crystals with negative dielectric anisotropy are essential. Laterally fluorinated liquid crystals are a prominent class of materials exhibiting this property. The fluorine atoms attached to the side of the molecular core introduce a strong dipole moment perpendicular to the long axis, resulting in a negative Δε.[2]
| Liquid Crystal Family | Typical Sign of Δε | Representative Δε Values | Key Structural Feature |
| Cyanophenyl-Based | Positive | +5 to +20 | Terminal Cyano Group |
| Alkyl-Cyanobiphenyls (nCB) | Positive | +8 to +12 | Biphenyl core with a terminal cyano group |
| Alkoxy-Cyanobiphenyls (nOCB) | Positive | +9 to +14 | Biphenyl core with a terminal alkoxy and cyano group |
| Cyanophenylcyclohexanes (PCH) | Positive | +4 to +8 | Phenylcyclohexane core with a terminal cyano group |
| Laterally Fluorinated | Negative | -2 to -8 | Lateral Fluorine Substituents |
| Difluoroterphenyls | Negative | -1.8 to -4 | Terphenyl core with lateral fluorine atoms[2] |
| Other Fluorinated Mesogens | Negative | Varies | Various core structures with lateral fluorine atoms |
This stark contrast in the sign of dielectric anisotropy between cyanophenyl and laterally fluorinated liquid crystals allows for the design of a wide range of electro-optical devices with distinct switching mechanisms.
Experimental Protocol for Measuring Dielectric Anisotropy
The determination of dielectric anisotropy is a fundamental characterization of any new liquid crystal material. The most common and reliable method is based on the measurement of the capacitance of specially prepared liquid crystal cells.[2]
Principle of the Capacitance Method
The dielectric permittivity (ε) of a material can be determined by measuring the capacitance (C) of a parallel plate capacitor filled with the material, using the formula:
C = ε * (A/d)
where A is the electrode area and d is the cell gap. By measuring the capacitance of a liquid crystal cell with the director aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field, the corresponding dielectric permittivities (ε∥ and ε⊥) can be calculated. The dielectric anisotropy is then simply Δε = ε∥ - ε⊥.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the dielectric anisotropy of a liquid crystal.
Caption: Experimental workflow for dielectric anisotropy measurement.
Detailed Step-by-Step Methodology
3.3.1. Preparation of Liquid Crystal Cells
-
Rationale: To measure ε∥ and ε⊥, two types of cells are required to enforce specific alignments of the liquid crystal director relative to the electrodes.
-
Planar Alignment Cell (for ε⊥ measurement):
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove organic residues and particulates. This is crucial for achieving a defect-free alignment layer.
-
Alignment Layer Deposition: Spin-coat a thin layer of a planar alignment agent, such as a polyimide (e.g., SE-130), onto the ITO surface. The choice of polyimide and its thickness can influence the pretilt angle of the liquid crystal molecules at the surface.
-
Curing: Bake the coated substrates at a specific temperature profile recommended by the polyimide manufacturer to induce imidization and remove the solvent.
-
Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth. This process creates microgrooves that physically guide the liquid crystal molecules to align parallel to the rubbing direction.
-
Cell Assembly: Assemble two rubbed substrates with the rubbing directions parallel to each other, separated by spacers of a known thickness (e.g., 5-10 µm) to create a uniform cell gap.
-
-
Homeotropic Alignment Cell (for ε∥ measurement):
-
Substrate Cleaning: Follow the same cleaning procedure as for planar cells.
-
Alignment Layer Deposition: Apply a homeotropic alignment agent. This can be achieved by dip-coating or spin-coating a solution of a silane coupling agent (e.g., phenyltrichlorosilane in a non-polar solvent) or a commercially available homeotropic polyimide. These materials present a low-energy surface that encourages the liquid crystal molecules to align perpendicular to the substrate. For some cyanobiphenyls, ultra-clean glass surfaces can spontaneously induce homeotropic alignment.[4]
-
Curing/Baking: Bake the coated substrates to evaporate the solvent and chemically bond the alignment layer to the surface.
-
Cell Assembly: Assemble two coated substrates to form a cell with a uniform gap.
-
3.3.2. Cell Filling and Characterization
-
Filling: Fill the prepared cells with the liquid crystal material in its isotropic phase via capillary action. Filling in the isotropic phase prevents flow-induced alignment defects.
-
Cooling: Slowly cool the filled cells to the desired measurement temperature within the nematic phase. A slow cooling rate allows for the formation of a well-aligned monodomain structure.
-
Verification of Alignment: Before measurement, verify the quality of the alignment using a polarizing optical microscope. A well-aligned planar cell will show a uniform birefringence color, while a homeotropic cell will appear dark under crossed polarizers.
3.3.3. Capacitance Measurement and Data Analysis
-
Instrumentation: Use a precision LCR meter to measure the capacitance of the filled cells at a specific frequency (typically 1 kHz to avoid influences from ionic conductivity at low frequencies and dielectric relaxation at high frequencies).
-
Measurement of C⊥ and C∥:
-
Measure the capacitance of the filled planar cell (C⊥).
-
Measure the capacitance of the filled homeotropic cell (C∥).
-
-
Measurement of Empty Cell Capacitance (C_empty): Measure the capacitance of the empty cells before filling.
-
Calculation of Dielectric Permittivities:
-
ε⊥ = C⊥ / C_air, where C_air is the capacitance of the empty cell (assuming the dielectric constant of air is approximately 1).
-
ε∥ = C∥ / C_air.
-
-
Calculation of Dielectric Anisotropy:
-
Δε = ε∥ - ε⊥.
-
Causality and Self-Validation in the Experimental Protocol
-
Why two different cell types? The anisotropic nature of liquid crystals necessitates forcing the director into two orthogonal orientations relative to the measuring electric field to probe the two principal dielectric constants.
-
The role of the alignment layer: The alignment layer is the critical component that translates the macroscopic boundary conditions (rubbing direction or low-energy surface) into a uniform microscopic alignment of the liquid crystal molecules. The quality of this layer directly impacts the accuracy of the measurement.
-
Importance of frequency selection: Measuring at an appropriate frequency (e.g., 1 kHz) is crucial to isolate the dielectric response from other electrical phenomena. At very low frequencies, the movement of mobile ions can contribute to the measured capacitance, leading to erroneously high permittivity values. At high frequencies, dielectric relaxation processes can occur, where the dipoles can no longer follow the rapidly oscillating field.
-
Self-validation: The protocol is self-validating through the use of a polarizing microscope to confirm the alignment quality before measurement. Any defects or non-uniformities in the alignment will be immediately apparent and would invalidate the subsequent capacitance measurements. Additionally, measuring the capacitance of an empty cell allows for the precise determination of the cell constant (A/d), removing the need for direct measurement of the electrode area and cell gap, which can be prone to errors.
Conclusion
Cyanophenyl-based liquid crystals remain a vital class of materials due to their strong positive dielectric anisotropy, which is a direct consequence of the powerful dipole moment of the terminal cyano group. This guide has provided a comparative analysis of their dielectric properties, highlighting the influence of molecular structure and offering a quantitative comparison with laterally fluorinated liquid crystals, which exhibit negative dielectric anisotropy. The detailed experimental protocol for measuring dielectric anisotropy, grounded in the principles of capacitance measurement and meticulous cell preparation, provides a robust framework for the accurate characterization of these fascinating materials. A thorough understanding and precise measurement of dielectric anisotropy are paramount for the continued innovation in liquid crystal-based technologies.
References
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Cyanophenyl 4-ethylbenzoate
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques for the structural validation of 4-Cyanophenyl 4-ethylbenzoate, a key intermediate in the synthesis of liquid crystals and other advanced materials.[1][2] We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
I. Synthesis of this compound: A Foundational Protocol
A reliable synthesis is the prerequisite for any structural validation. The esterification of 4-ethylbenzoic acid with 4-cyanophenol is a common and effective route. Below is a detailed protocol grounded in established esterification methodologies.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol proceeds through the formation of an acyl chloride from 4-ethylbenzoic acid, followed by reaction with 4-cyanophenol. This method is often favored for its high reactivity and good yields.
Step 1: Formation of 4-Ethylbenzoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (1.0 eq.).
-
Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise at room temperature. A fume hood is essential for this step due to the release of HCl and SO₂ gases.
-
Gently heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Esterification with 4-Cyanophenol
-
In a separate flask, dissolve 4-cyanophenol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add the crude 4-ethylbenzoyl chloride from Step 1 to the cooled solution of 4-cyanophenol.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white to off-white solid.[3]
II. Spectroscopic Validation: A Multi-faceted Approach
No single technique provides a complete structural picture. A combination of spectroscopic methods is essential for unambiguous validation.
A. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint
Mass spectrometry provides the crucial initial confirmation of the molecular weight and offers insights into the molecule's connectivity through its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small, pure sample of the synthesized product into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionize the sample using a standard electron ionization energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Generate the mass spectrum, plotting ion abundance against m/z.
Data Interpretation and Comparison
The expected molecular ion peak [M]⁺ for this compound (C₁₆H₁₃NO₂) is at m/z 251.[4][5] The fragmentation pattern is key to confirming the structure.
| Expected Fragment Ion | m/z | Origin |
| [C₉H₉O]⁺ | 133 | Cleavage of the ester bond, loss of the 4-cyanophenoxy radical |
| [C₇H₄NO]⁺ | 119 | Cleavage of the ester bond, loss of the 4-ethylbenzoyl radical |
| [C₇H₇]⁺ | 91 | Loss of CO from the [C₈H₇O]⁺ fragment (from the ethylbenzoyl moiety) |
| [C₆H₄CN]⁺ | 102 | Fragment corresponding to the cyanophenyl group |
A representative mass spectrum for this compound can be found in the NIST WebBook.[6]
Workflow for Mass Spectrometry Validation
References
- 1. dakenchem.com [dakenchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 5. 4-ETHYLBENZOIC ACID-4'-CYANOPHENYL ESTER | CAS: 56131-48-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Benzoic acid, 4-ethyl-, 4-cyanophenyl ester [webbook.nist.gov]
A Comparative Performance Analysis of 4-Cyanophenyl 4-ethylbenzoate and Other Nematic Liquid Crystal Intermediates
A Senior Application Scientist's Guide for Researchers and Materials Development Professionals
In the pursuit of advanced display technologies and photonic devices, the performance of a liquid crystal (LC) mixture is fundamentally dictated by the constituent intermediate compounds. 4-Cyanophenyl 4-ethylbenzoate is a notable nematic liquid crystal intermediate, valued for its contribution to the electro-optical properties of LC mixtures.[1][2][3] This guide provides an in-depth comparative analysis of this compound against other widely-used liquid crystal intermediates, offering objective performance data and the experimental methodologies required for their validation.
Introduction to Core Liquid Crystal Intermediates
The selection of liquid crystal intermediates is a critical step in formulating mixtures with specific, application-driven properties such as operating temperature range, switching speed, and contrast ratio. The molecular structure of an intermediate directly influences the bulk properties of the final mixture.[4]
-
This compound: This compound belongs to the phenyl benzoate class of liquid crystals. Its molecular structure features a rigid core composed of two phenyl rings linked by an ester group, a polar cyano (-CN) terminal group, and a short ethyl (-C2H5) alkyl chain.[1][2][3] The strong dipole moment of the cyano group is a primary contributor to a large positive dielectric anisotropy, which is essential for the operation of twisted nematic (TN) and other field-effect LCDs.[4]
-
Comparator Intermediates: For a robust comparison, we will analyze this compound against two benchmark compounds from the well-studied cyanobiphenyl family:
-
4'-Pentyl-4-biphenylcarbonitrile (5CB): One of the most extensively researched liquid crystals, 5CB is known for its convenient room-temperature nematic phase.[5][6] Its simple two-ring (biphenyl) core and pentyl chain offer a direct structural contrast to the ester linkage and shorter chain of our primary compound.
-
4'-Octyl-4-biphenylcarbonitrile (8CB): As a longer-chain homolog of 5CB, 8CB exhibits both nematic and smectic A phases.[7][8] This allows for an exploration of how alkyl chain length influences thermal behavior and viscoelastic properties.
-
The molecular structures of these selected intermediates are visualized below.
Caption: Core molecular structures of the compared liquid crystal intermediates.
Comparative Analysis of Key Performance Metrics
The utility of a liquid crystal intermediate is defined by its physical properties. The following sections compare this compound with 5CB and 8CB across critical performance parameters.
The temperature range over which a material exhibits its liquid crystalline phase (the mesophase range) is a primary consideration for device applications. This is determined by the melting point (solid-to-LC transition) and the clearing point (LC-to-isotropic liquid transition). These transitions are typically measured using Differential Scanning Calorimetry (DSC).[9][10][11][12][13]
| Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 4-Cyanophenyl 4-heptylbenzoate | 44-45[14] | - | - |
| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | 22.5[6] | 35.0[6][15] | 12.5 |
| 4'-Octyl-4-biphenylcarbonitrile (8CB) | 21.5 (C-SmA) | 40.5 (N-I) | 19.0 (Total LC) |
Expert Insights: The cyanobiphenyls, 5CB and 8CB, are known for their accessible room-temperature mesophases.[5] The introduction of an ester linkage, as seen in the phenyl benzoate structure, often increases the melting point due to altered molecular packing and intermolecular interactions. The longer alkyl chain in 8CB introduces smectic ordering (Smectic A phase), which is a more ordered liquid crystal phase than the nematic phase.[7][8]
Birefringence (Δn) and dielectric anisotropy (Δε) are fundamental to the operation of LCDs. Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, governs the phase shift of light passing through the LC layer. Dielectric anisotropy, the difference between dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director, determines the responsiveness of the LC molecules to an applied electric field.[16][17]
| Compound (at approx. 25-27°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| This compound | Data not available | Positive (Expected) |
| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | ~0.18[18] | +11.0 to +11.5 |
| 4'-Octyl-4-biphenylcarbonitrile (8CB) | 0.157 (ne=1.673, no=1.516) | +6.15 |
Expert Insights: Both compound classes possess a terminal cyano group, which induces a strong dipole moment along the long molecular axis, resulting in a large, positive dielectric anisotropy.[4] This is a desirable trait for enabling low-voltage switching in display devices. The birefringence of cyanobiphenyls is relatively high, contributing to their widespread use. While specific data for this compound is sparse, phenyl benzoate structures are known to be effective components in formulating high-birefringence mixtures.
The rotational viscosity (γ₁) is a critical parameter that directly influences the switching speed of an LC device; lower viscosity leads to faster response times.[19][20][21]
| Compound | Rotational Viscosity (γ₁) (mPa·s) |
| This compound | Data not available |
| 4'-Pentyl-4-biphenylcarbonitrile (5CB) | ~100-130 (at 25°C) |
| 4'-Octyl-4-biphenylcarbonitrile (8CB) | ~150-180 (at 35°C, in nematic phase) |
Expert Insights: Rotational viscosity is highly dependent on molecular structure and temperature.[20][21] Generally, longer alkyl chains, as in 8CB, lead to higher viscosity compared to shorter chains like in 5CB. The pre-transitional effects near a smectic phase, as seen in 8CB, can also cause a significant increase in viscosity.[22] The ester linkage in phenyl benzoates can also influence viscosity, and these compounds are often blended with lower-viscosity materials like cyanobiphenyls to optimize the final mixture's response time.[23]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential.
The following diagram outlines a self-validating workflow for the comprehensive characterization of a novel liquid crystal intermediate.
Caption: A comprehensive workflow for liquid crystal characterization.
Objective: To determine the transition temperatures (melting and clearing points) and associated enthalpy changes of an LC intermediate.
Apparatus: Differential Scanning Calorimeter (DSC).[11]
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent sample loss during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., -40 °C).[11]
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the clearing point (e.g., 100 °C).[11]
-
Hold isothermally for 2-3 minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The phase transitions will appear as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow vs. temperature curve. The peak temperature is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.[9][10]
Objective: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices to calculate birefringence (Δn = nₑ - nₒ).
Apparatus: Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.[24][25][26][27]
Procedure:
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.
-
Sample Preparation: Place a single drop of the liquid crystal sample (in its nematic phase) onto the prism of the refractometer.
-
Alignment: Create a thin, uniformly aligned layer of the LC. For nematic LCs, this can often be achieved by gently shearing the cover prism. For more robust measurements, specially treated (e.g., rubbed polyimide) prisms are used to induce planar alignment.
-
Measurement of nₒ: Rotate the polarizer on the eyepiece so that its axis is perpendicular to the alignment direction (the LC director). Adjust the refractometer to bring the shadow line into focus on the crosshairs and record the refractive index reading. This value is nₒ.
-
Measurement of nₑ: Rotate the polarizer by 90 degrees so its axis is parallel to the LC director. Re-adjust the instrument and record the new refractive index reading. This value is nₑ.
-
Calculation: Calculate birefringence using the formula: Δn = nₑ - nₒ.
Summary and Conclusion
This guide provides a comparative framework for evaluating this compound against standard liquid crystal intermediates. While a direct quantitative comparison is hampered by the limited availability of published data for this specific compound, we can draw logical inferences based on its structural class.
-
Performance Profile: this compound, as a phenyl benzoate, is expected to exhibit a strong positive dielectric anisotropy, making it a valuable component for low-voltage display mixtures. Its thermal and viscoelastic properties will be influenced by the ester linkage and short ethyl chain, likely resulting in a higher melting point and different viscosity profile compared to the cyanobiphenyls.
-
Structure-Property Relationship: The comparison highlights key structure-property relationships: the biphenyl core in 5CB and 8CB provides a stable nematic phase, while the ester group in the benzoate compound alters molecular packing and polarity. Alkyl chain length is a dominant factor in determining both the mesophase range and the rotational viscosity.
-
Future Work: A complete performance profile requires the rigorous experimental characterization of this compound using the standardized protocols outlined herein. Such data is crucial for materials scientists to effectively model and formulate next-generation liquid crystal mixtures for advanced optical and display applications.
References
- 1. This compound [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C16H13NO2 | CID 583727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. CAS 52709-84-9: 8CB | CymitQuimica [cymitquimica.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 11. cskscientificpress.com [cskscientificpress.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. 4-CYANOPHENYL 4-HEPTYLBENZOATE | 38690-76-5 [chemicalbook.com]
- 15. ossila.com [ossila.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. surajitdhara.in [surajitdhara.in]
- 22. pubs.aip.org [pubs.aip.org]
- 23. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 24. hinotek.com [hinotek.com]
- 25. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 26. macro.lsu.edu [macro.lsu.edu]
- 27. labexpo.com [labexpo.com]
A Researcher's Guide to the Spectroscopic Cross-Referencing of 4-Cyanophenyl 4-ethylbenzoate
Introduction to Spectroscopic Verification
In the synthesis of novel materials, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provide a detailed fingerprint of a molecule's structure. Cross-referencing experimentally acquired data with established literature values is the gold standard for verification. However, in the case of specialized research chemicals like 4-Cyanophenyl 4-ethylbenzoate, such comprehensive literature data may be sparse. This guide addresses this challenge by providing a detailed predictive analysis alongside established experimental protocols, creating a self-validating system for researchers.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
Literature Data
The National Institute of Standards and Technology (NIST) WebBook provides the electron ionization (EI) mass spectrum for this compound.[1]
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₂ | [1] |
| Molecular Weight | 251.28 g/mol | [2] |
| Major Mass Spectrum Peaks (m/z) | Data not fully available in a detailed table format in the search results. The NIST WebBook provides a graphical representation of the spectrum. | [1] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the standard procedure for obtaining an EI-MS spectrum for a small organic molecule like this compound.
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard ionization energy of 70 eV. This high energy ensures fragmentation and produces a characteristic and reproducible spectrum.
-
Set the mass analyzer to scan a suitable range, typically from m/z 40 to 500 for a molecule of this size.
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will vaporize the sample and bombard it with electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer and detected.
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragment ion peaks. The fragmentation pattern provides structural information. For this compound, expected fragments would arise from the cleavage of the ester bond and loss of the ethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for this compound based on the analysis of similar compounds and general chemical shift principles.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the ethyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (adjacent to C=O) | ~8.1 | Doublet | 2H | Deshielded by the electron-withdrawing carbonyl group. |
| Aromatic (adjacent to ethyl) | ~7.3 | Doublet | 2H | Less deshielded than the protons adjacent to the carbonyl group. |
| Aromatic (adjacent to O) | ~7.3 | Doublet | 2H | Influenced by the electron-donating oxygen atom. |
| Aromatic (adjacent to CN) | ~7.7 | Doublet | 2H | Deshielded by the electron-withdrawing cyano group. |
| Methylene (-CH₂-) | ~2.7 | Quartet | 2H | Adjacent to a methyl group and an aromatic ring. |
| Methyl (-CH₃) | ~1.3 | Triplet | 3H | Adjacent to a methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~165 | Typical for ester carbonyl carbons. |
| Aromatic (C-O) | ~150 | Attached to the ester oxygen. |
| Aromatic (C-CN) | ~110 | Attached to the cyano group. |
| Cyano (-CN) | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic (quaternary, C-C=O) | ~130 | Attached to the carbonyl group. |
| Aromatic (CH) | 120-135 | Range for aromatic carbons. |
| Aromatic (quaternary, C-ethyl) | ~145 | Attached to the ethyl group. |
| Methylene (-CH₂-) | ~29 | Aliphatic carbon. |
| Methyl (-CH₃) | ~15 | Aliphatic carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted FT-IR Absorption Bands
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Rationale |
| C≡N (Nitrile) | ~2230 | Strong, sharp absorption characteristic of a nitrile group. |
| C=O (Ester) | ~1730 | Strong absorption due to the carbonyl stretch. |
| C-O (Ester) | ~1270 and ~1100 | Two characteristic stretching vibrations for the ester C-O bonds. |
| C-H (Aromatic) | ~3100-3000 | Stretching vibrations for C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | ~2980-2850 | Stretching vibrations for C-H bonds of the ethyl group. |
| C=C (Aromatic) | ~1600-1450 | Skeletal vibrations of the aromatic rings. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values to confirm the presence of the expected functional groups.
Workflow for Spectroscopic Cross-Referencing
The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
This guide provides a detailed framework for the spectroscopic characterization of this compound. By combining the available literature mass spectrometry data with a predictive analysis of its NMR and FT-IR spectra, researchers have a reliable methodology for confirming the structure and purity of this important liquid crystal intermediate. The provided experimental protocols offer a standardized approach to acquire high-quality data, ensuring the integrity and reproducibility of the research. This self-validating system empowers researchers to proceed with confidence in the absence of a complete set of published reference spectra.
References
Safety Operating Guide
Navigating the Safe Handling of 4-Cyanophenyl 4-ethylbenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Cyanophenyl 4-ethylbenzoate (CAS No. 56131-48-7), a compound often utilized in the synthesis of liquid crystals and other advanced materials. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive safety and scientific integrity in your laboratory.
Immediate Safety Concerns and Hazard Summary
Before handling this compound, it is crucial to recognize its potential hazards. While a comprehensive Safety Data Sheet (SDS) for this specific compound can be elusive, data from closely related analogs and available supplier information indicate the following primary concerns:
-
Skin Sensitization: Direct contact may lead to an allergic skin reaction.[1]
-
Acute Toxicity: By analogy with similar compounds, it is prudent to assume potential harm if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: The compound is likely to cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
This guide is structured to provide a clear, hierarchical approach to safety, prioritizing engineering controls and personal protective equipment to mitigate these risks effectively.
Hierarchy of Controls for Safe Handling
The most effective approach to laboratory safety involves a multi-layered strategy known as the "Hierarchy of Controls." This principle prioritizes the most effective and reliable control measures to protect researchers.
Caption: Hierarchy of controls for managing risks associated with this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate personal protection. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation and allergic sensitization.[1] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles or accidental splashes that could cause serious irritation. |
| Skin and Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Required when handling the solid compound outside of a ventilated enclosure where dust generation is possible, to prevent inhalation and subsequent respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed when not in use.
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood or a ventilated balance enclosure, especially when weighing the solid.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and PPE before commencing work.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat.
-
Don safety glasses or goggles.
-
If working with the solid outside of a fume hood, put on a respirator.
-
Wash and dry hands thoroughly before donning gloves.
-
-
Handling the Compound:
-
When weighing the solid, use a ventilated balance enclosure to minimize dust dispersal.
-
Handle the compound with care to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Work with the smallest quantity of the compound necessary for your experiment.
-
-
Post-Handling:
-
Properly seal the primary container after use.
-
Decontaminate the work area with an appropriate solvent and wipe it clean.
-
Properly doff PPE, removing gloves last using a technique that avoids skin contact.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: Based on the hazard profile of similar compounds, waste containing this compound should be considered hazardous.
-
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
This includes excess or unwanted compound, as well as any contaminated disposable items such as gloves, weighing paper, and pipette tips.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.[2]
-
By adhering to these detailed safety and logistical guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific pursuits.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
